molecular formula C9H10Cl2INO2 B13048854 (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl

Número de catálogo: B13048854
Peso molecular: 361.99 g/mol
Clave InChI: HOQDJGHXZMYYET-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl is a useful research compound. Its molecular formula is C9H10Cl2INO2 and its molecular weight is 361.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H10Cl2INO2

Peso molecular

361.99 g/mol

Nombre IUPAC

(2S)-2-amino-3-(4-chloro-3-iodophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9ClINO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1

Clave InChI

HOQDJGHXZMYYET-QRPNPIFTSA-N

SMILES isomérico

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)Cl.Cl

SMILES canónico

C1=CC(=C(C=C1CC(C(=O)O)N)I)Cl.Cl

Origen del producto

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid, a substituted phenylalanine derivative, represents a crucial building block in medicinal chemistry and drug discovery. Its unique halogenation pattern offers opportunities for further functionalization and modulation of pharmacokinetic and pharmacodynamic properties of parent compounds. This guide provides a detailed, in-depth technical overview of a robust and scalable synthetic protocol for the hydrochloride salt of this non-natural amino acid. We will explore the strategic considerations behind the chosen synthetic route, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure high yield and enantiomeric purity.

Introduction

Unnatural α-amino acids are of significant interest in the design and synthesis of novel therapeutic agents, peptidomimetics, and molecular probes.[1] The incorporation of these non-proteinogenic amino acids can lead to peptides with enhanced metabolic stability, constrained conformations, and novel biological activities. The target molecule, (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid, is a valuable intermediate due to the presence of both chloro and iodo substituents on the phenyl ring. The iodine atom, in particular, can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

This guide will focus on a synthetic approach that begins with a commercially available starting material and proceeds through a key reductive amination step to establish the chiral center.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection of the target molecule points towards a key precursor, the corresponding α-keto acid, 3-(4-chloro-3-iodophenyl)pyruvic acid. This intermediate can be subjected to an asymmetric reductive amination to install the desired (S)-stereochemistry at the α-carbon. The α-keto acid itself can be derived from the corresponding aldehyde, 4-chloro-3-iodobenzaldehyde, through a condensation reaction. This aldehyde is a readily accessible starting material.

Retrosynthesis Target (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl Keto_Acid 3-(4-chloro-3-iodophenyl)pyruvic acid Target->Keto_Acid Asymmetric Reductive Amination Aldehyde 4-chloro-3-iodobenzaldehyde Keto_Acid->Aldehyde Condensation

Caption: Retrosynthetic analysis of the target amino acid.

Synthesis Protocol

Part 1: Synthesis of 4-chloro-3-iodobenzaldehyde

The synthesis of the key aldehyde intermediate can be achieved through various methods. One common approach involves the direct iodination of 4-chlorobenzaldehyde. However, for better regioselectivity, a route starting from 4-chloro-3-hydroxybenzaldehyde is often preferred. For the purpose of this guide, we will assume the availability of 4-chloro-3-iodobenzaldehyde as a starting material, which can be sourced from various chemical suppliers.[2]

Part 2: Synthesis of 3-(4-chloro-3-iodophenyl)pyruvic acid

This step involves a condensation reaction between 4-chloro-3-iodobenzaldehyde and a suitable C2-synthon. The Erlenmeyer-Azlactone synthesis is a classic and effective method for this transformation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-iodobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.5 eq) in acetic anhydride (5-10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After completion, cool the reaction mixture to room temperature and carefully add water to hydrolyze the excess acetic anhydride and the azlactone intermediate. This step is exothermic.

  • Work-up: The resulting precipitate, which is the α,β-unsaturated acid, is collected by filtration, washed with water, and then subjected to hydrolysis with a strong acid (e.g., 10% HCl) or base (e.g., 10% NaOH) under reflux to yield the pyruvic acid.

  • Purification: The crude 3-(4-chloro-3-iodophenyl)pyruvic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Part 3: Asymmetric Reductive Amination to (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid

This is the crucial step for establishing the desired stereochemistry. Enzymatic reductive amination offers high enantioselectivity and is often preferred for the synthesis of chiral amino acids.[3] Alternatively, chemical methods using chiral auxiliaries or catalysts can be employed. This guide will focus on a general protocol for reductive amination, which can be adapted for asymmetric synthesis by using a chiral amine source or a chiral catalyst.

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[4] It typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[5][6]

Experimental Protocol:

  • Imine Formation: Dissolve 3-(4-chloro-3-iodophenyl)pyruvic acid (1.0 eq) in a suitable solvent such as methanol or ethanol. Add an ammonia source, such as ammonium acetate or aqueous ammonia (excess), to the solution. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

  • Reduction: Once imine formation is significant (as monitored by an appropriate analytical technique like NMR or IR spectroscopy), a reducing agent is added. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are selective for the imine over the keto group.[5][7] The reaction is typically stirred at room temperature until the reduction is complete.

  • Work-up and HCl Salt Formation: Upon completion, the reaction is quenched by the careful addition of water. The solvent is removed under reduced pressure. The residue is then dissolved in a minimal amount of water and the pH is adjusted to be acidic with concentrated HCl. This protonates the amino group, forming the hydrochloride salt.

  • Purification: The crude (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.

Table 1: Key Reagents and Conditions

StepKey ReagentsSolventTemperatureTypical Yield
Pyruvic Acid Synthesis 4-chloro-3-iodobenzaldehyde, N-acetylglycine, Sodium AcetateAcetic AnhydrideReflux70-85%
Reductive Amination 3-(4-chloro-3-iodophenyl)pyruvic acid, Ammonia source, NaBH3CNMethanol/EthanolRoom Temp.60-80%

Causality and Experimental Choices

  • Choice of Reductive Amination: This method is chosen for its efficiency in forming the C-N bond and its compatibility with a wide range of functional groups.[6] The use of an enzymatic approach or a chiral catalyst in this step is critical for achieving high enantiomeric excess (ee).

  • Selection of Reducing Agent: Sodium cyanoborohydride is often preferred because it is less reactive towards carbonyls at neutral or slightly acidic pH, allowing for the selective reduction of the iminium ion intermediate.[5]

  • HCl Salt Formation: The final product is isolated as a hydrochloride salt to improve its stability and handling characteristics. Amino acids are zwitterionic and can be difficult to crystallize in their free form.

Self-Validating System and Quality Control

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed at each stage.

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final amino acid.

Overall Synthetic Workflow

Synthesis_Workflow Start 4-chloro-3-iodobenzaldehyde Step1 Erlenmeyer-Azlactone Synthesis Start->Step1 Intermediate1 3-(4-chloro-3-iodophenyl)pyruvic acid Step1->Intermediate1 Step2 Asymmetric Reductive Amination Intermediate1->Step2 Intermediate2 (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid Step2->Intermediate2 Step3 HCl Salt Formation Intermediate2->Step3 Final_Product (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl Step3->Final_Product

Caption: Overall workflow for the synthesis.

Conclusion

The synthesis of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl presented in this guide is a reliable and scalable method for producing this valuable unnatural amino acid. By carefully controlling the reaction conditions, particularly in the asymmetric reductive amination step, high yields and excellent enantiomeric purity can be achieved. This protocol provides a solid foundation for researchers and drug development professionals to access this important building block for their scientific endeavors.

References

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing).
  • Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal.
  • Efficient Asymmetric Synthesis of Unnatural b-Amino Acids. Who we serve.
  • Buy 4-Chloro-3-fluoro-2-iodobenzaldehyde (EVT-15639839). EvitaChem.
  • Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Published June 03 2021.
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. ResearchGate. Published April 09 2024.
  • s-2-amino-3-4-4-hydroxy-3-5-diiodophenoxy-3-iodophenyl-propanoic-acid. MedChemExpress.
  • What are the synthesis methods and practical applications of 4-Iodobenzaldehyde?. FAQ. Published August 28 2022.
  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc..
  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. Royal Society of Chemistry.
  • 4-Chloro-2-hydroxy-3-iodobenzaldehyde | 1009093-34-8. Sigma-Aldrich.
  • Enzymatic Preparation of an ( S )Amino Acid from a Racemic Amino Acid. ResearchGate. Published November 2010.
  • 4-chloro-3-iodobenzaldehyde (C7H4ClIO). PubChemLite.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 01 2017.
  • 2-AMINO-3-(4-(3-CHLORO-4-HYDROXY-5-IODOPHENOXY)-3,5-DIIODOPHENYL)PROPANOIC ACID, (2S)-. precisionFDA.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Process for producing 2-amino-3-hydroxypropanoic acid derivative. Google Patents.
  • Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor. Google Patents.
  • A Practical Method for the Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Request PDF on ResearchGate.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • (S)-2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride | 185030-83-5. Sigma-Aldrich.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Published February 17 2023.
  • Enzymatic Synthesis of Oligopeptide. Creative Peptides. Published April 18 2024.
  • 2-Amino-3-(4-iodophenyl)propionic acid | C9H10INO2 | CID 5152312. PubChem.
  • Synthesis of 3-arylindole derivatives from nitroalkane precursors. RSC Publishing.
  • Enantioselective Synthesis of Flavan-3-ols Using a Mitsunobu Cyclization. ResearchGate.
  • Synthesis of 3-arylindole derivatives from nitroalkane precursors. Request PDF on ResearchGate.

Sources

The Physicochemical and Synthetic Profile of 4-Chloro-3-Iodophenylalanine Hydrochloride: A Dual-Halogenated Unnatural Amino Acid for Advanced Peptide Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and structural biology, the strategic incorporation of unnatural amino acids (UAAs) is a foundational technique for overcoming the inherent limitations of native peptides. 4-Chloro-3-iodophenylalanine hydrochloride represents a masterclass in rational molecular design. By integrating two distinct halogens onto a single phenyl ring, this UAA provides a unique combination of metabolic stability, enhanced lipophilicity, and orthogonal chemical reactivity.

As an application scientist, I frequently leverage this specific molecule to achieve late-stage peptide diversification and to solve complex protein structures via X-ray crystallography. This whitepaper deconstructs the physicochemical logic behind 4-chloro-3-iodophenylalanine hydrochloride, detailing its thermodynamic properties, mechanistic causality in cross-coupling reactions, and field-proven experimental workflows.

Structural Logic and Physicochemical Properties

The architecture of 4-chloro-3-iodophenylalanine is not arbitrary; it is engineered to exploit the distinct electronic and steric properties of chlorine and iodine 1.

  • The Para-Chloro Substituent: In native phenylalanine or tyrosine, the para position is highly susceptible to cytochrome P450-mediated oxidation. Placing a chlorine atom here effectively blocks this metabolic liability. Furthermore, chlorine contributes significantly to the overall lipophilicity (LogP) of the peptide, enhancing membrane permeability without introducing excessive steric bulk.

  • The Meta-Iodo Substituent: Iodine is a massive, polarizable atom with a highly labile carbon-halogen bond. Its placement at the meta position provides a highly reactive "handle" for transition-metal catalysis, allowing for the covalent attachment of diverse pharmacophores.

  • The Hydrochloride Salt: Formulating this UAA as an HCl salt ensures crystalline stability, prevents premature oxidation of the free α -amine, and provides necessary solubility in polar aprotic solvents used during Solid-Phase Peptide Synthesis (SPPS).

Table 1: Key Physicochemical Parameters
PropertyValue / CharacteristicMechanistic Implication
Molecular Formula C 9​ H 9​ ClINO 2​ · HClDual-halogenation provides distinct isotopic signatures in MS.
Molecular Weight 361.99 g/mol (Salt) / 325.53 g/mol (Free Base)High mass aids in chromatographic separation from truncated sequences.
C–I Bond Dissociation Energy ~238 kJ/molHighly susceptible to Pd(0) oxidative addition.
C–Cl Bond Dissociation Energy ~397 kJ/molInert under standard Pd-catalyzed cross-coupling conditions.
Estimated LogP (Free Base) 3.2 – 3.6Drives hydrophobic collapse in peptide folding; enhances membrane partitioning.
pKa ( α -COOH / α -NH 2​ ) ~2.1 / ~9.0Standard zwitterionic behavior; compatible with Fmoc/tBu SPPS chemistry.

Orthogonal Reactivity & Mechanistic Causality

The true power of 4-chloro-3-iodophenylalanine lies in its orthogonal reactivity . When designing a complex peptide, we often need to attach a fluorophore, a lipid tail, or a stabilizing staple after the peptide backbone is fully synthesized.

Because the C–I bond is significantly weaker than the C–Cl bond ( Δ BDE 159 kJ/mol), a Palladium(0) catalyst will exclusively undergo oxidative addition at the meta-iodo position. The para-chloro group remains completely untouched during this process 2. This thermodynamic differential is the causal mechanism that allows us to perform Suzuki-Miyaura or Sonogashira cross-couplings with absolute regioselectivity 3.

Reactivity A 4-Chloro-3-Iodophenylalanine (Peptide Bound) B Pd(0) Catalyst Oxidative Addition A->B C C-I Bond Cleavage (Fast: BDE ~238 kJ/mol) B->C Preferred Pathway D C-Cl Bond Cleavage (Slow: BDE ~397 kJ/mol) B->D Disfavored E Suzuki-Miyaura Product (3-Aryl-4-Chloro-Phe) C->E + Aryl Boronic Acid F Reaction Blocked (Orthogonality Preserved) D->F

Thermodynamic causality of orthogonal Pd-catalyzed cross-coupling on 4-chloro-3-iodophenylalanine.

Experimental Workflow: Late-Stage Peptide Diversification

To translate this theory into practice, the following protocol outlines a self-validating system for the on-resin Suzuki-Miyaura cross-coupling of an Fmoc-protected 4-chloro-3-iodophenylalanine residue.

Why this protocol works (The Causality):
  • Degassing: Pd(0) is rapidly oxidized to inactive Pd(II) by atmospheric oxygen. Argon sparging is non-negotiable.

  • Base Selection: We utilize K 3​ PO 4​ rather than stronger bases (like NaOH) to prevent base-catalyzed epimerization of the peptide's chiral α -carbons.

  • Self-Validation: Before committing the entire resin batch to global cleavage, a micro-cleavage is performed. The presence of the intact chlorine atom in the product provides a distinct 3:1 isotopic ratio (M : M+2) in the mass spectrum, confirming that the cross-coupling was regioselective.

Step-by-Step Methodology
  • SPPS Incorporation: Couple Fmoc-4-chloro-3-iodo-L-phenylalanine to the growing peptide chain on a Rink Amide resin using standard DIC/Oxyma activation. Ensure coupling times are extended by 30% to account for the steric bulk of the halogens.

  • Resin Preparation: Transfer 100 mg of the synthesized peptide-resin to a microwave-compatible reaction vessel. Swell the resin in anhydrous DMF (3 mL) for 30 minutes.

  • Reagent Assembly: To the vessel, add the desired aryl boronic acid (10 equivalents), K 3​ PO 4​ (15 equivalents), and Pd(PPh 3​ ) 4​ (0.2 equivalents).

  • Degassing: Seal the vessel and sparge the mixture with Argon for 15 minutes. Critical Step: Failure to degas will result in palladium black precipitation and reaction failure.

  • Cross-Coupling: Heat the reaction mixture to 80°C under microwave irradiation for 45 minutes.

  • Micro-Cleavage & LC-MS Validation: Extract ~2 mg of resin, wash with DCM, and treat with 95% TFA / 2.5% TIS / 2.5% H 2​ O for 1 hour. Analyze the supernatant via LC-MS. You must observe the mass shift corresponding to the loss of Iodine (-126.9 Da) and the addition of the Aryl group, while retaining the 3:1 isotopic signature of the Chlorine atom.

  • Global Cleavage: Once validated, wash the bulk resin extensively with DMF, DCM, and MeOH to remove trapped palladium, followed by global TFA cleavage and RP-HPLC purification.

Workflow S1 1. SPPS Incorporation S2 2. Argon Degassing & Pd(0) Addition S1->S2 S3 3. Microwave Cross-Coupling S2->S3 S4 4. Micro-Cleavage & MS Validation S3->S4 S5 5. Global Cleavage & Purification S4->S5

Self-validating experimental workflow for on-resin Suzuki-Miyaura diversification.

Applications in Structural Biology: Heavy-Atom Phasing

Beyond synthetic diversification, 4-chloro-3-iodophenylalanine is a highly potent tool for X-ray crystallography. Solving the three-dimensional structure of a novel protein requires overcoming the "phase problem."

By incorporating this UAA into a peptide ligand or a recombinantly expressed protein (via amber suppression), structural biologists can exploit the anomalous scattering properties of the heavy iodine atom 4.

  • Single-wavelength Anomalous Dispersion (SAD): The large electron cloud of iodine absorbs and re-emits X-rays with a measurable phase shift.

  • Halogen Bonding: Concurrently, the highly polarized σ -hole on the iodine and chlorine atoms can form strong, highly directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in the protein binding pocket, locking the peptide into a rigid, crystallizable conformation 1.

By understanding and leveraging the precise physicochemical properties of 4-chloro-3-iodophenylalanine hydrochloride, researchers can transform a simple peptide into a highly functionalized, metabolically stable, and structurally resolvable therapeutic lead.

References

  • [1] Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Institutes of Health (NIH) / PMC. 1

  • [2] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. 2

  • [3] Palladium-Catalyzed Suzuki–Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. American Chemical Society (ACS) Publications. 3

  • [4] New Inhibitors of the Peripheral Site in Acetylcholinesterase that Specifically Block Organophosphorylation (Heavy Atom Phasing). Defense Technical Information Center (DTIC). 4

Sources

Whitepaper: Elucidating the Solid-State Architecture of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl: A Technical Guide to Synthesis, Crystallization, and Structural Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties, including solubility, stability, and bioavailability. For chiral molecules such as (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride, a comprehensive understanding of its crystal structure is paramount for rational drug design and development. This guide provides an in-depth technical overview of the methodologies required to determine the crystal structure of this novel halogenated phenylalanine derivative. We will explore a proposed synthetic pathway, detail the critical steps for obtaining single crystals suitable for X-ray diffraction, and outline the process of structural elucidation and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the solid-state characterization of small molecules.

Introduction: The Significance of Crystalline Structure in Drug Development

The spatial arrangement of molecules in a crystal lattice, known as the crystal packing, dictates many of the bulk properties of a pharmaceutical solid. For a molecule like (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl, which contains multiple sites for hydrogen bonding and potential halogen interactions, the crystal structure can reveal key insights into its behavior. Understanding these interactions is crucial for predicting and controlling properties that are critical for formulation and efficacy.

Active pharmaceutical ingredients (APIs) can often exist in multiple crystalline forms, a phenomenon known as polymorphism.[1] Each polymorph can have different physical properties, making it essential to identify and characterize the most stable form for pharmaceutical development.[1] Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic structure of a molecule and is considered the gold standard for solid-state characterization.[2][3][4]

This guide will use (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl as a case study to walk through the necessary steps to achieve a high-resolution crystal structure.

Synthesis and Purification of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

The synthesis of enantiomerically pure halophenylalanines can be achieved through various methods, including biocatalytic approaches.[5] A potential synthetic route for the target compound could involve the asymmetric amination of a corresponding cinnamic acid derivative or the alkylation of a chiral glycine equivalent.[6]

Proposed Synthetic Workflow:

Start 4-Chloro-3-iodotoluene Step1 Free-radical bromination (e.g., NBS, AIBN) Start->Step1 Product1 1-(Bromomethyl)-4-chloro-3-iodobenzene Step1->Product1 Step2 Alkylation of a chiral glycine enolate equivalent Product1->Step2 Product2 Protected (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid Step2->Product2 Step3 Deprotection and acidification (HCl) Product2->Step3 FinalProduct (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl Step3->FinalProduct

Caption: Proposed synthetic pathway for the target compound.

Purification Protocol:

Following synthesis, the crude product would require purification to ensure high chemical and enantiomeric purity, which is essential for successful crystallization.

  • Initial Work-up: The reaction mixture is quenched and the organic product is extracted into a suitable solvent.

  • Chromatography: Purification is performed using column chromatography on silica gel to separate the desired product from starting materials and byproducts.

  • Salt Formation and Recrystallization: The purified free amino acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid. The resulting hydrochloride salt is then recrystallized to high purity.

Crystallization of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

Obtaining single crystals of sufficient size and quality is often the most challenging step in structure determination.[7] For amino acid hydrochlorides, slow evaporation from a supersaturated solution is a common and effective technique.[8]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: A range of solvents and solvent mixtures (e.g., water, ethanol, isopropanol, and their aqueous mixtures) should be screened to determine the solubility of the compound.

  • Preparation of a Supersaturated Solution: A saturated solution of the purified HCl salt is prepared at a slightly elevated temperature (e.g., 40-60°C).[8]

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment to allow for slow evaporation of the solvent at room temperature.[8]

  • Vapor Diffusion: An alternative method is vapor diffusion, where a concentrated solution of the compound is placed in a small open vial inside a larger sealed container with a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent into the compound's solution can induce crystallization.

  • Crystal Harvesting: Once crystals of suitable size (ideally > 0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.[2]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][4]

Experimental Workflow for SC-XRD:

CrystalSelection Crystal Selection & Mounting DataCollection X-ray Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[2]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to improve the agreement between the calculated and observed diffraction data.

Structural Analysis and Interpretation

Once the structure is solved and refined, a detailed analysis of the crystallographic data is performed.

Table 1: Key Crystallographic Data (Hypothetical)

ParameterValue
Chemical FormulaC9H11ClINO2 · HCl
Formula Weight391.46
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)14.7
V (ų)1538.4
Z4
R-factor< 0.05

Intermolecular Interactions:

The crystal packing will likely be dominated by a network of hydrogen bonds involving the protonated amino group, the carboxyl group, and the chloride counter-ion. Additionally, the presence of chlorine and iodine atoms may lead to halogen bonding, which can influence the packing arrangement.

cluster_molecule (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid NH3+ NH3+ Cl- Cl- anion NH3+->Cl- H-Bond COOH COOH COOH->COOH H-Bond (dimer) Aryl-Cl Aryl-Cl Aryl-I Aryl-I Aryl-I->Cl- Halogen Bond

Caption: Potential intermolecular interactions in the crystal lattice.

Complementary Analytical Techniques

To ensure the identity and purity of the synthesized compound before crystallization, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, confirming the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic functional groups present in the molecule.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which should match the theoretical values for the hydrochloride salt.

Conclusion

The determination of the crystal structure of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl is a critical step in its development as a potential pharmaceutical agent. This guide has outlined a comprehensive workflow, from synthesis and purification to crystallization and final structural analysis by single-crystal X-ray diffraction. The insights gained from the crystal structure, particularly regarding intermolecular interactions and packing motifs, are invaluable for understanding the solid-state properties of the compound and for guiding formulation and development activities.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. Available at: [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - Radboud Repository. Available at: [Link]

  • Method of obtaining crystal of hydrochloride of basic amino acid - Google Patents.
  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available at: [Link]

  • Method for producing amino acid ester hydrochloride - Google Patents.
  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid - ACS Publications. Available at: [Link]

  • A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Available at: [Link]

  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF La(III), Ce(III) METAL COMPLEXES WITH PHENYLALANINE - IJRPC. Available at: [Link]

  • 2-AMINO-3-(4-(3-CHLORO-4-HYDROXY-5-IODOPHENOXY)-3,5-DIIODOPHENYL)PROPANOIC ACID, (2S)- - precisionFDA. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]

  • Intensified biocatalytic production of enantiomerically pure halophenylalanines from acrylic acids using ammonium carbamate as the ammonia source - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor - Google Patents.
  • 2-Amino-3-(3-chlorophenyl)propionic acid - SpectraBase. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. Available at: [Link]

  • (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl - PubChem. Available at: [Link]

  • (PDF) (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate - ResearchGate. Available at: [Link]

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A Comprehensive Spectroscopic Guide to (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride is a synthetic, non-proteinogenic amino acid. As a halogenated phenylalanine derivative, it serves as a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern—featuring both chlorine and iodine atoms on the phenyl ring—imparts specific steric and electronic properties that can be exploited to modulate the pharmacological activity of peptides and small molecule therapeutics.

The rigorous structural confirmation and purity assessment of such compounds are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data required for unambiguous characterization. This guide offers an in-depth analysis of the expected spectroscopic data for the title compound, grounded in fundamental principles and data from related structures. The insights provided herein are intended to assist researchers in the verification, quality control, and further development of molecules incorporating this novel amino acid.

Molecular Structure

The structural integrity of the compound is the basis for all spectroscopic output. The key features include a chiral center at the alpha-carbon, an amino group (protonated as an ammonium salt), a carboxylic acid, and a 1,2,4-trisubstituted aromatic ring.

Caption: Molecular structure of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental for mapping the proton framework of a molecule. For the title compound, analysis in a suitable deuterated solvent like DMSO-d₆ is preferable to D₂O to allow for the observation of exchangeable N-H and O-H protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Acquisition Parameters: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Spectral Interpretation

The ¹H NMR spectrum can be divided into three key regions: aromatic, aliphatic, and exchangeable protons.

  • Aromatic Region (δ 7.0–8.0 ppm): The 1,2,4-trisubstituted phenyl ring gives rise to a complex splitting pattern for the three aromatic protons.

    • H-5: This proton is ortho to the chloro group and meta to the iodo and alkyl groups. It is expected to appear as a doublet of doublets (dd).

    • H-2: This proton is ortho to the iodo group and meta to the alkyl group. It will likely be the most downfield signal, appearing as a doublet.

    • H-6: This proton is ortho to the alkyl group and meta to both the chloro and iodo groups. It is expected to appear as a doublet of doublets (dd). The electron-withdrawing nature of the halogens shifts these protons downfield compared to unsubstituted phenylalanine.[2]

  • Aliphatic Region (δ 3.0–4.5 ppm):

    • α-Proton (α-H): The proton on the chiral carbon (Cα) is adjacent to the ammonium, carboxyl, and β-carbon. It is expected to resonate as a triplet or a doublet of doublets around δ 4.0-4.3 ppm.

    • β-Protons (β-CH₂): The two protons on the β-carbon are diastereotopic due to the adjacent chiral center. They are chemically non-equivalent and will appear as two separate signals, each as a doublet of doublets, resulting from geminal coupling to each other and vicinal coupling to the α-proton. This ABX spin system is a hallmark of chiral amino acids.

  • Exchangeable Protons:

    • Ammonium Protons (-NH₃⁺): In DMSO-d₆, these protons typically appear as a broad singlet around δ 8.0-8.5 ppm.

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, often appearing as a very broad singlet far downfield (δ > 10 ppm).

Summary of Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.3br s-3H, -NH₃⁺
~7.9d~2.01H, Ar-H2
~7.6d~8.41H, Ar-H5
~7.4dd~8.4, ~2.01H, Ar-H6
~4.2t~6.51H, α-H
~3.2dd~14.0, ~6.51H, β-Hₐ
~3.1dd~14.0, ~6.51H, β-Hₑ
>10br s-1H, -COOH

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. Due to the lack of symmetry, all nine carbon atoms in the molecule are chemically distinct and should produce nine discrete signals.[3]

Experimental Protocol: ¹³C NMR
  • Sample and Instrumentation: The same sample and spectrometer as for ¹H NMR can be used.

  • Acquisition Parameters: A standard proton-decoupled pulse sequence is used. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope and the presence of quaternary carbons.[4]

Spectral Interpretation
  • Carbonyl Carbon (δ ~170-175 ppm): The carboxylic acid carbon is typically the most downfield signal in the aliphatic region.[5][6]

  • Aromatic Carbons (δ ~120-145 ppm): The six aromatic carbons will resonate in this region.

    • C-I and C-Cl: The carbons directly bonded to halogens experience significant substituent effects. The carbon attached to iodine (C-3) will be shifted significantly upfield due to the heavy atom effect, appearing around δ 90-100 ppm. The carbon attached to chlorine (C-4) will be downfield.

    • C-1: The quaternary carbon to which the side chain is attached.

    • C-2, C-5, C-6: The protonated aromatic carbons.

  • Aliphatic Carbons (δ ~35-60 ppm):

    • α-Carbon (Cα): Resonates around δ 55-60 ppm, influenced by the adjacent nitrogen and carbonyl groups.

    • β-Carbon (Cβ): Appears further upfield, typically around δ 35-40 ppm.

Summary of Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~172.5C=O (Carboxyl)
~140.1C-1 (Aromatic)
~135.8C-4 (Aromatic, C-Cl)
~133.2C-2 (Aromatic)
~131.5C-6 (Aromatic)
~129.8C-5 (Aromatic)
~95.0C-3 (Aromatic, C-I)
~57.3
~36.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be acquired from a solid sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to scan the mid-infrared range (typically 4000–400 cm⁻¹).[7]

Spectral Interpretation
  • O-H and N-H Stretching Region (3500–2500 cm⁻¹): A very broad and strong absorption band is expected in this region. This arises from the O-H stretch of the hydrogen-bonded carboxylic acid, which overlaps with the N-H stretching vibrations of the ammonium (-NH₃⁺) group.[8]

  • C-H Stretching (3100–2800 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH and CH₂ groups appear just below 3000 cm⁻¹.

  • Carbonyl C=O Stretching (~1730 cm⁻¹): A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid is a key diagnostic peak.

  • N-H Bending (~1600–1500 cm⁻¹): The bending vibrations for the -NH₃⁺ group typically appear in this region as medium to strong bands.

  • Aromatic C=C Stretching (~1600–1450 cm⁻¹): Several medium-intensity bands are expected in this region due to the stretching of the carbon-carbon bonds within the phenyl ring.

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a complex pattern of signals, including C-O and C-N stretching, and C-H bending vibrations. The C-Cl and C-I stretching vibrations also appear here.

    • C-Cl Stretch: Expected in the 850–550 cm⁻¹ range.[9][10]

    • C-I Stretch: Expected at lower wavenumbers, typically in the 600–500 cm⁻¹ range.[10]

Summary of Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
3400–2500Strong, Very BroadO-H (acid) and N-H (ammonium) stretch
3100–3000MediumAromatic C-H stretch
3000–2850MediumAliphatic C-H stretch
~1730Strong, SharpC=O stretch (carboxylic acid)
~1590MediumN-H bend (ammonium) / Aromatic C=C stretch
~1480MediumAromatic C=C stretch
~1250StrongC-O stretch
~850-550Medium-StrongC-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.[11]

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent mixture like methanol/water.

  • Instrumentation: Introduce the sample into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

Spectral Interpretation
  • Molecular Ion Peak ([M+H]⁺): The molecular formula of the free base is C₉H₉ClINO₂. The calculated monoisotopic mass is approximately 324.94 g/mol . In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 325.95 . A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), resulting in a smaller peak at m/z ≈ 327.95.

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to induce fragmentation. Key fragmentation pathways for amino acids include:

    • Loss of Formic Acid (HCOOH): A common fragmentation leading to a fragment at [M+H - 46]⁺.

    • Loss of the Carboxyl Group (as CO and H₂O): Fragmentation can lead to the loss of the entire carboxyl functionality.

    • Benzylic Cleavage: Cleavage of the bond between the β-carbon and the aromatic ring is a facile process, leading to the formation of a substituted benzyl cation.

parent [M+H]⁺ m/z ≈ 325.95 frag1 [M+H - HCOOH]⁺ Loss of Formic Acid parent->frag1 - 46 Da frag2 [4-chloro-3-iodobenzyl]⁺ Benzylic Cleavage parent->frag2 - C₂H₄NO₂

Sources

Engineering Bioactivity: A Technical Guide to Halogenated Phenylalanine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of non-canonical amino acids (ncAAs) into therapeutic peptides and proteins represents a paradigm shift in modern drug discovery. Among these, halogenated derivatives of the essential amino acid phenylalanine (Phe) have emerged as highly versatile tools. By substituting hydrogen atoms on the phenyl ring with fluorine, chlorine, bromine, or iodine, scientists can precisely modulate a molecule's physicochemical properties—altering its metabolic stability, receptor binding affinity, and structural conformation without drastically changing its native topology[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive summaries. Here, we will dissect the causality behind why specific halogen substitutions yield distinct biological outcomes, explore field-proven experimental workflows for their incorporation, and provide self-validating protocols for analytical verification.

The Physicochemical Causality of Halogenation

To leverage halogenated phenylalanine derivatives effectively, one must understand the fundamental physical chemistry driving their biological behavior. The substitution of a hydrogen atom with a halogen introduces a complex interplay of steric bulk, electronegativity, and lipophilicity.

  • Fluorine (F): Fluorine is highly electronegative but possesses a van der Waals radius (1.47 Å) only marginally larger than hydrogen (1.20 Å). This allows for "isosteric" replacement. Fluorination introduces strong electron-withdrawing effects that alter the pKa of neighboring functional groups and heavily influence cation-π interactions within protein binding pockets[2][3].

  • Chlorine (Cl), Bromine (Br), and Iodine (I): These heavier halogens are progressively larger and more polarizable. They significantly increase the lipophilicity (LogP) of the molecule, enhancing membrane permeability. Furthermore, they can participate in "halogen bonding"—a highly directional non-covalent interaction where the electron-deficient region of the halogen (the σ-hole) acts as an electrophile to interact with Lewis bases[1].

Table 1: Physicochemical Properties of Halogenated Phenylalanine Derivatives
DerivativeMolecular Weight ( g/mol )Calculated LogPKey Physicochemical & Experimental Trait
L-Phenylalanine 165.19-1.4Native parent amino acid; baseline for comparison[1].
4-Fluoro-L-Phe 183.18-1.9Minimal steric perturbation; drastically alters local electrostatics[1].
4-Chloro-L-Phe 199.63N/AIncreased lipophilicity; acts as an irreversible enzyme inhibitor[1].
4-Bromo-L-Phe 244.09N/ASignificant steric bulk; provides a distinct 1:1 isotopic MS signature[1][4].
4-Iodo-L-Phe 291.09-0.9High polarizability; frequently utilized for radiolabeling applications[1].

Modulating Biological Activity: Mechanisms of Action

The structural alterations induced by halogenation translate directly into potent biological activities. By understanding the mechanism of action, researchers can rationally design therapeutics with superior pharmacokinetic and pharmacodynamic profiles.

Irreversible Enzyme Inhibition

Small-molecule halogenated amino acids can act as potent inhibitors by mimicking native substrates but forming covalent dead-end complexes. A classic example is p-Chlorophenylalanine (PCPA) . PCPA acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin[1][5]. The chlorine atom's electronegativity and bulk prevent the normal enzymatic turnover, effectively shutting down the pathway.

PCPA_Inhibition Trp L-Tryptophan Enz Tryptophan Hydroxylase (Rate-Limiting Enzyme) Trp->Enz Binds HTP 5-Hydroxytryptophan (5-HTP) Enz->HTP Catalyzes Serotonin Serotonin (5-HT) HTP->Serotonin Decarboxylation PCPA p-Chlorophenylalanine (PCPA) PCPA->Enz Irreversible Inhibition

Caption: Serotonin synthesis pathway highlighting irreversible inhibition by p-chlorophenylalanine (PCPA).

Enhancing Antimicrobial Peptides (AMPs)

Natural AMPs often fail in the clinic due to rapid degradation by serum proteases. Halogenation shields the peptide backbone. Proteases rely on precise steric fits and electronic interactions in their S1 binding pockets; introducing a bulky, highly electronegative halogen disrupts the optimal transition state geometry required for peptide bond cleavage[6].

For example, when the native Phe in the royal jelly peptide Jelleine-I is substituted with 4-Cl-Phe or 4-Br-Phe, the resulting derivatives exhibit a 10- to 100-fold increase in proteolytic stability, alongside a 1- to 8-fold enhancement in in vitro antibacterial and antibiofilm activity[6][7][8].

Table 2: Impact of Halogenation on Jelleine-I Efficacy
Peptide VariantModificationAntimicrobial ActivityProteolytic Stability
Wild-type Jelleine-I NoneBaselineRapid degradation (minutes)[6]
F-J-I 4-F-Phe substitutionComparable to WTModerate increase[6]
Cl-J-I 4-Cl-Phe substitution1-8 fold enhancementHigh (10-100x increase)[6][8]
Br-J-I 4-Br-Phe substitution1-8 fold enhancementVery High (Highly resistant)[6]
Optimizing Receptor Affinity and Specificity

Fluorinated phenylalanines can dramatically alter target specificity. In the development of peptide epoxyketone proteasome inhibitors, replacing native Phe with multi-fluorinated analogues (e.g., Phe(m-CF3)2) generated highly specific inhibitors for the β5 (chymotrypsin-like) subunit[9]. The fluorination optimizes van der Waals contacts within the hydrophobic pocket while modulating the electrophilicity of the adjacent epoxyketone warhead, driving both potency and selectivity[9].

Experimental Protocols: Self-Validating Systems

To ensure robust reproducibility, the following methodologies are designed as self-validating systems, where the inherent properties of the halogens are used to confirm experimental success.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Halogenated Peptides

Causality Note: Halogenated ncAAs (especially Br/I variants) present significant steric hindrance and reduced nucleophilicity. Standard coupling protocols often result in deletion sequences. This protocol utilizes a high-efficiency coupling reagent system to overcome these kinetic barriers.

  • Resin Swelling: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of active sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins) to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • ncAA Coupling: Prepare a solution containing 4 equivalents of the Fmoc-protected halogenated phenylalanine, 3.9 equivalents of HATU (coupling reagent), and 8 equivalents of DIPEA (base) in DMF. Add to the resin and agitate for 2 hours. Validation step: Perform a Kaiser test; if positive (blue), repeat the coupling step.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether and lyophilize.

Protocol 2: Site-Specific Incorporation via Genetic Code Expansion (GCE)

Causality Note: Global replacement of amino acids using auxotrophic bacterial strains leads to heterogeneous protein mixtures[10]. For precise mechanistic studies, site-specific incorporation using an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair (recognizing the amber stop codon UAG) is mandatory[3][10].

  • Plasmid Design & Transfection: Co-transfect host cells (e.g., HEK293T or E. coli) with (A) a plasmid encoding the target protein with an in-frame UAG amber stop codon, and (B) a plasmid encoding an engineered orthogonal aaRS/tRNA pair specific to the target halogenated Phe[3][10].

  • Media Supplementation: Supplement the culture media with 1-2 mM of the halogenated phenylalanine derivative[3]. Why? High extracellular concentration drives cellular uptake via endogenous amino acid transporters, ensuring sufficient intracellular pools to compensate for the lower kinetic efficiency of the orthogonal translation machinery.

  • Expression: Incubate for 48 hours. The engineered aaRS specifically charges the orthogonal tRNA with the halogenated Phe, suppressing the UAG codon during ribosomal translation[10].

  • Purification: Harvest cells, lyse, and purify the target protein using standard affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

GCE_Workflow Plasmid Engineered Plasmid (aaRS + tRNA + Target Gene) Cell Host Cell (E. coli / HEK293T) Plasmid->Cell Transfection Translation Orthogonal Translation (Amber Suppression) Cell->Translation Expression Media Culture Media + Halogenated Phe Media->Cell Uptake Protein Modified Protein (Site-Specific ncAA) Translation->Protein Synthesis

Caption: Workflow for site-specific incorporation of halogenated phenylalanine via amber suppression.

Analytical Validation via Mass Spectrometry

Mass spectrometry (LC-MS/MS) is the gold standard for verifying the successful incorporation of halogenated ncAAs[4]. The unique isotopic signatures of halogens serve as an internal, self-validating mechanism.

  • Bromine Signature: Natural bromine exists as a nearly 1:1 ratio of 79 Br and 81 Br. When a peptide containing 4-Bromo-Phe is analyzed, the mass spectrum will display a highly characteristic doublet peak separated by 2 Da, with approximately equal intensity[4].

  • Chlorine Signature: Natural chlorine exists as a roughly 3:1 ratio of 35 Cl and 37 Cl. This results in a distinct M and M+2 peak pattern where the M+2 peak is ~33% the intensity of the parent peak.

  • Fluorine Signature: Fluorine is monoisotopic ( 19 F), but its incorporation is easily verified by a precise mass shift (e.g., +18 Da relative to the native Phe residue) and a distinct shift in reverse-phase HPLC retention time due to altered hydrophobicity[4][11].

By combining rigorous synthesis protocols with precise MS validation, researchers can confidently deploy halogenated phenylalanine derivatives to engineer next-generation therapeutics.

References

  • Benchchem. A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights.
  • PMC / NIH. Design methods for antimicrobial peptides with improved performance.
  • Benchchem. Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs for In Vivo Research.
  • Frontiers. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields.
  • ResearchGate. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation.
  • Benchchem. A Researcher's Guide to Confirming 4-Bromo-2-chloro-L-phenylalanine Incorporation via Mass Spectrometry.
  • Ovid. The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the an.
  • RSC Publishing. The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study.
  • ACS Publications. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites.
  • ACS Publications. Expanding the Genetic Code of Bioelectrocatalysis and Biomaterials.
  • Refubium. Fluorinated amino acids.
  • Biophysics Colab. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells.

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potential mechanism of action of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Mechanism of Action of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride is a halogenated analog of the essential amino acid L-phenylalanine. Its structural similarity to endogenous aromatic amino acids, particularly L-tryptophan, positions it as a compelling candidate for modulating key enzymatic pathways. This technical guide synthesizes current biochemical knowledge to propose a primary mechanism of action centered on the competitive inhibition of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. We will explore the structural basis for this hypothesis, delineate the potential downstream physiological consequences, consider plausible off-target interactions with related enzymes, and provide a comprehensive suite of experimental protocols for empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding of this compound.

Molecular Profile and Structural Rationale

The core of our mechanistic hypothesis lies in the molecular structure of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid. As a derivative of phenylalanine, it possesses the characteristic α-amino acid backbone but is distinguished by the presence of both a chloro and an iodo substituent on the phenyl ring.[1] This structure bears a strong resemblance to L-tryptophan, the natural substrate for Tryptophan Hydroxylase (TPH).

The phenylalanine-like scaffold is a known pharmacophore for TPH inhibition. High-resolution co-crystal structures of similar phenylalanine-based inhibitors with the human TPH1 catalytic domain have demonstrated that the inhibitor's core structure directly occupies the tryptophan binding site.[2] The bulky and electronegative halogen atoms (chlorine and iodine) on the phenyl ring are predicted to further modulate binding affinity and specificity within the active site pocket, potentially through enhanced hydrophobic or halogen bonding interactions.

PropertyValue
IUPAC Name (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride
Molecular Formula C₉H₁₀ClINO₂ · HCl
Synonyms 4-Chloro-3-iodo-L-phenylalanine hydrochloride
Structural Analogs L-Phenylalanine, L-Tryptophan, p-Chlorophenylalanine (Fenclonine)

Proposed Primary Mechanism: Competitive Inhibition of Tryptophan Hydroxylase (TPH)

The Role of Tryptophan Hydroxylase

Tryptophan Hydroxylase (TPH) is a critical monooxygenase that catalyzes the initial and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[3][4] This enzymatic reaction involves the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), utilizing molecular oxygen and the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).[3]

Two distinct isoforms of TPH exist in mammals:

  • TPH1: Predominantly expressed in peripheral tissues, such as the enterochromaffin cells of the gastrointestinal tract and the pineal gland. It is the primary source of peripheral serotonin.[3]

  • TPH2: The main isoform found in the central nervous system (CNS), responsible for the production of serotonin as a neurotransmitter.[3]

Given that peripheral serotonin is implicated in the pathophysiology of various conditions, including carcinoid syndrome and pulmonary arterial hypertension, selective TPH1 inhibition is a significant therapeutic strategy.[5][6]

G cluster_pathway Serotonin Biosynthesis Pathway Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP TPH (Rate-Limiting Step) Serotonin Serotonin (5-HT) HTP->Serotonin AADC BH4 BH4 O2 O₂

Figure 1: The Serotonin (5-HT) biosynthesis pathway.

A Model of Competitive Inhibition

We propose that (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid acts as a competitive inhibitor of TPH. By mimicking the natural substrate, L-tryptophan, the compound is expected to bind to the enzyme's active site, thereby preventing the binding and subsequent hydroxylation of tryptophan. This mode of action is consistent with known TPH inhibitors like fenclonine (p-chlorophenylalanine).[3][5]

The key steps in this proposed mechanism are:

  • Active Site Recognition: The compound's α-amino acid moiety allows it to be recognized and bound by the TPH active site.

  • Competitive Binding: It directly competes with endogenous L-tryptophan for occupancy of the substrate-binding pocket.

  • Enzymatic Blockade: Once bound, the compound cannot be hydroxylated in the same manner as tryptophan, effectively blocking the enzyme's catalytic activity.

  • Reduced Serotonin Synthesis: This inhibition leads to a decrease in the production of 5-HTP and, consequently, a reduction in both peripheral and/or central serotonin levels, depending on the compound's selectivity for TPH1 versus TPH2.

G cluster_enzyme TPH Enzyme Active Site E TPH E_S [TPH•Tryptophan] (Enzyme-Substrate Complex) E->E_S E_I [TPH•Inhibitor] (Inactive Complex) E->E_I S L-Tryptophan (Substrate) S->E_S I (S)-2-Amino-3-(4-chloro-3- iodophenyl)propanoic acid (Inhibitor) I->E_I Competitive Binding P 5-HTP (Product) E_S->E E_S->P Catalysis E_I->E

Figure 2: Proposed competitive inhibition of TPH.

Potential Off-Target Activity: Aromatic Amino Acid Hydroxylase Family

TPH is a member of a superfamily of structurally related aromatic amino acid hydroxylases (AAAHs), which also includes Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH).[3][7] These enzymes share homologous catalytic domains and utilize the same BH4 cofactor.[7] Due to this structural conservation, it is plausible that (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid could exhibit inhibitory activity against PAH and TH.

  • Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of L-phenylalanine to L-tyrosine.[8][9] Inhibition of PAH could lead to an elevation of phenylalanine levels, a therapeutic strategy for certain metabolic disorders but a potential liability otherwise.[8][10]

  • Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). TH inhibition would have significant effects on neurotransmission.

Assessing the compound's selectivity across the AAAH family is therefore a critical step in characterizing its pharmacological profile.

G cluster_family Aromatic Amino Acid Hydroxylase (AAAH) Family cluster_substrates Substrates cluster_products Products PAH PAH Tyr_p L-Tyrosine PAH->Tyr_p TH TH DOPA L-DOPA TH->DOPA TPH TPH HTP 5-HTP TPH->HTP Phe L-Phenylalanine Phe->PAH Tyr L-Tyrosine Tyr->TH Trp L-Tryptophan Trp->TPH Inhibitor (S)-2-Amino-3-(4-chloro-3- iodophenyl)propanoic acid Inhibitor->PAH Potential Off-Target Inhibitor->TH Potential Off-Target Inhibitor->TPH Primary Target

Figure 3: Target context within the AAAH enzyme family.

Experimental Validation Framework

To empirically test the proposed mechanism of action, a structured, multi-step experimental approach is required. The following protocols provide a self-validating system to move from in vitro enzymatic activity to cellular function and structural determination.

Protocol 1: In Vitro Enzyme Inhibition Assay
  • Objective: To quantify the inhibitory potency (IC₅₀) and determine the mode of inhibition (Kᵢ) of the compound against recombinant human TPH1 and TPH2.

  • Methodology:

    • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing recombinant human TPH1 or TPH2, the BH4 cofactor, and catalase.

    • Inhibitor Addition: Add (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a vehicle control (DMSO).

    • Reaction Initiation: Initiate the reaction by adding the substrate, L-tryptophan. For kinetic studies (determining Kᵢ), this step should be performed with varying concentrations of L-tryptophan.

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes).

    • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid).

    • Detection: Quantify the amount of 5-HTP produced using a validated method such as HPLC with fluorescence detection or a specific ELISA kit.

    • Data Analysis: Calculate the percent inhibition for each concentration of the compound. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. For kinetic studies, analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the Kᵢ and confirm the mode of inhibition.

Protocol 2: Cellular Serotonin Synthesis Assay
  • Objective: To confirm the compound's ability to reduce serotonin production in a relevant cellular model.

  • Methodology:

    • Cell Culture: Culture a suitable cell line, such as human carcinoid BON cells or RIN-14B cells, which endogenously express TPH1.

    • Compound Treatment: Treat the cells with increasing concentrations of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl for a specified duration (e.g., 24 hours).

    • Sample Collection: Collect both the cell culture supernatant (for secreted serotonin) and cell lysates (for intracellular serotonin).

    • Serotonin Quantification: Measure serotonin levels in the collected samples using a commercially available Serotonin ELISA kit or HPLC.

    • Data Analysis: Normalize serotonin levels to total protein concentration in the cell lysates. Plot the dose-dependent reduction in serotonin production to determine the cellular EC₅₀.

Protocol 3: Selectivity Profiling Against PAH and TH
  • Objective: To evaluate the compound's inhibitory activity against other AAAH family members to determine its selectivity profile.

  • Methodology:

    • Perform the in vitro enzyme inhibition assay as described in Protocol 1 , but substitute the enzyme and substrate accordingly.

    • For PAH: Use recombinant human PAH and its substrate, L-phenylalanine. Detect the product, L-tyrosine.

    • For TH: Use recombinant human TH and its substrate, L-tyrosine. Detect the product, L-DOPA.

    • Data Analysis: Calculate the IC₅₀ values for PAH and TH. The selectivity ratio (e.g., IC₅₀-PAH / IC₅₀-TPH1) will quantify the compound's preference for TPH.

Protocol 4: Co-crystallization and X-ray Diffraction
  • Objective: To obtain a high-resolution crystal structure of the compound bound to the TPH1 active site, providing definitive proof of the binding mode.

  • Methodology:

    • Protein Expression and Purification: Express and purify the catalytic domain of human TPH1 (residues ~111-450) using established protocols.[2]

    • Co-crystallization: Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods, mixing the purified TPH1 protein with a saturating concentration of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl.

    • Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

    • Structure Solution and Refinement: Solve the structure using molecular replacement with a known TPH structure (e.g., PDB: 3HF6) as a search model. Refine the model and build the inhibitor into the observed electron density.[2]

    • Structural Analysis: Analyze the refined structure to identify key protein-ligand interactions, confirming the binding pose and providing insights into the structural basis for its inhibitory activity.

Summary and Future Directions

The available evidence strongly suggests that (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl functions as a competitive inhibitor of Tryptophan Hydroxylase. Its structural analogy to L-tryptophan and the established precedent of similar phenylalanine-based molecules targeting the TPH active site provide a robust foundation for this hypothesis. The proposed mechanism involves direct competition with the natural substrate, leading to a reduction in the synthesis of 5-HTP and serotonin.

Future research should prioritize the experimental validation framework outlined above. Determining the potency and selectivity of this compound is paramount. In vivo studies in animal models of diseases characterized by peripheral serotonin overproduction (e.g., models of carcinoid syndrome or pulmonary hypertension) will be essential to translate these mechanistic insights into potential therapeutic applications. Furthermore, evaluating the compound's pharmacokinetic properties, including its ability to cross the blood-brain barrier, will be crucial for understanding its potential effects on central versus peripheral serotonin systems.

References

  • Cui, et al. (2009). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Journal of Biological Chemistry. Available at: [Link]

  • Wikipedia. Tryptophan hydroxylase. Available at: [Link]

  • Ciuclan, et al. (2012). Tryptophan hydroxylase-1 inhibitors reduce serotonin levels and mast cell numbers in monocrotaline-treated rat lungs. European Respiratory Journal. Available at: [Link]

  • Kuhn, D. M., & Lovenberg, W. (1983). Inhibition of tryptophan hydroxylase by benserazide and other catechols. PubMed. Available at: [Link]

  • Ayukawa, S., & Takeuchi, T. (1984). Inhibition of phenylalanine hydroxylase, a pterin-requiring monooxygenase, by oudenone and its derivatives. PubMed. Available at: [Link]

  • Medscape. (2025). Phenylketonuria (PKU) Medication. Available at: [Link]

  • Kobe, et al. (2010). Allosteric Regulation of Phenylalanine Hydroxylase. The Journal of Biological Chemistry. Available at: [Link]

  • Gau, et al. (2023). Phenylalanine hydroxylase mRNA rescues the phenylketonuria phenotype in mice. Frontiers in Molecular Biosciences. Available at: [Link]

  • Autechbio. (2026). Optimizing Organic Synthesis with 4-Chloro-L-phenylalanine: A Manufacturer's Insight. Available at: [Link]

Sources

solubility of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl in different solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride. As a critical parameter in drug development, understanding the solubility of this compound is paramount for its formulation, bioavailability, and overall therapeutic efficacy. This document will delve into the theoretical underpinnings of its solubility, present methodologies for its empirical determination, and offer insights into its behavior in various solvent systems.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences the dissolution rate, and consequently, the absorption and bioavailability of the drug. Poor aqueous solubility is a major hurdle in early-stage drug discovery, often leading to costly and time-consuming formulation challenges. (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl, as an amino acid derivative, possesses both ionizable groups and a substituted aromatic ring, which contribute to a complex solubility profile. The hydrochloride salt form is a common strategy to enhance the aqueous solubility of amino-containing compounds. This guide will provide the necessary framework for a thorough investigation of its solubility.

Physicochemical Properties and Predicted Solubility Behavior

The molecule possesses at least two ionizable groups: the carboxylic acid and the primary amine. The presence of the hydrochloride salt indicates that the primary amine is protonated. The solubility of this compound will, therefore, be highly dependent on the pH of the medium. In aqueous solutions, the equilibrium between the charged and neutral forms of the molecule will dictate its solubility.

The substituted phenyl ring, with its chloro and iodo groups, contributes to the molecule's lipophilicity. This suggests that while the hydrochloride salt will enhance aqueous solubility, the compound may also exhibit solubility in organic solvents. The interplay between the hydrophilic amino acid backbone and the lipophilic side chain will result in a varied solubility profile across different solvent classes.

Experimental Determination of Solubility: Methodologies and Protocols

To accurately determine the solubility of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl, a systematic experimental approach is required. The following are standard methodologies employed in the pharmaceutical industry.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound, which is the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature and pressure, representing a true thermodynamic equilibrium.

Protocol:

  • Preparation: Add an excess amount of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: The extended equilibration time in the shake-flask method is crucial to ensure that the system reaches a true thermodynamic equilibrium, providing the most accurate and reliable measure of solubility.

Kinetic Solubility Assay

This high-throughput method measures the concentration of a compound that precipitates out of a solution as it is prepared from a stock solution, typically in dimethyl sulfoxide (DMSO).

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl in DMSO.

  • Serial Dilution: Add small volumes of the stock solution to an aqueous buffer in a microtiter plate.

  • Precipitation Monitoring: Monitor the samples for the appearance of precipitate over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.

  • Quantification: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Trustworthiness: The kinetic solubility assay is a self-validating system in that the visual or instrumental detection of precipitation provides a clear endpoint.

Data Presentation: Solubility Profile Summary

The following table summarizes the expected solubility of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl in a range of common laboratory solvents. This data should be experimentally verified.

Solvent Solvent Class Predicted Solubility
WaterPolar ProticHigh (pH-dependent)
MethanolPolar ProticHigh
EthanolPolar ProticModerate to High
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
AcetonitrilePolar AproticModerate
Dichloromethane (DCM)NonpolarLow
HexanesNonpolarVery Low

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results Compound Weigh Compound ShakeFlask Shake-Flask Method Compound->ShakeFlask Kinetic Kinetic Assay Compound->Kinetic Solvent Measure Solvent Solvent->ShakeFlask Solvent->Kinetic HPLC HPLC Analysis ShakeFlask->HPLC Nephelometry Nephelometry Kinetic->Nephelometry Data Solubility Data HPLC->Data Nephelometry->Data

A Technical Guide to the Discovery and Isolation of Novel Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Novel substituted amino acids, often referred to as non-proteinogenic or unnatural amino acids (npAAs or UAAs), represent a cornerstone of modern chemical biology and drug discovery.[1][2][3] Their integration into peptides and other molecular scaffolds offers a powerful strategy to enhance therapeutic properties, modulate biological activity, and probe complex biological systems.[1][2][3] This guide provides a comprehensive technical overview of the methodologies employed in the discovery and isolation of these valuable molecular building blocks. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into rational design, biosynthetic and chemical synthesis pathways, and advanced analytical and purification techniques. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the principles that underpin these sophisticated processes.

Introduction: The Significance of Novel Amino Acids

The 22 proteinogenic amino acids, encoded by the universal genetic code, provide the fundamental building blocks for life's vast proteome. However, nature's ingenuity extends far beyond this canonical set, with hundreds of unique amino acid variants found across various organisms.[1][4][5] These naturally occurring npAAs, along with a virtually limitless array of synthetically designed counterparts, offer a rich palette for molecular innovation.

The strategic incorporation of substituted amino acids can confer a range of desirable properties to peptides and small molecules, including:

  • Enhanced Metabolic Stability: Modifications to the amino acid backbone or side chain can render peptides resistant to proteolytic degradation, thereby increasing their in vivo half-life.[2]

  • Improved Pharmacokinetic Profiles: Tailoring physicochemical properties such as lipophilicity and hydrogen bonding capacity can enhance membrane permeability and oral bioavailability.[2]

  • Increased Potency and Selectivity: The introduction of novel functional groups can lead to more potent and selective interactions with biological targets.[2][3]

  • Conformational Constraints: The use of cyclic or sterically hindered amino acids can lock a peptide into a specific bioactive conformation, improving its affinity for a target receptor.[2][3]

Given these advantages, the discovery and isolation of novel substituted amino acids are critical endeavors in the development of new therapeutics, diagnostics, and research tools.[2][3][6]

Discovery_to_Isolation_Workflow Overall Workflow: From Discovery to Isolation of Novel Substituted Amino Acids cluster_Discovery Discovery & Design cluster_Synthesis_Incorporation Synthesis & Incorporation cluster_Analysis_Purification Analysis & Purification Rational_Design Rational Design (Computational Modeling) Amino_Acid_Synthesis Amino Acid Synthesis Rational_Design->Amino_Acid_Synthesis Biosynthetic_Pathways Biosynthetic Pathways (Metabolic Engineering) Biosynthetic_Pathways->Amino_Acid_Synthesis Chemical_Synthesis Chemical Synthesis (Novel Reactions) Chemical_Synthesis->Amino_Acid_Synthesis Peptide_Incorporation Incorporation into Peptides (e.g., SPPS) Amino_Acid_Synthesis->Peptide_Incorporation Analytical_Characterization Analytical Characterization (NMR, MS) Peptide_Incorporation->Analytical_Characterization Purification_Isolation Purification & Isolation (HPLC, Chiral Separation) Analytical_Characterization->Purification_Isolation

Caption: A high-level overview of the workflow for discovering and isolating novel substituted amino acids.

Discovery and Design Strategies

The journey to a novel substituted amino acid begins with a strategic approach to its design. This can be broadly categorized into rational design, exploration of biosynthetic pathways, and innovative chemical synthesis.

Rational Design and Computational Approaches

De novo protein and peptide design strategies increasingly leverage computational tools to predict how specific amino acid substitutions will influence structure and function.[7][8] By modeling the three-dimensional structure of a target protein, researchers can identify "hot spots" where the introduction of a non-canonical amino acid could enhance binding affinity or stability.[7] These methods often focus on creating well-defined hydrophobic cores, a key determinant of protein folding and stability.[7]

Biosynthetic Pathways: Nature's Chemical Factories

Nature itself is a prolific source of non-proteinogenic amino acids, which are often intermediates or end-products of specialized metabolic pathways.[5] Organisms like Streptomyces are particularly rich sources of novel npAAs, which are often incorporated into complex natural products with potent biological activities.[1][4]

Modern synthetic biology techniques allow for the engineering of microorganisms, such as E. coli, to produce desired npAAs.[1][4] This involves the introduction of heterologous genes encoding the necessary biosynthetic enzymes.[4] For example, the synthesis of β-methylphenylalanine can be achieved by introducing genes for a methyltransferase and a transaminase into E. coli.[1][4] This biosynthetic approach offers a sustainable and often stereospecific route to complex amino acid structures.

Biosynthetic_Pathway_Example Engineered Biosynthesis of β-Methylphenylalanine Phenylpyruvate Phenylpyruvate MppJ MppJ (Methyltransferase) Phenylpyruvate->MppJ Intermediate β-Methylated Intermediate MppJ->Intermediate TyrB TyrB (Transaminase) Intermediate->TyrB BmePhe β-Methylphenylalanine (BmePhe) TyrB->BmePhe 2_Oxoglutarate 2-Oxoglutarate TyrB->2_Oxoglutarate L_Glutamate L-Glutamate L_Glutamate->TyrB

Caption: An example of an engineered biosynthetic pathway for the production of β-methylphenylalanine in E. coli.[1][4]

Chemical Synthesis: Expanding the Chemical Space

Chemical synthesis provides the most versatile and expansive route to novel substituted amino acids. Numerous synthetic methodologies have been developed to create amino acids with a wide array of side chains and backbone modifications.

Key Synthetic Strategies:

  • The Strecker Synthesis: A classic and robust method that assembles an α-amino acid from an aldehyde or ketone, ammonia, and cyanide.[9][10] This two-step process first forms an α-amino nitrile, which is then hydrolyzed to the corresponding amino acid.[9]

  • Asymmetric Synthesis: To obtain enantiomerically pure amino acids, which is crucial for biological applications, various asymmetric synthetic methods are employed. These include the use of chiral catalysts and auxiliaries.[11] For instance, iridium-catalyzed methods have been developed for the stereocontrolled synthesis of β-substituted α-amino acids.[11]

  • Synthesis of α,α-Disubstituted Amino Acids: These conformationally constrained amino acids are of particular interest in drug design. Synthetic approaches often involve the alkylation of protected glycine derivatives or the use of specialized templates to control stereochemistry.[12][13]

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Once a novel amino acid has been synthesized and purified, a common application is its incorporation into a peptide chain. Solid-Phase Peptide Synthesis (SPPS) is the workhorse technology for this purpose, offering high efficiency and the ability to automate the process.[14][15]

The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[14][15] This simplifies the purification process, as excess reagents and byproducts can be easily washed away after each coupling step.[15]

Experimental Protocol: Manual Fmoc-SPPS of a Tripeptide Containing a Novel Amino Acid

This protocol outlines the manual synthesis of a tripeptide (e.g., Ala-Xaa-Gly), where Xaa is a novel Fmoc-protected amino acid.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Xaa-OH (the novel amino acid)

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling of the Novel Amino Acid (Fmoc-Xaa-OH):

    • In a separate vessel, pre-activate Fmoc-Xaa-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin as described in step 2.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).

  • Repeat Deprotection and Coupling for the Next Amino Acid (Fmoc-Ala-OH):

    • Repeat the deprotection steps as in step 2.

    • Couple Fmoc-Ala-OH using the same pre-activation and coupling procedure as in step 3.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

SPPS_Cycle The Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start: Fmoc-AA-Resin Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 End_Cycle Repeat Cycle Wash2->End_Cycle End_Cycle->Deprotection for next AA

Caption: A diagram illustrating the key steps in a single cycle of Fmoc-based Solid-Phase Peptide Synthesis.[14][15]

Advanced Analytical Characterization

Unambiguous characterization of a novel substituted amino acid, both in its free form and when incorporated into a peptide, is paramount. A combination of analytical techniques is typically employed to confirm its structure, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the chemical structure of novel amino acids.

  • ¹H NMR: Provides information about the number and connectivity of protons in the molecule.

  • ¹³C NMR: Reveals the carbon skeleton of the amino acid.

  • 2D NMR (e.g., COSY, HSQC): Used to establish correlations between protons and carbons, aiding in the complete structural assignment.

  • ³¹P NMR: Can be used to discriminate between enantiomers after derivatization with a chiral phosphinate reagent.[16]

Quantitative NMR (qNMR) can also be used to determine the concentration of amino acids in solution, often by comparison to an internal standard.[17]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the novel amino acid and for sequencing peptides containing it.[18][19]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecule and analyzing the resulting fragment ions. This is crucial for confirming the amino acid sequence of a peptide and for pinpointing the location of the novel amino acid.[18]

Liquid chromatography is often coupled with mass spectrometry (LC-MS) to separate complex mixtures before analysis.[18][19]

Table 1: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedKey StrengthsLimitations
NMR Spectroscopy Detailed structural information, stereochemistry (with chiral derivatization), quantification.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS, can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition, peptide sequence.High sensitivity and accuracy, suitable for complex mixtures (with LC).Provides limited structural information on its own, may not distinguish isomers.
Chiral HPLC Enantiomeric purity and separation.Direct and accurate measurement of enantiomeric excess.Requires specialized chiral stationary phases.

Purification and Isolation Strategies

The final step in obtaining a novel substituted amino acid or a peptide containing it is purification. The goal is to isolate the target molecule from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purification of amino acids and peptides.[20]

  • Reversed-Phase HPLC (RP-HPLC): The most common mode, where separation is based on hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile with an acid modifier like TFA).

  • Ion-Exchange Chromatography (IEC): Separates molecules based on their net charge.[20] This is particularly useful for purifying amino acids from fermentation broths or complex mixtures.[20][21]

Chiral Separations

Since most biological systems are stereospecific, it is often necessary to separate the enantiomers (D and L forms) of a novel amino acid. Chiral HPLC is the preferred method for this purpose.[22][23]

  • Chiral Stationary Phases (CSPs): These are HPLC columns that contain a chiral selector immobilized on the stationary phase. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) are particularly versatile and can separate a wide range of underivatized and derivatized amino acids.[22] Polysaccharide-based CSPs are also widely used, especially for the separation of N-protected amino acids like Fmoc-derivatives.[23]

Table 2: Common Chiral Stationary Phases for Amino Acid Separation

CSP TypeChiral SelectorCommon ApplicationsMobile Phase Modes
Macrocyclic Glycopeptide Teicoplanin, VancomycinUnderivatized and N-blocked amino acids.[22]Reversed-phase, Polar organic.
Polysaccharide-based Cellulose or Amylose derivativesN-FMOC protected amino acids.[23]Reversed-phase.[23]
Ligand Exchange Amino acid coated with a metal ion (e.g., Cu²⁺)Underivatized amino acids.Aqueous buffers.
Other Purification Techniques
  • Crystallization: For free amino acids, crystallization can be an effective method for purification, especially on a large scale.[24]

  • Activated Carbon Treatment: Can be used to remove colored impurities and other organic molecules from amino acid solutions.[25]

Conclusion

The discovery and isolation of novel substituted amino acids are a dynamic and enabling field at the intersection of chemistry and biology. From the in-silico design of new structures to their synthesis via biosynthetic or chemical routes, and their ultimate purification and characterization, each step requires a deep understanding of scientific principles and meticulous experimental execution. The ability to create and incorporate these custom-designed building blocks into peptides and other molecules continues to push the boundaries of drug discovery, providing innovative solutions to long-standing therapeutic challenges.[2][3] As analytical and synthetic techniques continue to evolve, the toolkit available to researchers will only expand, promising an exciting future for the development of next-generation therapeutics based on novel substituted amino acids.

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  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024, October 8). Frontiers.
  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC. (2024, October 9).
  • Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. SAGE Journals.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. (2019, December 23). Chemical Reviews.
  • Solid-phase synthesis of C-terminal modified peptides. (2003). Biopolymers.
  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.
  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. (2019, December 23). Chemical Reviews.
  • Mastering Solid Phase Peptide Synthesis (SPPS). Self-published.
  • Detection of Amino Acids Using HPLC with CD Detection. JASCO Inc.
  • Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. Self-published.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Solid Phase Peptide Synthesis: Process & Advantages. (2026, January 23). Piramal Pharma Solutions.
  • Solid-phase synthesis of C-terminal modified peptides. Academia.edu.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28).
  • Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. (2025, September 5). MDPI.
  • Synthesis of alpha-methyl, alpha-substituted amino acids.
  • A New Method for the Stereoselective Synthesis of α-Substituted Serine Amino Acid Analogues. (2003, October 9). Organic Letters.
  • Designing amino acid sequences to fold with good hydrophobic cores. (2026, February 8).
  • Principles and Methods of De Novo Protein Design and Applic
  • Novel Method for Amino Acid Synthesis. (2024, April 3). University of Liverpool.
  • ChemInform Abstract: Synthesis of ??-Substituted ??-Amino Acids via Cationic Intermediates. (2025, August 6).
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2025, January 28).
  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
  • Development of a Novel Purification Method of Amino Acid in Fermentation Broth Using Ion-Exchange Reaction under Pressure.
  • Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts.
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  • Application of Amino Acids in the Structural Modification of N
  • Identification, Purification, and Characterization of a Novel Amino Acid Racemase, Isoleucine 2-Epimerase, from Lactobacillus Species - PMC.
  • (PDF) Separation and Purification of Amino Acids.
  • Analytical methods for amino acid determination in organisms. (2020, August 28). PubMed.
  • Process for purifying long chain amino acids. Google Patents. [Link]

  • A Facile and High-Sensitivity Method for Determining Proteinogenic Amino Acid Enantiomers by Integrating Chiral Phosphinate Derivatizing, 31 P NMR and Parallel Reaction Monitoring. (2023, May 5).
  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. (2022, June 29).
  • Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC. (2025, June 12).
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC.
  • Natural products targeting the metabolism of amino acids: from discovery to synthetic development. (2025, July 11). RSC Publishing.
  • Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive p
  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. (2021, August 27). MDPI.

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in-silico modeling of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In-Silico Modeling of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

Introduction: From Static Structure to Dynamic Interaction

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl is a halogenated derivative of the amino acid phenylalanine. Such modified amino acids are of significant interest in medicinal chemistry and drug development as they can serve as building blocks for peptides or as standalone molecules that mimic natural ligands to interact with biological targets. The presence of halogen atoms (chlorine and iodine) introduces unique physicochemical properties, such as altered lipophilicity and the potential for halogen bonding, which can significantly influence binding affinity and selectivity.

In the modern drug discovery pipeline, in-silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds.[1][2] By simulating molecular interactions and predicting key properties computationally, researchers can prioritize experimental work, reduce costs, and gain deeper mechanistic insights that are often difficult to obtain through experimental methods alone.[3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a multi-faceted in-silico workflow for characterizing a novel small molecule like (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl. We will progress from initial binding pose prediction using molecular docking to assessing the stability of the protein-ligand complex with molecular dynamics, and finally, evaluating its broader "drug-like" potential through Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET profiling.

Part 1: Molecular Docking - The Initial Binding Hypothesis

Expertise & Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, typically a protein.[5][6] This method is foundational in structure-based drug design as it provides the first plausible 3D model of the protein-ligand interaction, offering insights into binding affinity and the key residues involved. The choice between a "blind" dock, which searches the entire protein surface, and a "focused" dock, which concentrates on a known binding pocket, depends on the amount of prior information available about the target.[6]

Experimental Protocol: Focused Docking with AutoDock Vina

This protocol outlines the steps for performing a focused docking experiment using the widely adopted software AutoDock Vina and the visualization tool UCSF Chimera.[7]

  • Receptor and Ligand Preparation:

    • Receptor: Obtain the 3D crystal structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).[8][9][10] For this example, we'll hypothesize a target kinase. Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands. Add polar hydrogens and assign partial charges using the Chimera interface.

    • Ligand: The 3D structure of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl can be generated from its SMILES string or downloaded from a database like PubChem.[11][12] It is crucial to add hydrogens and compute Gasteiger charges to ensure the ligand is correctly protonated and charged for the simulation.[13]

  • Defining the Binding Site (Grid Box):

    • The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses.[6] For a focused dock, this box should be centered on the known active site of the protein, large enough to allow the ligand to rotate freely but small enough to concentrate the search and improve efficiency. This is typically defined by selecting the key active site residues.[7]

  • Running the Docking Simulation:

    • Execute AutoDock Vina, providing the prepared protein and ligand files, along with the grid box coordinates and dimensions. Vina will perform a series of computational "runs," each time exploring different conformations and orientations of the ligand within the binding site.

  • Analysis of Docking Results:

    • The primary output is a set of binding poses ranked by a scoring function, which estimates the binding affinity in kcal/mol (lower values indicate stronger binding).[5]

    • Visualize the top-ranked poses in UCSF Chimera or PyMOL to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts, and potential halogen bonds) between the ligand and the protein residues.[14]

Data Presentation: Hypothetical Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
1-9.2GLU15, LYS33, TYR88Hydrogen Bond, Halogen Bond (Iodo group)
2-8.8LEU12, VAL20, ILE85Hydrophobic Contact, Hydrogen Bond
3-8.5GLU15, PHE90Hydrogen Bond, Pi-Pi Stacking
Visualization: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., from PDB) CleanProtein 3. Prepare Protein (Remove water, add H) PDB->CleanProtein Ligand 2. Obtain Ligand Structure (e.g., from PubChem) CleanLigand 4. Prepare Ligand (Add H, assign charges) Ligand->CleanLigand Grid 5. Define Binding Site (Grid Box) CleanProtein->Grid RunVina 6. Execute Docking (AutoDock Vina) CleanLigand->RunVina Grid->RunVina Results 7. Analyze Poses & Scores RunVina->Results Visualize 8. Visualize Interactions (UCSF Chimera/PyMOL) Results->Visualize

A high-level workflow for molecular docking.

Part 2: Molecular Dynamics (MD) Simulation - From a Static Pose to a Dynamic System

Expertise & Rationale: While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms in a system over time, providing a much richer understanding of the stability of the protein-ligand complex, conformational changes, and the role of solvent.[15][16] This step is critical for validating and refining the initial docking hypothesis.

A crucial consideration for (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl is the choice of a force field—the set of equations and parameters used to describe the potential energy of the system. Standard force fields may not accurately represent the anisotropic nature of halogen atoms, which can form "halogen bonds." Therefore, using a polarizable force field or a force field specifically parameterized for halogenated compounds is essential for accurate simulation.[17][18]

Experimental Protocol: MD Simulation with GROMACS

This protocol describes a typical MD simulation using GROMACS, a widely used open-source simulation package.[19]

  • System Setup:

    • Start with the top-ranked protein-ligand complex from docking.

    • Select an appropriate force field (e.g., CHARMM CGenFF, which can handle a wide variety of small molecules, or a specialized polarizable force field).[17] Generate topology files for both the protein and the ligand.

  • Solvation and Ionization:

    • Place the complex in a periodic box of a chosen shape (e.g., cubic).

    • Solvate the system by filling the box with explicit water molecules.

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge and mimic physiological salt concentrations.

  • Energy Minimization:

    • Perform an energy minimization step to remove any steric clashes or unfavorable geometries created during the setup process.

  • Equilibration:

    • Conduct a two-phase equilibration process. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

  • Production MD Run:

    • Run the main simulation for a duration sufficient to observe the phenomena of interest (typically tens to hundreds of nanoseconds). Trajectory data (atomic positions, velocities, and energies) are saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the saved trajectory to assess the stability and dynamics of the system. Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions, indicating overall stability.

      • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

      • Radius of Gyration (Rg): Indicates the compactness of the protein over time.

Data Presentation: Key MD Simulation Metrics
MetricAverage ValueInterpretation
Protein RMSD1.5 ÅThe protein structure is stable throughout the simulation.
Ligand RMSD0.8 ÅThe ligand remains stably bound in the active site.
Key Residue RMSF2.5 Å (Loop region)A specific loop near the binding site shows flexibility.
Radius of Gyration (Rg)22.1 ÅThe protein maintains its overall compact fold.
Visualization: MD Simulation Workflow

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis DockedComplex 1. Start with Docked Pose ForceField 2. Choose Force Field & Generate Topology DockedComplex->ForceField Solvate 3. Solvate and Add Ions ForceField->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. NVT & NPT Equilibration Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Trajectory 7. Analyze Trajectory (RMSD, RMSF, Rg) Production->Trajectory BindingEnergy 8. Calculate Binding Free Energy (MM/PBSA - Optional) Trajectory->BindingEnergy

Workflow for a typical molecular dynamics simulation.

Part 3: Quantitative Structure-Activity Relationship (QSAR) - Predicting Activity from Structure

Expertise & Rationale: QSAR is a ligand-based design method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[20][21] This approach is invaluable when a 3D structure of the target is not available or when the goal is to optimize a lead compound by designing new analogues. By building a predictive model, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.[22][23]

Protocol: Building a QSAR Model
  • Data Curation:

    • Assemble a dataset of structurally similar compounds with experimentally measured biological activity against a specific target (e.g., IC50 values).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of numerical "descriptors" that encode its structural and physicochemical properties. These can range from simple 1D descriptors (e.g., molecular weight, logP) to complex 2D or 3D descriptors (e.g., topological indices, molecular fingerprints).[22]

  • Model Building and Training:

    • Split the dataset into a training set and a test set.

    • Use the training set to build a statistical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms like support vector machines or random forests) that correlates the descriptors with biological activity.[23]

  • Model Validation:

    • Use the independent test set (which was not used in model training) to validate the predictive power of the model. Statistical metrics like the squared correlation coefficient (R²) are used to assess model quality.

  • Prediction:

    • Once validated, the QSAR model can be used to predict the biological activity of new, unsynthesized molecules, such as novel derivatives of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl.

Visualization: QSAR Model Development Workflow```dot

G Data 1. Curate Dataset (Structures + Activities) Descriptors 2. Calculate Molecular Descriptors Data->Descriptors Split 3. Split Data (Training & Test Sets) Descriptors->Split Train 4. Build Model with Training Set Split->Train Validate 5. Validate Model with Test Set Split->Validate Test Set Train->Validate Predict 6. Predict Activity of New Compounds Validate->Predict

A simplified flowchart for in-silico ADMET prediction.

Conclusion: An Integrated and Iterative Approach

The in-silico modeling of a novel compound like (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl is not a linear process but an integrated and iterative cycle. The initial hypotheses generated from molecular docking are rigorously tested and refined through molecular dynamics simulations. The insights gained from these structure-based methods, combined with the predictive power of ligand-based QSAR models, can guide the design of new analogues with improved potency and selectivity. Finally, early and continuous ADMET profiling ensures that efforts are focused on compounds with a higher probability of success in clinical development. This comprehensive computational workflow provides a robust framework for making informed decisions, optimizing resource allocation, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Worldwide Protein Data Bank. wwPDB. [8]2. Wikipedia. Protein Data Bank. [9]3. RCSB PDB. Homepage. [10]4. Molecular Docking Tutorial. [13]5. SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [1]6. Nucleic Acids Research. Protein Data Bank: the single global archive for 3D macromolecular structure data. [24]7. Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. [19]8. NSF Impacts. Protein Data Bank: Key to the Molecules of Life. [25]9. Chemistry LibreTexts. 7.5: Molecular Docking Experiments. [7]10. RJ Wave. QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. [20]11. PMC. Enhancing cancer drug discovery: QSAR modeling with machine learning and chemical representations. [22]12. InSilicoMinds. Leverage our In Silico Solutions for Small Molecules Drug Development. [3]13. PMC. Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator. [17]14. Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [26]15. Bioinformatics. Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. [14]16. MDPI. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. [23]17. Frontiers. QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. [21]18. ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [5]19. Molecular Docking Tutorial. [6]20. YouTube. A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. [27]21. PubMed. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [4]22. Molecular dynamics simulations: Insights into protein and protein ligand interactions. [15]23. PubMed. Evaluation of forcefields for molecular mechanics/dynamics calculations involving halogenated anesthetics. [28]24. ChemRxiv. Quantum QSAR for drug discovery. [29]25. PubMed. In silico design of small molecules. [2]26. Simulations Plus. ADMET Predictor®. [30]27. ADMET-AI. 28. Sygnature Discovery. ADMET Prediction Software. [31]29. ResearchGate. Molecular dynamics simulation of protein-ligand complex. [16]30. Simulating Protein-Ligand Complexes using Open Source tools. [32]31. ACS Publications. In Silico Functional Profiling of Small Molecules and Its Applications. [33]32. ACS Publications. Polarizable Empirical Force Field for Halogen-Containing Compounds Based on the Classical Drude Oscillator. [18]33. VLS3D. ADMET predictions. [34]34. ARPI. Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons. [35]35. arXiv. Polyhalogenated Molecules in the Polarizable Ellipsoidal Force Field Model. [36]36. PubChem. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. [11]37. PubChem. 2-Amino-3-(4-iodophenyl)propionic acid.

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Technical Whitepaper: Chemical Identifiers, Orthogonal Reactivity, and SPPS Integration of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride is a highly specialized, non-proteinogenic alpha-amino acid. Featuring a dihalogenated phenyl ring, this building block is a critical asset in modern drug discovery, offering unique steric bulk, enhanced lipophilicity, and the capacity for halogen bonding. Crucially, the presence of both iodine and chlorine on the aromatic ring provides a programmable scaffold for orthogonal cross-coupling reactions. As a Senior Application Scientist, I have structured this guide to detail its chemical identifiers, explain the mechanistic causality behind its reactivity, and provide a self-validating protocol for its incorporation into peptide therapeutics.

Chemical Identifiers & Physicochemical Properties

In laboratory settings, this compound is typically handled either as a free base or a hydrochloride (HCl) salt. The HCl salt is often preferred in benchtop applications due to its enhanced aqueous solubility and resistance to oxidative degradation during long-term storage. While specialized salts often fall under the parent compound's registry in commercial catalogs, the free base is officially registered under CAS Number.

Table 1: Core Chemical Identifiers

PropertyFree BaseHydrochloride (HCl) Salt
IUPAC Name (2S)-2-amino-3-(4-chloro-3-iodophenyl)propanoic acid(2S)-2-amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride
CAS Number 1270144-03-0Not distinctly cataloged (Sold under free base CAS)
Molecular Formula C9H9ClINO2C9H10Cl2INO2
Molecular Weight 325.53 g/mol 361.99 g/mol
SMILES N=C(Cl)C=C1)C(=O)ON=C(Cl)C=C1)C(=O)O.Cl
Mechanistic Insights: The Orthogonal Halogen Advantage

In synthetic and medicinal chemistry, the 4-chloro-3-iodo substitution pattern is not arbitrary; it is a deliberate design choice enabling orthogonal functionalization.

The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-chlorine (C-Cl) bond (~96 kcal/mol). In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), the oxidative addition of Pd(0) into the C-I bond occurs orders of magnitude faster than into the C-Cl bond, a principle well-documented in chemoproteomic applications ()[1][2].

Causality in Experimental Design: This kinetic disparity allows chemists to selectively functionalize the meta-position (C3) under mild conditions (e.g., room temperature, weak bases) while leaving the para-chloro group completely intact[2]. The remaining C-Cl bond can subsequently be activated under harsher conditions (elevated temperatures, strong bases, and electron-rich ligands like XPhos) to introduce a second, distinct functional group.

OrthogonalCoupling A Starting Material 4-Chloro-3-iodo-Phe B Pd(0), Aryl-B(OH)2 Mild Conditions (RT) A->B Selective C-I Oxidative Addition C Mono-coupled Product 3-Aryl-4-chloro-Phe B->C D Pd(0), Aryl'-B(OH)2 Harsh Conditions (100°C) C->D C-Cl Activation E Di-coupled Product 3-Aryl-4-aryl'-Phe D->E

Orthogonal Pd-catalyzed cross-coupling workflow exploiting C-I and C-Cl bond kinetic disparity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Integration

To utilize this amino acid in peptide drug development, it must be incorporated via Fmoc-based SPPS. Because the bulky dihalogenated phenyl ring introduces significant steric hindrance, standard coupling reagents (like DIC/HOBt) may lead to incomplete reactions or epimerization. The following self-validating protocol utilizes HATU to ensure high-efficiency coupling.

Phase 1: Fmoc Protection (If starting from the HCl salt)

  • Neutralization: Dissolve (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl in a 10% aqueous Na2CO3 solution to neutralize the HCl salt and generate the free amine.

  • Protection: Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise at 0°C. Stir for 12 hours at room temperature.

  • Isolation: Acidify to pH 2 with 1M HCl, extract with ethyl acetate, dry over MgSO4, and concentrate to yield Fmoc-4-chloro-3-iodo-L-Phe-OH.

Phase 2: SPPS Coupling Workflow

  • Resin Swelling & Deprotection: Swell the peptide-resin in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Activation: In a separate vial, dissolve Fmoc-4-chloro-3-iodo-L-Phe-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq).

    • Causality: HATU forms a highly reactive HOAt ester, overcoming the steric bulk of the dihalogenated side chain, while the slight excess of amino acid prevents capping.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin/phenol/KCN).

    • Causality: This acts as a built-in quality control checkpoint. A yellow/colorless bead indicates a complete reaction. A blue bead indicates unreacted amines, mandating a double-coupling step before proceeding.

  • Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours to cleave the peptide and remove side-chain protecting groups.

SPPSWorkflow N1 1. Resin Deprotection (20% Piperidine in DMF) N2 2. Amino Acid Activation (Fmoc-AA-OH + HATU + DIPEA) N1->N2 N3 3. Coupling Reaction (2 hours, Room Temp) N2->N3 N4 4. Self-Validation (Kaiser Test) N3->N4 N4->N2 Positive (Incomplete) N5 5. Cleavage & Isolation (TFA/TIPS/H2O) N4->N5 Negative (Complete)

Self-validating SPPS workflow for sterically hindered unnatural amino acids.

Applications in Therapeutics & Molecular Imaging
  • Targeted Molecular Imaging: Halogenated phenylalanines exhibit high affinity for specific amino acid transporters (such as LAT1) which are overexpressed in various neoplastic cells. The iodine atom at the 3-position can be substituted with radioisotopes (e.g., Iodine-123 for SPECT or Iodine-124 for PET) via copper-catalyzed isotopic exchange, enabling precise tumor imaging and diagnostics ()[3].

  • Peptide Drug Optimization: The incorporation of chlorine and iodine introduces a highly lipophilic domain capable of engaging in "halogen bonding"—a highly directional, non-covalent interaction where the electron-deficient region (sigma-hole) of the halogen interacts with Lewis bases (e.g., protein backbone carbonyls). This can exponentially increase the binding affinity and proteolytic stability of peptide-based drug candidates, a trait observed in structural analogs like 4-Chloro-3-iodotoluene ()[4].

References
  • BLD Pharmatech Co., Limited. "Product Catalog: (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid (CAS 1270144-03-0)." ChemBuyersGuide. URL: [Link]

  • Cao, J., et al. "Suzuki–Miyaura cross-coupling for chemoproteomic applications." ChemRxiv (2020). URL:[Link]

  • "Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia." Google Patents (CA2630848A1).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137583, 4-Chloro-3-iodotoluene." PubChem. URL:[Link]

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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The integration of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in modern drug discovery and chemical biology.[1][2] These novel building blocks allow for the fine-tuning of a peptide's pharmacological profile, enhancing properties such as metabolic stability, receptor-binding affinity, and conformational rigidity.[3][4] This guide provides a comprehensive overview and detailed protocols for the use of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride, a halogenated phenylalanine derivative, in solid-phase peptide synthesis (SPPS). We will explore the unique challenges presented by its sterically demanding structure and outline optimized strategies to ensure high-yield incorporation, thereby empowering researchers to leverage its unique chemical properties for the development of next-generation peptide therapeutics.

Introduction: The Significance of Halogenated Phenylalanine Analogs

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid is a derivative of L-phenylalanine featuring two distinct halogen substitutions on its aromatic side chain. The incorporation of halogen atoms, particularly chlorine and iodine, into a peptide sequence can profoundly influence its biological and physicochemical characteristics:

  • Modulation of Hydrophobicity: Halogenation significantly increases the hydrophobicity of the amino acid side chain, which can enhance interactions with hydrophobic pockets in target proteins and influence membrane permeability.[5]

  • Enhanced Stability: The presence of halogens can confer resistance to enzymatic degradation by sterically shielding adjacent peptide bonds from protease activity.[3]

  • Structural Probes: The iodine atom, in particular, can serve as a heavy atom for X-ray crystallography studies, aiding in the structural determination of peptide-protein complexes.

  • Bioorthogonal Handle: The carbon-iodine bond offers a reactive site for post-synthetic modifications via transition metal-catalyzed cross-coupling reactions, enabling the attachment of fluorescent probes, radiolabels, or other functional moieties.[6]

However, the successful incorporation of this UAA is not without its challenges. The bulky chloro and iodo groups present significant steric hindrance, which can impede standard coupling reactions and necessitate specialized protocols.[2][7]

Physicochemical Data
PropertyValue
IUPAC Name (2S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride
Molecular Formula C₉H₁₀ClINO₂ · HCl
Molecular Weight 394.45 g/mol
Appearance Off-white to pale yellow solid
Chirality (S)-enantiomer
Key Structural Features Phenylalanine backbone with a chloro group at the 4-position and an iodo group at the 3-position of the phenyl ring.

Core Principles of SPPS for Sterically Hindered UAAs

The standard workflow for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy involves a repeated cycle of Nα-Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.[1][8][9] While this process is highly efficient for natural amino acids, sterically hindered residues like (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid demand protocol modifications to drive the reaction to completion.

Key Challenges:
  • Inefficient Coupling: The primary obstacle is the slow reaction kinetics caused by the steric bulk of the side chain. Standard coupling reagents like DCC or DIC are often insufficient to achieve quantitative coupling.[7][10]

  • Peptide Aggregation: The increased hydrophobicity of the UAA can promote the aggregation of the growing peptide chain on the solid support, further limiting reagent access to the reactive N-terminus.[7]

  • Potential Side Reactions: While the C-I bond is generally stable to standard SPPS conditions, care must be taken during the final cleavage step to avoid side reactions.[11][12] The use of appropriate scavengers is critical.

To overcome these challenges, a combination of potent activating reagents, optimized reaction conditions, and careful monitoring is required.

Recommended Coupling Strategies and Reagents

For sterically demanding couplings, the choice of activating reagent is paramount. Aminium/uronium or phosphonium salt-based reagents are highly recommended as they form potent activated esters that can overcome significant steric barriers.[7][13][14]

Comparative Data on Coupling Reagents for Hindered Amino Acids
Reagent ClassExample ReagentActivated SpeciesReactivityKey Considerations
Carbodiimides DIC, DCCO-acylisoureaLow-ModerateGenerally insufficient for this UAA.[10] Prone to side reactions without additives like HOBt.[14]
Aminium/Uronium Salts HBTU, HCTUOBt / 6-ClOBt esterHighHCTU is more reactive than HBTU. Effective for most hindered couplings.[7][13]
Aminium/Uronium Salts HATU OAt ester Very High Recommended reagent. Rapid activation and high efficiency with low racemization risk.[13][15]
Phosphonium Salts PyBOP, PyAOPOBt / OAt esterHigh-Very HighPyAOP is highly reactive. Avoids guanidinylation side reactions possible with aminium salts.[13][14]

Based on extensive field data, HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the preferred coupling reagent for incorporating (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid due to its superior reactivity and proven efficacy in overcoming steric hindrance.[13]

Detailed Protocol for SPPS Incorporation

This protocol outlines the manual incorporation of Fmoc-(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid-OH using the recommended HATU-mediated coupling strategy.

Materials and Reagents:
  • Fmoc-protected Rink Amide or Wang resin

  • Fmoc-(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid-OH

  • HATU (Hexafluorophosphate of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

Workflow Diagram: SPPS Cycle for UAA Incorporation

spss_cycle Resin_Fmoc Fmoc-NH-Peptide-Resin Resin_H2N H₂N-Peptide-Resin Resin_Fmoc->Resin_H2N Deprotection 20% Piperidine in DMF UAA Fmoc-UAA-OH HATU, DIEA in DMF Resin_Fmoc_New Fmoc-UAA-NH-Peptide-Resin Resin_H2N->Resin_Fmoc_New Coupling

Caption: General SPPS cycle for UAA incorporation.

Step-by-Step Methodology:

Assume a synthesis scale of 0.1 mmol on a suitable resin.

  • Resin Swelling: a. Place the peptide-resin from the previous cycle into a reaction vessel. b. Add DMF (approx. 10 mL/g of resin) and agitate for 30 minutes to swell the resin.[1] c. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[1] b. Agitate for 5 minutes, then drain. c. Repeat the piperidine treatment for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Coupling of the Halogenated UAA: a. Pre-activation: In a separate vial, dissolve Fmoc-(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approx. 2 mL).[7] b. Add DIEA (8 equivalents, 0.8 mmol) to the activation mixture.[13] c. Agitate the mixture for 1-5 minutes to allow for the formation of the reactive OAt-ester.[7] d. Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[2] e. Agitate the reaction mixture for a minimum of 2-4 hours at room temperature. For difficult sequences, this time can be extended overnight.[7] f. Monitoring (Optional): Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), proceed to a second coupling. g. Second Coupling (if necessary): Drain the vessel and repeat steps 3a-3e with a fresh solution of activated amino acid.[7] h. Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Capping (Recommended): a. To ensure no deletion sequences occur, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[1] b. Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection: a. After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under a vacuum. b. Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Note: TIS is a crucial scavenger to prevent alkylation of sensitive residues and potential side reactions with the iodinated ring. c. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[2] d. Agitate the mixture at room temperature for 2-4 hours.[2] e. Filter the resin and collect the TFA solution. f. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[2] g. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether once more. h. Dry the crude peptide under vacuum. i. Purify the peptide using reverse-phase HPLC (RP-HPLC).

Visualization: The HATU Activation Mechanism

HATU_Activation UAA Fmoc-UAA-COOH UAA_anion Fmoc-UAA-COO⁻ UAA->UAA_anion + DIEA (Deprotonation) DIEA DIEA (Base) HATU HATU Active_Ester Fmoc-UAA-OAt (Highly Reactive Ester) UAA_anion->Active_Ester Coupled_Product Fmoc-UAA-Peptide-Resin Active_Ester->Coupled_Product + Peptide-Resin (Acylation) Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Product

Caption: HATU-mediated activation and coupling workflow.

Troubleshooting and Optimization Strategies

ProblemPotential CauseRecommended Solution
Low Coupling Efficiency (Positive Kaiser Test)Steric Hindrance: Insufficient reactivity of the coupling agent or short reaction time.1. Confirm Reagent Potency: Use fresh HATU, HCTU, or PyAOP.[7][13] 2. Extend Reaction Time: Allow the coupling to proceed overnight.[7] 3. Perform a Double Couple: Repeat the coupling step with fresh reagents.[7] 4. Use Microwave Assistance: Microwave-assisted SPPS can significantly accelerate the coupling of hindered amino acids.[7][16]
Peptide Aggregation: Poor solvation of the growing peptide chain.1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[7] 2. Use Chaotropic Salts: Add a low concentration of a salt like LiCl to disrupt secondary structures.
Side Product Formation (Observed in HPLC/MS)Incomplete Deprotection: Residual Fmoc group leads to N-terminally capped byproducts.1. Extend Deprotection Time: Increase the second piperidine treatment to 20-30 minutes. 2. Ensure Fresh Reagents: Use a fresh 20% piperidine/DMF solution.
Cleavage-Related Side Reactions: Cationic species reacting with the iodinated ring or other sensitive residues.1. Use Scavengers: Ensure an adequate amount of TIS is present in the cleavage cocktail. For peptides containing tryptophan, consider adding 1,2-ethanedithiol (EDT).
Racemization: Loss of stereochemical integrity during activation.1. Avoid Excess Base: Use the recommended stoichiometry of DIEA. 2. Use Low-Racemization Reagents: HATU and other modern coupling reagents are designed to minimize this risk.[13]

Conclusion

The successful incorporation of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid into peptide sequences is a powerful technique for creating novel biomolecules with enhanced properties. While its steric bulk presents a synthetic challenge, this can be reliably overcome through the use of potent coupling reagents like HATU, extended reaction times, and careful optimization of SPPS protocols. The methodologies outlined in this guide provide a robust framework for researchers to harness the unique potential of this and other sterically hindered unnatural amino acids, paving the way for innovations in peptide-based drug design and materials science.

References

  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Benchchem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Wenzel, M., et al. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PMC.
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Kumar, S. A., et al. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. PMC.
  • ACS Publications. DMF-Assisted Iodination Side Reaction during the Preparation of Disulfide Peptides. Organic Process Research & Development.
  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • Benchchem. A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights.
  • BOC Sciences. Phenylalanine to Oligopeptides: Design, Synthesis, and Applications.
  • PubMed. Hydrogels of Halogenated Fmoc-short Peptides for Potential Application in Tissue Engineering.
  • Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • RSC Publishing. C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling.
  • NIH. Introduction to Peptide Synthesis. PMC.

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Application Note: Site-Specific Incorporation of 4-chloro-3-iodophenylalanine into Proteins for Advanced Bio-Conjugation and Structural Biology

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Novel Protein Functionalities with a Unique Halogenated Phenylalanine Analog

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering, offering unprecedented control over protein structure and function.[1] This guide focuses on the site-specific incorporation of 4-chloro-3-iodophenylalanine, a unique phenylalanine analog bearing two distinct halogen atoms. The presence of a chloro and an iodo group on the phenyl ring provides a versatile chemical handle for a variety of applications in research, and drug development.

The iodine atom, being a heavy element, can serve as an anomalous scatterer for X-ray crystallography, facilitating protein structure determination.[2] Furthermore, the carbon-iodine bond can participate in various cross-coupling reactions, such as the Sonogashira and Suzuki reactions, enabling the site-specific installation of probes, drugs, or other moieties through bioorthogonal chemistry.[3][4] The chloro group can also be utilized in distinct chemical transformations, potentially allowing for sequential or dual modifications of the target protein.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategies and detailed protocols for the successful incorporation of 4-chloro-3-iodophenylalanine into target proteins using both in vivo and in vitro expression systems.

The Core Technology: Genetic Code Expansion via Amber Stop Codon Suppression

The site-specific incorporation of 4-chloro-3-iodophenylalanine is achieved through the powerful technique of genetic code expansion.[1][5] This method relies on the reassignment of a codon that is typically not assigned to a canonical amino acid. The most commonly used codon for this purpose is the amber stop codon, UAG.[1][6]

The key components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[5][7] "Orthogonal" means that this aaRS/tRNA pair functions independently of the host cell's endogenous synthetases and tRNAs.[4] The engineered aaRS is specifically evolved or designed to recognize and charge the desired ncAA (in this case, 4-chloro-3-iodophenylalanine) onto the orthogonal tRNA. This charged tRNA then recognizes the amber stop codon (UAG) in the mRNA of the target protein and inserts the ncAA at that specific site during translation.[5]

GCE_Workflow cluster_cell Host Cell (e.g., E. coli) cluster_plasmids Expression Plasmids ncAA 4-chloro-3-iodophenylalanine (in media) aaRS Engineered aaRS ncAA->aaRS charged_tRNA ncAA-tRNA aaRS->charged_tRNA charging tRNA Orthogonal tRNA(CUA) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome protein Protein with ncAA ribosome->protein translation target_mRNA Target mRNA with UAG codon target_mRNA->ribosome pEVOL pEVOL Plasmid (aaRS + tRNA) pEVOL->aaRS pEVOL->tRNA pTarget Target Gene Plasmid (with UAG mutation) pTarget->target_mRNA

Figure 1: Workflow for the incorporation of 4-chloro-3-iodophenylalanine.

Strategy for Incorporating 4-chloro-3-iodophenylalanine: Synthetase Selection

A critical prerequisite for the successful incorporation of any ncAA is the availability of a specific and efficient orthogonal aaRS. For a novel ncAA like 4-chloro-3-iodophenylalanine, a pre-existing, validated synthetase may not be readily available. Therefore, a two-pronged strategy is recommended:

1. Screening of Promiscuous Synthetase Mutants:

Some engineered aaRS variants have been shown to exhibit broad substrate specificity. A notable example is a mutant of the pyrrolysyl-tRNA synthetase (PylRS), PylRS(N346A/C348A), which has been demonstrated to incorporate a wide range of phenylalanine derivatives, including those with halogen substitutions at the ortho position.[8] Given its promiscuity, this mutant represents a logical starting point for testing the incorporation of 4-chloro-3-iodophenylalanine.

2. Directed Evolution of a Specific Synthetase:

If screening existing promiscuous synthetases does not yield satisfactory results, the next step is to evolve a new aaRS with high specificity and efficiency for 4-chloro-3-iodophenylalanine.[6][9] Directed evolution mimics the process of natural selection in the laboratory to generate enzymes with desired properties.[3] This typically involves creating a large library of aaRS mutants and subjecting them to rounds of positive and negative selection to isolate variants that can efficiently incorporate the target ncAA while discriminating against canonical amino acids.[1][10] Techniques such as Phage-Assisted Continuous Evolution (PACE) have significantly accelerated this process.[5][9][11]

Directed_Evolution start Parent aaRS Gene library Create Mutant Library (e.g., error-prone PCR) start->library positive_selection Positive Selection (Survival in presence of ncAA and selection agent) library->positive_selection negative_selection Negative Selection (Death in absence of ncAA) positive_selection->negative_selection Surviving Clones enriched_library Enriched Library of Active & Selective Mutants negative_selection->enriched_library Surviving Clones enriched_library->positive_selection Iterate characterization Isolate and Characterize Best Performing Mutants enriched_library->characterization

Figure 2: General workflow for directed evolution of an aminoacyl-tRNA synthetase.

Protocols for Incorporation

The following protocols provide a general framework for the incorporation of 4-chloro-3-iodophenylalanine. Optimization of parameters such as ncAA concentration, induction conditions, and expression time may be necessary.

Protocol 1: In Vivo Incorporation in Escherichia coli

This protocol is adapted from established methods for ncAA incorporation in E. coli.[6][12]

Materials:

  • E. coli strain: BL21(DE3) or a strain with a recoded genome (e.g., C321.ΔA) for higher efficiency.[1]

  • Plasmids:

    • An expression vector for your gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

    • A pEVOL or similar plasmid encoding the orthogonal aaRS and tRNA.[12]

  • Non-canonical amino acid: 4-chloro-3-iodophenylalanine.

  • Media: LB medium, M9 minimal medium, and appropriate antibiotics.

  • Reagents: Isopropyl β-D-1-thiogalactopyranoside (IPTG), L-arabinose.

Step-by-Step Methodology:

  • Plasmid Transformation: Co-transform the E. coli host strain with the plasmid carrying your gene of interest and the pEVOL plasmid containing the orthogonal aaRS/tRNA pair. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume (e.g., 1 L) of M9 minimal medium supplemented with antibiotics with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth and Induction: Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • ncAA Addition and Induction: Add 4-chloro-3-iodophenylalanine to a final concentration of 1 mM. Induce the expression of the orthogonal aaRS/tRNA pair with L-arabinose (final concentration 0.02-0.2%) and the target protein with IPTG (final concentration 0.1-1 mM).

  • Protein Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-24 hours.

  • Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: In Vitro Incorporation using a Cell-Free Protein Synthesis (CFPS) System

CFPS systems offer an alternative for incorporating ncAAs, especially those that may be toxic to cells or have poor cell permeability.[8][13][14]

Materials:

  • CFPS Kit: A commercial E. coli-based cell-free protein synthesis kit (e.g., PURExpress®).

  • DNA Template: A linear DNA template or plasmid DNA of the target gene with a T7 promoter and an in-frame amber codon.

  • Purified Orthogonal Components:

    • Purified engineered aaRS.

    • Purified orthogonal tRNA.

  • Non-canonical amino acid: 4-chloro-3-iodophenylalanine.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the components of the CFPS kit according to the manufacturer's instructions.

  • Addition of Orthogonal Components: Add the purified orthogonal aaRS and tRNA to the reaction mixture. Optimal concentrations will need to be determined empirically but can start in the range of 1-5 µM for the aaRS and 20-100 µg/mL for the tRNA.

  • Addition of ncAA: Add 4-chloro-3-iodophenylalanine to a final concentration of 1-2 mM.

  • Addition of DNA Template: Add the DNA template encoding the target protein to the reaction mixture (typically 5-10 nM).

  • Incubation: Incubate the reaction at the recommended temperature (e.g., 37°C) for 2-4 hours.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting to confirm the expression of the full-length protein.

Validation of Incorporation

It is crucial to verify the successful and site-specific incorporation of 4-chloro-3-iodophenylalanine.

Method Principle Information Provided
SDS-PAGE & Western Blot Separation by size and detection with a specific antibody.Confirms expression of full-length protein, indicating successful suppression of the amber codon.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the protein or its peptide fragments.Provides definitive confirmation of the ncAA's mass and its precise location within the protein sequence.
X-ray Crystallography Diffraction of X-rays by a protein crystal.Can visualize the electron density of the incorporated ncAA, confirming its presence and orientation. The iodine atom can be used for phasing.

Troubleshooting

Problem Possible Cause Suggested Solution
Low protein yield Inefficient aaRS, low ncAA uptake, toxicity of ncAA or protein.Optimize aaRS/tRNA expression, increase ncAA concentration, lower expression temperature, switch to a CFPS system.
Truncated protein observed Inefficient amber codon suppression.Use a recoded E. coli strain lacking release factor 1, optimize aaRS/tRNA concentrations.
Mis-incorporation of canonical amino acids Low specificity of the aaRS.Perform directed evolution of the aaRS to improve its selectivity.

Conclusion

The site-specific incorporation of 4-chloro-3-iodophenylalanine opens up exciting possibilities for protein engineering, enabling novel approaches to protein labeling, structural analysis, and the development of next-generation protein therapeutics. While the generation of a highly specific orthogonal aaRS for this novel ncAA may require some initial research and development through screening or directed evolution, the protocols and strategies outlined in this application note provide a robust framework for achieving successful incorporation. The versatility of the dual-halogenated phenyl ring promises a rich field of applications for this unique chemical tool in the study and manipulation of proteins.

References

  • Furuhata, Y., Rix, G., Deventer, J. A., & Liu, C. C. (n.d.). Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. Retrieved from [Link]

  • Zhang, M. S., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. [Link]

  • Bryson, D. I., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology. [Link]

  • Eybe, D. (2022). Selection of an Orthogonal tRNA Synthetase for Trifluoromethyl-phenylalanine in Methanomethylophilus Alvus System. Oregon State University. [Link]

  • Bryson, D. I., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. ResearchGate. [Link]

  • Ozawa, K., et al. (2012). High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites. University of Wollongong Research Online. [Link]

  • Takimoto, J. K., et al. (2009). Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular BioSystems. [Link]

  • Furuhata, Y., Rix, G., Van Deventer, J. A., & Liu, C. C. (n.d.). Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. Retrieved from [Link]

  • Bryson, D. I., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Broad Institute. [Link]

  • Wang, F., et al. (2018). Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. PMC. [Link]

  • Safro, M., Moor, N., & Lavrik, O. (n.d.). Phenylalanyl-tRNA Synthetases. Madame Curie Bioscience Database - NCBI Bookshelf. [Link]

  • Liu, D. R., et al. (1997). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Broad Institute. [Link]

  • Daugherty, A. B., et al. (2014). In vivo incorporation of non-canonical amino acids by using the chemical aminoacylation strategy: a broadly applicable mechanistic tool. PubMed. [Link]

  • Kubicek, J., et al. (2020). Cell-free synthesis of natural compounds from genomic DNA of biosynthetic gene clusters. Communications Biology. [Link]

  • Mahdavi, A., et al. (2016). Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis. PMC. [Link]

  • Reynolds, N. M., et al. (2017). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. PMC. [Link]

  • Gao, W., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. [Link]

  • O'Riordan, N., et al. (2020). Cell-Free Protein Synthesis. Protocols.io. [Link]

  • Kim, T. W., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PubMed. [Link]

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(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

A Versatile Building Block for Sequential Cross-Coupling in Drug Discovery

Abstract

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl is a non-natural, halogenated phenylalanine derivative that serves as a highly valuable building block for medicinal chemistry and drug discovery. Its defining feature is the di-halogenated phenyl ring containing both an iodine and a chlorine atom. This unique arrangement provides orthogonal reactivity, enabling selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This application note details the strategic advantages of this building block, provides its physicochemical properties, and outlines robust, field-proven protocols for its use in constructing complex molecular scaffolds.

Physicochemical Properties and Handling

The hydrochloride salt form of this amino acid enhances its stability and handling characteristics. Below is a summary of its key properties.

PropertyValue
Molecular Formula C₉H₁₀Cl₂INO₂
Molecular Weight 377.99 g/mol
CAS Number 1217737-97-9
Appearance Off-white to pale yellow solid
Chirality (S)-Configuration
Solubility Soluble in DMSO, Methanol. Limited solubility in water.
Storage Store at 2-8°C, desiccated, under an inert atmosphere. The compound is potentially hygroscopic and sensitive to light.

The Strategic Advantage: Orthogonal Reactivity

The primary utility of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl in drug discovery stems from the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.[1] The C-I bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust C-Cl bond.[1][2] This reactivity difference allows for highly selective functionalization at the iodine-bearing position under mild conditions, while leaving the chlorine atom untouched for subsequent, more forcing transformations.[1][3]

This sequential coupling capability is a cornerstone of modern medicinal chemistry, enabling the efficient and controlled synthesis of complex, three-dimensional molecules from a single starting material.[3] This approach is invaluable for building Structure-Activity Relationship (SAR) libraries, where diverse functionalities can be systematically introduced at two distinct vectors on the phenyl ring.

Diagram 1: Orthogonal Reactivity Workflow

Core Application Protocols

The following protocols provide a robust starting point for the two-step functionalization of the title compound. It is assumed that the amino and carboxylic acid groups are appropriately protected (e.g., as Boc/Fmoc and a methyl/ethyl ester, respectively) prior to cross-coupling, depending on the reaction conditions and desired final product. The HCl salt may need to be neutralized to the free amine for certain protection strategies.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol details a standard procedure for selectively coupling a boronic acid at the more reactive C-I position.[2][4]

Materials:

  • Protected (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Reaction Vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add the protected amino acid (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting amino acid.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, well-established catalyst for Suzuki couplings involving aryl iodides and does not typically require an additional phosphine ligand.[2]

  • Base & Solvent: The aqueous base (K₂CO₃ in dioxane/water) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[2]

  • Degassing: The removal of dissolved oxygen is critical because oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.

Protocol 3.2: Subsequent Buchwald-Hartwig Amination at the C-Cl Position

Using the product from Protocol 3.1, this procedure functionalizes the less reactive C-Cl bond, demonstrating the sequential strategy. Aryl chlorides generally require more active catalyst systems and stronger bases.[5]

Materials:

  • Product from Protocol 3.1 (1.0 equiv)

  • Amine to be coupled (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos or BrettPhos, 4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Reaction Vessel, Inert Atmosphere supplies

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the vessel, remove from the glovebox, and establish an inert atmosphere via an argon/vacuum manifold.

  • Reagent Addition: Add the aryl chloride substrate (product from 3.1, 1.0 equiv) followed by the anhydrous solvent (e.g., Toluene). Stir for 5 minutes at room temperature to allow for catalyst activation. Finally, add the amine (1.2 equiv).

  • Reaction: Seal the tube and heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS. These reactions may require 12-24 hours for completion.[5]

  • Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄. After filtration and concentration, purify the crude material by flash column chromatography.

Causality Behind Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos) is essential for the challenging oxidative addition step into the strong C-Cl bond.[3]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile.[5]

  • Anhydrous Conditions: The reaction is highly sensitive to water, which can deactivate the strong base and interfere with the catalytic cycle.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

Halogenated phenylalanine derivatives are frequently used to access deep hydrophobic pockets in enzyme active sites, such as those in kinases.[] The following workflow illustrates how (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid can be used to rapidly assemble a library of potential kinase inhibitors.

Diagram 2: Hypothetical Kinase Inhibitor Scaffold Synthesis

This synthetic route leverages the orthogonal reactivity to first install a hydrogen-bond accepting pyridine moiety via a Suzuki reaction, followed by the introduction of a substituted aniline to probe a different region of the kinase binding site. Final deprotection yields the core amino acid scaffold ready for biological evaluation or further derivatization.

Conclusion

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl is a powerful and versatile building block for drug discovery. Its pre-installed, orthogonally reactive halogen handles provide medicinal chemists with a reliable and efficient platform for the synthesis of complex, diverse, and biologically relevant molecules. The robust protocols outlined herein serve as a foundation for leveraging this reagent to accelerate the discovery of new therapeutic agents.

References

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • ACS Publications. (2012, August 28). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Retrieved from [Link]

  • PMC. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Use of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Investigating a Novel Phenylalanine Analog in Cellular Models

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride is a halogenated derivative of the amino acid L-phenylalanine. Such modifications to amino acid structures can create compounds with novel biological activities, including the potential to interact with or inhibit specific cellular pathways. For instance, other phenylalanine derivatives have been explored as imaging agents for amino acid transporters, which are often upregulated in cancer cells, or as potential modulators of metabolic pathways.[1][2] The introduction of chloro and iodo substituents onto the phenyl ring alters the molecule's size, electronegativity, and lipophilicity, which can in turn influence its transport into cells and its interaction with intracellular targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl in a cell culture setting. The protocols outlined herein are designed to be a self-validating system, beginning with fundamental characterization and progressing to more detailed mechanistic studies. We will explain the causality behind each experimental choice, ensuring a robust and reproducible investigation of this novel compound's cellular effects.

PART 1: Reagent Preparation and Handling

Proper preparation and handling of the test compound are critical for obtaining reliable and reproducible data. As an amino acid hydrochloride, (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl is expected to have improved aqueous solubility compared to its free acid form.[3]

Solubility and Stock Solution Preparation

The hydrochloride salt form generally increases the solubility of amino acids in aqueous solutions.[3][4] However, the overall solubility in complex cell culture media can be influenced by other components.[5]

Protocol: Preparation of a 100 mM Stock Solution

  • Aseptic Technique: All preparation steps should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.

  • Initial Solubilization: To prepare a 100 mM stock solution, first attempt to dissolve the compound in sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS). For amino acid derivatives, dissolving in a slightly acidic solution like 0.1 N HCl before further dilution can aid in solubilization.[6][7]

  • Warming and Sonication: If the compound does not readily dissolve, gentle warming (up to 37°C) and brief sonication can be applied.

  • DMSO as a Solvent: If aqueous solubility is limited, Dimethyl Sulfoxide (DMSO) is a common alternative. However, it is crucial to note that DMSO can have its own effects on cell culture, and the final concentration in the culture medium should typically not exceed 0.1-0.5% to minimize cytotoxicity.

  • Sterile Filtration: Once the compound is fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Parameter Recommendation Rationale
Primary Solvent Sterile Water or PBSMimics physiological conditions and avoids solvent-induced artifacts.
Alternative Solvent DMSOFor compounds with poor aqueous solubility.
Stock Concentration 10-100 mMA high concentration allows for small volumes to be added to cell culture, minimizing solvent effects.
Storage -20°C or -80°C in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.

PART 2: Experimental Workflow for Cellular Characterization

A systematic approach is essential to characterize the biological effects of a novel compound. The following workflow is designed to first establish a working concentration range and then to investigate the compound's impact on cell health and proliferation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Functional Analysis cluster_2 Phase 3: Mechanistic Investigation A Prepare Stock Solution B Dose-Response Assay (e.g., MTT) (24, 48, 72 hours) A->B C Determine IC50 / Optimal Concentration Range B->C D Cell Proliferation Assay (e.g., CyQUANT, EdU) C->D E Apoptosis Assay (e.g., Caspase 3/7 Activity) C->E F Cytotoxicity Assay (e.g., LDH Release) C->F G Western Blot Analysis (e.g., for apoptosis or cell cycle markers) D->G E->G H Pathway Analysis & Hypothesis Generation G->H

Caption: Experimental workflow for characterizing a novel compound.

Cell Line Selection

The choice of cell line is dependent on the research question. For general toxicity screening, a common, well-characterized cell line such as HEK293 (human embryonic kidney), HeLa (human cervical cancer), or NIH-3T3 (mouse fibroblast) can be used.[8] If the compound is being investigated for a specific application, such as an anti-cancer agent, a panel of cancer cell lines relevant to the disease of interest should be selected.

Dose-Response and Time-Course Analysis

The initial step is to determine the concentration range over which the compound affects cell viability. A dose-response study is crucial for identifying the IC50 (half-maximal inhibitory concentration) and for selecting appropriate concentrations for subsequent experiments.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9][10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: At the end of each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or a commercial detergent reagent) to each well.[9]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals.[9] Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

PART 3: Functional Assays

Based on the results of the dose-response analysis, further functional assays can be performed to elucidate the specific cellular effects of the compound.

Cell Proliferation Assays

While the MTT assay provides an indication of metabolic activity, more direct measures of cell proliferation can be obtained using DNA synthesis-based assays.[12] The CyQUANT assay, for example, measures the cellular DNA content by using a fluorescent dye that binds to nucleic acids.[13]

Protocol: CyQUANT Cell Proliferation Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Cell Lysis and Dye Incubation: At the end of the incubation period, lyse the cells and add the CyQUANT GR dye, which fluoresces when bound to DNA.[14]

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with appropriate filters (e.g., 485 nm excitation and 530 nm emission).

  • Standard Curve: Prepare a standard curve using a known number of cells to correlate fluorescence intensity with cell number.[13]

Apoptosis Assays

If the compound is found to decrease cell viability or proliferation, it is important to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for many cytotoxic compounds.[15] A key hallmark of apoptosis is the activation of a family of proteases called caspases.[16]

Protocol: Caspase-3/7 Activity Assay

This assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a fluorescent or colorimetric signal.[17][18]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound at concentrations around the IC50 value for a predetermined time. Include a positive control known to induce apoptosis (e.g., staurosporine).[18]

  • Cell Lysis: Lyse the cells using a buffer provided in a commercial caspase activity assay kit.

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection) to the cell lysates.[17]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17][19]

  • Signal Detection: Measure the absorbance (at 400-405 nm for pNA) or fluorescence (excitation ~380 nm, emission ~440 nm for AMC) using a microplate reader.[17] The signal intensity is proportional to the caspase-3/7 activity.

PART 4: Mechanistic Studies

To understand the molecular mechanisms underlying the observed cellular effects, it is necessary to investigate the compound's impact on key signaling pathways.

Western Blot Analysis

Western blotting is a powerful technique for detecting and quantifying specific proteins in a cell lysate.[20] This can be used to assess changes in the expression or activation state of proteins involved in cell proliferation, apoptosis, or other relevant pathways.

G A (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl B Amino Acid Transporter (e.g., LAT1) A->B Inhibition? C Intracellular Signaling Cascade (e.g., PI3K/Akt/mTOR) B->C Modulation D Downstream Effectors (e.g., Bcl-2 family proteins, Cyclins) C->D Regulation E Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) D->E Execution

Caption: Hypothetical signaling pathway for investigation.

Protocol: Western Blotting for Apoptosis Markers

  • Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[21]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a protein of interest (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[22]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or cleavage.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl. By systematically assessing its effects on cell viability, proliferation, and apoptosis, and by investigating its impact on key signaling pathways, researchers can gain valuable insights into the biological activity of this novel compound. This structured approach ensures the generation of high-quality, reproducible data, which is essential for advancing our understanding of its potential therapeutic or research applications.

References

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Elabscience. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Promega. (n.d.). CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

  • NIH National Cancer Institute. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers. Retrieved from [Link]

  • Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. Retrieved from [Link]

  • baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]

  • Cell Signaling Technology. (2012, October 15). Caspase-3 Activity Assayプロトコール. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Creative Biolabs. (2025, May 27). Western Blot Protocol & Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US10421941B2 - Process for improving the solubility of cell culture media.
  • PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. Retrieved from [Link]

  • ResearchGate. (2014, September 9). Solubilities Studies of Basic Amino Acids. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2016, February 1). Amino acids in the cultivation of mammalian cells. Retrieved from [Link]

  • Agilent. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • PubMed. (2023, April 28). In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Click Synthesis and Biologic Evaluation of (R)- and (S)-2-Amino-3-[1-(2-[F-18]Fluoroethyl)-1H-[9][17][18]Triazol-4-yl]Propanoic Acid for Brain Tumor Imaging with Positron Emission Tomography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-amino-3-(3-chloro-4-(4-hydroxyphenoxy)-5-iodophenyl)propanoic acid. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • PubMed. (2013, September 15). Effect of cell culture medium components on color of formulated monoclonal antibody drug substance. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-AMINO-3-(4-(3-CHLORO-4-HYDROXY-5-IODOPHENOXY)-3,5-DIIODOPHENYL)PROPANOIC ACID, (2S)-. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022, March 17). Establishment and Characterization of Brain Cancer Primary Cell Cultures From Patients to Enable Phenotypic Screening for New Drugs. Retrieved from [Link]

  • Cell Signaling Technology. (2012, October 15). 免疫組織化学染色プロトコール (パラフィン切片):3287. Retrieved from [Link]

  • MDPI. (2023, April 26). Advanced Cell Culture Models Illuminate the Interplay between Mammary Tumor Cells and Activated Fibroblasts. Retrieved from [Link]

Sources

Application Note: HPLC Analysis of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride is a non-natural, halogenated amino acid derivative. Such compounds are of significant interest in pharmaceutical development, often serving as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and peptides. The precise substitution pattern on the phenyl ring, including chlorine and iodine atoms, imparts unique steric and electronic properties that can influence the biological activity and pharmacokinetic profile of the final drug product.

The quality control of this raw material is paramount. A robust analytical method is required to confirm its identity, quantify its purity (assay), and, most critically, determine its enantiomeric purity.[1] The presence of the undesired (R)-enantiomer can lead to different pharmacological effects, reduced efficacy, or even toxicity.[1]

This application note presents a comprehensive analytical approach using High-Performance Liquid Chromatography (HPLC) for the quality assessment of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl. Two distinct HPLC methods are detailed:

  • A Reversed-Phase HPLC (RP-HPLC) method for the determination of chemical purity and for assay quantification.

  • A Chiral HPLC method for the separation and quantification of the (S)- and (R)-enantiomers to determine enantiomeric excess (e.e.).

These protocols are designed for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors, providing a foundation for method implementation and validation according to ICH guidelines.[2][3]

Analytical Strategy Overview

The comprehensive analysis of a chiral amino acid intermediate requires a dual-method approach. An achiral method is optimized for separating the main component from process-related impurities and degradation products, while a separate chiral method is required to resolve the enantiomeric pair.

G cluster_prep Sample & Standard Preparation cluster_achiral Method 1: Purity & Assay cluster_chiral Method 2: Enantiomeric Purity Prep Weigh and Dissolve (S)-Analyte HCl in Diluent Achiral_HPLC Reversed-Phase HPLC (e.g., C18 Column) Prep->Achiral_HPLC Chiral_HPLC Chiral HPLC (e.g., Polysaccharide CSP) Prep->Chiral_HPLC Achiral_Data Data Analysis: - Peak Area % for Purity - External Standard for Assay Achiral_HPLC->Achiral_Data Chromatogram Chiral_Data Data Analysis: - Peak Area % of Enantiomers - Calculate Enantiomeric Excess Chiral_HPLC->Chiral_Data Chromatogram

Caption: Overall analytical workflow for purity and enantiomeric excess determination.

Method 1: Achiral Purity and Assay by Reversed-Phase HPLC

Principle and Method Rationale

This method utilizes reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis.[4] The analyte is a halogenated phenylalanine derivative, making it relatively nonpolar and well-suited for retention on a hydrophobic stationary phase like C18.

  • Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is chosen for its strong hydrophobic retention characteristics, which are ideal for aromatic and halogenated compounds.[5][6]

  • Mobile Phase Selection: An acidic mobile phase is employed. The analyte possesses both an amine (basic) and a carboxylic acid (acidic) group. At a low pH (typically 2-3), the carboxylic acid group is protonated (less polar) and the amine group is protonated (charged), ensuring a consistent ionization state. The acidic conditions also suppress the ionization of residual silanol groups on the silica backbone, which significantly improves peak symmetry (tailing factor).[5][7] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab, Empower, or equivalent.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Trifluoroacetic Acid (TFA) or Formic Acid (HPLC Grade)

  • Reference Standard: (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl, of known purity.

  • Labware: Volumetric flasks, pipettes, autosampler vials, analytical balance.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B in 20 minutes, hold for 5 min, return to 10% B in 1 min, equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 225 nm
Run Time 30 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v)

  • Standard Solution (for Assay): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a final concentration of approximately 1.0 mg/mL.

  • Sample Solution: Prepare in the same manner as the Standard Solution, using the sample to be tested.

Experimental Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90:10 A:B) until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the Standard Solution five times consecutively.

  • Analysis:

    • Inject the prepared Sample Solution in duplicate.

    • Inject the Standard Solution again after every 6-10 sample injections to bracket the samples and monitor system drift.

System Suitability and Data Analysis

The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the Standard Solution.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
  • Purity Calculation: Determine the area percent of all impurity peaks relative to the total peak area in the sample chromatogram.

  • Assay Calculation: Quantify the sample concentration against the reference standard using the principle of external standardization.

Method 2: Enantiomeric Purity by Chiral HPLC

Principle and Method Rationale

Enantiomers have identical physical properties in an achiral environment and thus cannot be separated by conventional RP-HPLC. Separation requires the introduction of a chiral selector.[8] This method uses a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different interaction energies and, consequently, different retention times.

  • Stationary Phase Selection: Polysaccharide-based CSPs are widely successful for the separation of a broad range of chiral compounds, including underivatized amino acids.[1][9] A cellulose-based phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a robust starting point due to its proven versatility. Direct analysis of the underivatized amino acid is preferred as it avoids potential errors associated with derivatization steps.[8][10]

  • Mobile Phase Selection: Chiral separations are highly sensitive to the mobile phase composition. Both reversed-phase and polar organic modes can be effective. A polar organic mode (e.g., a mixture of an alcohol like ethanol or isopropanol with an alkane like hexane, often with an acidic or basic additive) is frequently used with polysaccharide CSPs to achieve high efficiency and selectivity.

G cluster_input Inputs cluster_dev Method Development Logic Analyte Analyte Properties (Amino Acid, Aromatic, Halogenated) PurityAssay Purity/Assay Path Analyte->PurityAssay Chiral Enantiomeric Purity Path Analyte->Chiral Goal Analytical Goal (Purity, Assay, Enantiomeric Excess) Goal->PurityAssay Goal->Chiral Col_RP Column Selection: Reversed-Phase (C18) PurityAssay->Col_RP Col_Chiral Column Selection: Chiral Stationary Phase (CSP) Chiral->Col_Chiral MP_RP Mobile Phase: Aqueous Buffer + ACN (Acidic pH) Col_RP->MP_RP Opt_RP Optimization: Gradient, Temperature MP_RP->Opt_RP MP_Chiral Mobile Phase Screening: Normal, Polar Organic, RP Col_Chiral->MP_Chiral Opt_Chiral Optimization: Solvent Ratio, Additives MP_Chiral->Opt_Chiral

Caption: Logic flow for HPLC method development choices.

Materials and Equipment
  • HPLC System: As described in Section 3.2.

  • Analytical Column: Polysaccharide-based CSP, e.g., Lux Cellulose-2 or CHIRALPAK IC, 4.6 x 250 mm, 5 µm.

  • Reagents:

    • n-Hexane (HPLC Grade)

    • Ethanol (HPLC Grade)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • Reference Standard: (S)-enantiomer and, if available, a racemic mixture or the (R)-enantiomer to confirm peak elution order.

Chromatographic Conditions
ParameterCondition
Column Lux Cellulose-2, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 225 nm
Run Time Approximately 20 minutes (adjust as needed for resolution)
Preparation of Solutions
  • Diluent: Ethanol

  • Resolution Solution: If a racemic standard is available, prepare a solution of ~0.5 mg/mL in diluent. This is used to establish the resolution and identify the peak for the undesired (R)-enantiomer.

  • Sample Solution: Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a final concentration of approximately 1.0 mg/mL.

Experimental Protocol
  • System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Chiral columns often require longer equilibration times.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once.

    • Inject the Resolution Solution (racemic standard) to confirm the separation of the two enantiomers and identify their retention times.

    • Inject the Sample Solution six times consecutively.

  • Analysis: Inject the Sample Solution.

System Suitability and Data Analysis
SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between (S)- and (R)-enantiomer peaks (from Resolution Solution)
% RSD of (S)-enantiomer Peak Area ≤ 2.0% (from six sample injections)
  • Enantiomeric Purity Calculation:

    • Identify and integrate the peaks corresponding to the (S)- and (R)-enantiomers in the sample chromatogram.

    • Calculate the percentage of the undesired (R)-enantiomer using the formula: % (R)-Enantiomer = [Area(R) / (Area(S) + Area(R))] x 100

    • The Enantiomeric Excess (e.e.) can also be calculated: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Method Validation Strategy

Both HPLC methods described should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[11] The validation process provides documented evidence that the method is reliable, reproducible, and accurate.[2][12]

Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.[3]

  • Linearity & Range: Demonstrating that the method's response is directly proportional to the analyte concentration over a specified range.[13]

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results, evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for the undesired (R)-enantiomer in the chiral method.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature), providing an indication of its reliability during normal usage.

Safety Precautions

  • Always use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, when handling chemicals.

  • (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl is a chemical intermediate; consult the Safety Data Sheet (SDS) for specific handling and toxicity information.

  • Handle all organic solvents (Acetonitrile, Hexane, Ethanol) in a well-ventilated fume hood.

  • Dispose of all chemical waste in accordance with institutional and local environmental regulations.

References

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Available at: [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Available at: [Link]

  • Hu, P. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Available at: [Link]

  • Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(42), 5127-5137. Available at: [Link]

  • Pravda, A. A., et al. (2015). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 7(4), 103–109. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • Pravda, A. A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae, 17(4), 104. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • M., et al. (2020). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano, 14(11), 15923–15933. Available at: [Link]

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Application Notes & Protocols: Large-Scale Synthesis of Enantiomerically Pure Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Enantiomerically pure amino acids, both natural and non-canonical, are indispensable building blocks in modern drug discovery and development. Their precise stereochemistry is critical for biological activity and therapeutic efficacy. This guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of these high-value compounds. We delve into the core principles and practical execution of enzymatic resolution, asymmetric synthesis, and integrated chemoenzymatic strategies. Detailed, field-proven protocols are presented, emphasizing the causality behind experimental choices to ensure reproducibility and scalability. This document is designed to serve as a practical resource for researchers and process chemists engaged in the large-scale production of optically pure amino acids.

Introduction: The Criticality of Chirality in Amino Acid Synthesis

The biological machinery of life is exquisitely stereospecific. Proteins, the workhorses of cellular function, are constructed from L-amino acids. Consequently, the enantiomeric form of an amino acid-based therapeutic can dictate its pharmacological profile, with one enantiomer often being active while the other may be inactive or even elicit undesirable side effects. Therefore, the ability to produce amino acids in an enantiomerically pure form is not merely an academic exercise but a fundamental requirement for the pharmaceutical and biotechnology industries.[1]

The demand for non-canonical amino acids (ncAAs) has surged, as their incorporation into peptides and small molecules can enhance metabolic stability, improve binding affinity, and introduce novel functionalities.[2][3] However, the synthesis of these often complex structures presents significant challenges, necessitating versatile and efficient synthetic strategies. This guide will explore the three principal industrial approaches to address this challenge.

Strategic Approaches to Enantiopure Amino Acid Synthesis

The large-scale synthesis of enantiomerically pure amino acids hinges on three primary strategies:

  • Enzymatic Resolution: Leveraging the high stereoselectivity of enzymes to separate a racemic mixture.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to directly synthesize the desired enantiomer.

  • Chemoenzymatic Synthesis: A synergistic approach that combines the advantages of chemical synthesis and biocatalysis.

The choice of strategy depends on factors such as the target amino acid's structure, cost considerations, and the desired scale of production.

Enzymatic Resolution: A Classic and Robust Approach

Enzymatic resolution is a widely adopted industrial method, particularly for the production of natural L-amino acids.[4] The core principle involves the use of an enzyme that selectively acts on one enantiomer of a racemic mixture, converting it into a new compound that can be easily separated from the unreacted enantiomer.[]

Kinetic Resolution using Acylases

One of the most established methods employs aminoacylases (EC 3.5.1.14), which catalyze the hydrolysis of N-acyl-L-amino acids to the corresponding L-amino acid and a carboxylate.[6] The unreacted N-acyl-D-amino acid can be isolated and racemized for recycling, a process known as dynamic kinetic resolution (DKR), thus theoretically enabling a 100% yield of the desired L-amino acid.[7][8]

Workflow for Acylase-Mediated Kinetic Resolution

G cluster_0 Step 1: Racemic Substrate Preparation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Racemization A Racemic Amino Acid C N-Acyl-DL-Amino Acid A->C B Acylating Agent (e.g., Acetic Anhydride) B->C D N-Acyl-DL-Amino Acid C->D E Aminoacylase I D->E F L-Amino Acid E->F Selective Hydrolysis G N-Acyl-D-Amino Acid E->G Unreacted H Separation (e.g., Filtration, Extraction) F->H G->H I Pure L-Amino Acid H->I J N-Acyl-D-Amino Acid H->J K Racemization (Heat/Base) J->K L N-Acyl-DL-Amino Acid (Recycled) K->L L->D Recycle

Caption: Workflow for Acylase-Mediated Dynamic Kinetic Resolution.

Protocol 1: Large-Scale Synthesis of L-Methionine via Enzymatic Resolution

This protocol is adapted from established industrial processes for L-methionine production.[9]

Materials:

  • DL-Methionine

  • Acetic Anhydride

  • Sodium Hydroxide

  • Immobilized Acylase from Aspergillus oryzae

  • Hydrochloric Acid

  • Activated Carbon

  • Ethanol

Procedure:

  • N-Acetylation of DL-Methionine:

    • Suspend DL-Methionine in water.

    • While maintaining the pH at 8.0-9.0 with the addition of 4M NaOH, add acetic anhydride dropwise at room temperature.

    • Stir until the reaction is complete (monitored by TLC or HPLC).

    • Acidify the solution with concentrated HCl to pH 2.0 to precipitate N-acetyl-DL-methionine.

    • Filter, wash with cold water, and dry the product.

  • Enzymatic Hydrolysis:

    • Prepare a solution of N-acetyl-DL-methionine in water and adjust the pH to 7.0 with NaOH.

    • Add the immobilized acylase preparation to the solution. The enzyme loading should be optimized based on the manufacturer's specifications.

    • Incubate the mixture at 37-50°C with gentle agitation. Monitor the progress of the reaction by measuring the release of L-methionine via HPLC.

    • The reaction is complete when approximately 50% of the starting material is consumed.

  • Separation and Purification:

    • Separate the immobilized enzyme by filtration for reuse.

    • Acidify the reaction mixture to the isoelectric point of L-methionine (pH 5.7) to precipitate the L-amino acid.

    • Cool the mixture to enhance crystallization. Filter and wash the L-methionine crystals with cold water and then ethanol.

    • The filtrate contains N-acetyl-D-methionine. Acidify further to pH 2.0 to precipitate the N-acetyl-D-methionine.

    • Collect the N-acetyl-D-methionine by filtration.

  • Racemization and Recycling:

    • The recovered N-acetyl-D-methionine can be racemized by heating in an aqueous solution with a catalytic amount of acetic anhydride or a base.

    • After racemization, the N-acetyl-DL-methionine can be recycled back into the enzymatic hydrolysis step.

Parameter Typical Value Reference
Enzyme Acylase from Aspergillus oryzae[10]
Substrate N-acetyl-DL-methionine[9]
Yield (per cycle) >45% for L-methionine[9]
Enantiomeric Excess (ee) >99%[9]
Recycling N-acetyl-D-methionine is racemized and reused[10]

Asymmetric Synthesis: Direct and Efficient Routes

Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the need for resolution and the generation of the unwanted enantiomer.[1] This is often achieved through the use of chiral catalysts.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of α- and β-amino acids.[11][12][13] This method typically involves the hydrogenation of a prochiral enamide or a related unsaturated precursor in the presence of a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands).[12][13]

Workflow for Asymmetric Hydrogenation

G A Prochiral Precursor (e.g., α-acetamidoacrylate) D Reaction Vessel (High Pressure) A->D B Chiral Catalyst (e.g., Rh-DuPhos) B->D C H2 (Hydrogen Gas) C->D E Enantiomerically Pure Amino Acid Derivative D->E Asymmetric Hydrogenation F Deprotection E->F G Final Amino Acid F->G

Caption: General Workflow for Asymmetric Hydrogenation.

Protocol 2: Asymmetric Synthesis of a β-Amino Acid Derivative

This protocol is based on the highly efficient Rh-TangPhos catalyzed hydrogenation of β-(acylamino)acrylates.[11]

Materials:

  • β-(Acylamino)acrylate substrate (E/Z mixture)

  • [Rh(COD)2]BF4 (Rhodium precursor)

  • TangPhos (Chiral ligand)

  • Methanol (degassed)

  • Hydrogen gas (high pressure)

Procedure:

  • Catalyst Preparation:

    • In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)2]BF4 and TangPhos (typically a 1:1.1 molar ratio).

    • Add degassed methanol to dissolve the catalyst components.

  • Hydrogenation:

    • Add the β-(acylamino)acrylate substrate to the catalyst solution. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000 depending on the substrate and desired efficiency.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by HPLC or GC).

  • Work-up and Purification:

    • Carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography or crystallization to yield the enantiomerically enriched β-amino acid derivative.

Parameter Typical Value Reference
Catalyst System Rh-TangPhos[11]
Substrate β-Aryl and β-Alkyl β-(acylamino)acrylates[11]
Enantiomeric Excess (ee) Up to 99.6%[11]
Turnover Number (TON) Up to 10,000[11]
Conditions Room temperature, 10-50 atm H2[11]
Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing racemic α-amino acids from an aldehyde, ammonia, and cyanide.[14] The asymmetric variant employs a chiral catalyst to control the stereochemistry of the cyanide addition to an imine, yielding an enantioenriched α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[15][16] This method is particularly valuable for synthesizing α-aryl or quaternary α-amino acids that are not readily accessible by hydrogenation or enzymatic methods.[15]

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic synthesis strategically combines chemical and enzymatic steps to create efficient and highly selective routes to chiral compounds, including non-canonical amino acids.[2][3][17] This approach leverages the flexibility of chemical synthesis to create novel substrates and the unparalleled selectivity of enzymes for the stereoselective transformation.

Transaminase-Mediated Asymmetric Synthesis

Transaminases (also known as aminotransferases) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[18] They are powerful biocatalysts for the synthesis of chiral amines and amino acids with high enantiomeric excess.[19][20][21]

Workflow for Transaminase-Catalyzed Synthesis

G cluster_0 Enzymatic Amination cluster_1 Equilibrium Shift (Optional) A Prochiral Keto Acid C Transaminase (ω-TA) A->C B Amine Donor (e.g., Isopropylamine, L-Alanine) B->C D Enantiopure Amino Acid C->D Asymmetric Amination E Ketone/Aldehyde Byproduct C->E F Byproduct Removal (e.g., Lactate Dehydrogenase) E->F Drives reaction to completion

Caption: Transaminase-Catalyzed Asymmetric Synthesis of Amino Acids.

Protocol 3: Chemoenzymatic Synthesis of an L-2-Aryl-Amino Acid

This protocol is based on the enantioselective hydrolysis of an N-phenylacetyl derivative using Penicillin G Acylase (PGA).[17]

Materials:

  • Racemic 2-aryl-glycine

  • Phenylacetyl chloride

  • Sodium bicarbonate

  • Recombinant Penicillin G Acylase (PGA)

  • Hydrochloric acid

Procedure:

  • Chemical Synthesis of Racemic Precursor:

    • Synthesize the racemic N-phenylacetyl-2-aryl-amino acid by reacting the corresponding racemic 2-aryl-glycine with phenylacetyl chloride in the presence of a base like sodium bicarbonate.

    • Purify the racemic precursor by crystallization.

  • Enzymatic Resolution:

    • Prepare an aqueous solution of the racemic N-phenylacetyl-2-aryl-amino acid and adjust the pH to the optimal range for the PGA enzyme (typically pH 7.5-8.0).

    • Add the recombinant PGA to the solution.

    • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with stirring. Monitor the reaction progress by HPLC.

    • The enzyme will selectively hydrolyze the L-enantiomer to produce the L-2-aryl-amino acid.

  • Separation and Product Isolation:

    • Once the conversion reaches approximately 49-50%, stop the reaction.

    • Separate the desired L-2-aryl-amino acid from the unreacted N-phenylacetyl-D-2-aryl-amino acid based on their different solubility profiles at various pH values. Typically, adjusting the pH to the isoelectric point of the L-amino acid will cause it to precipitate.

    • Filter to isolate the pure L-2-aryl-amino acid.

  • Racemization of the D-enantiomer:

    • The recovered N-phenylacetyl-D-2-aryl-amino acid can be racemized by heating at high temperatures (e.g., 170°C) and recycled, making this a dynamic kinetic resolution process.[17]

Parameter Typical Value Reference
Enzyme Recombinant Penicillin G Acylase (PGA)[17]
Substrate N-phenylacetyl derivatives of 2-aryl-amino acids[17]
Conversion ~49% (approaching theoretical maximum for resolution)[17]
Enantiomeric Excess (ee) >99.9% for the L-amino acid[17]
Key Advantage High enantioselectivity (E > 200) and potential for DKR[17]

Conclusion and Future Outlook

The large-scale synthesis of enantiomerically pure amino acids is a dynamic field that continues to evolve. While traditional methods like enzymatic resolution with acylases remain industrially relevant, advances in asymmetric catalysis and biocatalysis are providing more direct, efficient, and sustainable routes. The development of novel chiral ligands for asymmetric hydrogenation and the discovery and engineering of new enzymes, such as transaminases with broader substrate scopes, are expanding the toolkit available to chemists.[19][22]

Chemoenzymatic strategies, in particular, hold immense promise by synergistically combining the strengths of both disciplines.[2][3] As the demand for complex non-canonical amino acids in drug development continues to grow, these integrated approaches will be crucial for enabling their cost-effective and scalable production. The protocols and workflows detailed in this guide provide a solid foundation for researchers and professionals to tackle the challenges of synthesizing these vital chiral building blocks.

References

  • Efficient Synthesis of Non-Natural l-2-Aryl-Amino Acids by a Chemoenzymatic Route.
  • One-pot chemoenzymatic syntheses of non-canonical amino acids. PMC.
  • Cobalt-Catalyzed Efficient Asymmetric Hydrogen
  • Aminoacylase. Wikipedia.
  • Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation.
  • Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation.
  • Transaminases for chiral amine synthesis. PubMed.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. CHAPTER 13.
  • Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation.
  • Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. Journal of the American Chemical Society.
  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Illinois chemistry.
  • Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. PubMed.
  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Unknown Source.
  • Scaleable catalytic asymmetric Strecker syntheses of unn
  • One-Pot Chemoenzymatic Syntheses of Non-Canonical Amino Acids.
  • New developments in the synthesis of natural and unn
  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing). [Link]

  • Recent advances in asymmetric Strecker reactions. Arkivoc.
  • Strecker amino acid synthesis. Wikipedia.
  • Chiral Amino Acids Synthesis. Unknown Source.
  • Amino Acid Enzym
  • Biotechnological production of amino acids and derivatives.
  • Kinetic resolution. Wikipedia.

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Application Notes and Protocols: The Use of Halogenated Amino Acids as Molecular Probes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The precise interrogation of biomolecular structure, dynamics, and interactions is a cornerstone of modern biological research and drug development. Molecular probes serve as powerful tools in this endeavor, providing localized information within complex systems. Among the various classes of probes, halogenated amino acids have emerged as a uniquely versatile and minimally perturbative toolset. By replacing a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine) on an amino acid side chain, researchers can introduce a subtle yet powerful biophysical handle into a peptide or protein.[1][2]

The introduction of halogens can profoundly influence the physicochemical and structural properties of polypeptides.[1][3] This modification affects lipophilicity, proteolytic stability, and binding affinity, making it a valuable strategy in peptide-based drug development.[4][5] This guide provides a comprehensive overview of the applications of halogenated amino acids as molecular probes, with a focus on their use in Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and fluorescence studies. We present detailed protocols for the site-specific incorporation of these noncanonical amino acids into proteins, enabling researchers to harness their full potential.

PART 1: Theoretical Foundations and Core Applications

The utility of a halogen atom as a probe stems from its unique physical properties, which differ significantly from the hydrogen atom it replaces. The specific choice of halogen—from the small, highly electronegative fluorine to the large, polarizable iodine—allows for fine-tuning of the probe's characteristics to suit the experimental question.

Physicochemical Impact of Halogenation

The substitution of hydrogen with a halogen atom imparts distinct properties to the amino acid side chain, influencing local conformation and intermolecular interactions.[3][6]

  • Steric Size and Hydrophobicity: Halogenation increases both the size and hydrophobicity of the amino acid side chain. This effect becomes more pronounced down the group from fluorine to iodine. This modulation of steric bulk can be used to probe the plasticity of protein cores and binding pockets with sub-angstrom precision.[6]

  • Electronic Properties and Halogen Bonding: Halogens are electronegative, but the larger halogens (Cl, Br, I) possess a region of positive electrostatic potential on their outer surface, known as a σ-hole.[4] This allows them to act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen, nitrogen, or sulfur.[4][7] This property is increasingly exploited in rational drug design to enhance ligand-protein binding affinity.[8]

  • Spectroscopic Handles: Fluorine (specifically the ¹⁹F isotope) is an exceptional NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous ¹⁹F signals in biological systems.[9] The heavy halogens, bromine and iodine, are strong X-ray scatterers, making them useful for phasing in X-ray crystallography.[7][10]

The table below summarizes the key properties of commonly used halogenated amino acids.

Halogenated Amino AcidHalogenvan der Waals Radius (Å) of HalogenKey Properties & Applications
4-FluorophenylalanineF1.47Minimal steric perturbation; excellent ¹⁹F-NMR probe for conformation and binding.[3][6]
3-ChlorotyrosineCl1.75Can form halogen bonds; useful for enhancing binding affinity.[4][11]
3-BromotyrosineBr1.85Stronger halogen bond donor; anomalous scatterer for X-ray crystallography.[11][12]
3-IodotyrosineI1.98Strongest halogen bond donor; powerful anomalous scatterer for phasing.[7][13]
Core Applications in Research and Drug Development
1. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F-NMR is arguably the most powerful application of fluorinated amino acids. The ¹⁹F chemical shift is exquisitely sensitive to the local chemical environment, providing a high-resolution window into protein structure and function without the background noise inherent in ¹H-NMR of large biomolecules.[9]

  • Probing Conformational Changes: A change in protein conformation alters the local environment of the ¹⁹F probe, resulting in a detectable change in its chemical shift. This allows for the study of protein folding, allostery, and dynamics.

  • Quantifying Ligand Binding: When a ligand binds near a ¹⁹F-labeled residue, the chemical environment is perturbed, leading to a chemical shift perturbation (CSP). By titrating a ligand and monitoring the change in the ¹⁹F signal, one can determine binding affinities (Kd) and kinetics.[3]

  • Fragment-Based Screening: ¹⁹F-NMR is a primary screening method in fragment-based drug discovery. A library of small, fluorinated fragments is screened against a protein target, and "hits" are identified by changes in the ¹⁹F signals of the fragments upon binding.

2. X-ray Crystallography

Halogenated amino acids, particularly those containing bromine or iodine, serve as valuable tools for determining protein structures.

  • Phasing via Anomalous Scattering: The heavy atoms Br and I scatter X-rays anomalously at specific wavelengths. Incorporating these atoms at specific sites in a protein provides the phase information necessary to solve the crystal structure, a technique known as Single-Wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD).[10]

  • Visualizing Halogen Bonds: High-resolution crystal structures can directly visualize the formation of halogen bonds between a halogenated ligand or amino acid and a protein, providing critical insights for structure-based drug design.[4][7] It is important to note, however, that intense X-ray radiation can sometimes cause the cleavage of carbon-halogen bonds, a factor that must be considered during data collection and analysis.[10]

3. Fluorescence Spectroscopy

Halogenated amino acids can function as effective quenchers of intrinsic protein fluorescence, primarily from tryptophan residues.

  • Distance-Dependent Quenching: The quenching efficiency is dependent on the distance and orientation between the halogenated residue and the fluorophore. This principle can be used to monitor conformational changes that alter this distance, providing a readout of protein dynamics.[14][15] The mechanism can be static (formation of a non-fluorescent complex) or dynamic (collisional quenching), which can be distinguished by fluorescence lifetime measurements.[14]

PART 2: Experimental Methodologies and Protocols

The successful use of halogenated amino acids as probes is contingent on their efficient and site-specific incorporation into the protein of interest. Genetic code expansion is the most precise and widely used method for this purpose.[16][17]

Workflow for Site-Specific Incorporation of Unnatural Amino Acids

G cluster_0 Step 1: Molecular Biology cluster_1 Step 2: Protein Expression cluster_2 Step 3: Downstream Processing mutagenesis Site-Directed Mutagenesis (Introduce TAG codon in gene) plasmids Prepare Plasmids: 1. Gene of Interest (w/ TAG) 2. Orthogonal Synthetase/tRNA mutagenesis->plasmids transform Co-transform E. coli (e.g., BL21(DE3)) plasmids->transform culture Culture Cells & Add Halogenated Amino Acid transform->culture induce Induce Protein Expression (IPTG / Arabinose) culture->induce harvest Harvest Cells & Lyse induce->harvest purify Purify Protein (e.g., Ni-NTA, SEC) harvest->purify validate Validate Incorporation (Mass Spectrometry) purify->validate final Protein Ready for Biophysical Analysis

Caption: Workflow for genetic incorporation of halogenated amino acids.

Protocol: Site-Specific Incorporation in E. coli

This protocol describes a general method for incorporating a halogenated amino acid into a target protein in E. coli using amber (UAG) stop codon suppression.

1. Materials

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the gene of interest, containing an amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired halogenated amino acid (e.g., pEVOL plasmids).

  • Halogenated amino acid (e.g., 3-iodo-L-tyrosine).

  • LB medium and agar plates with appropriate antibiotics (e.g., ampicillin and chloramphenicol).

  • Isopropyl-β-D-thiogalactopyranoside (IPTG) and L-arabinose for induction.

2. Procedure

  • Site-Directed Mutagenesis: Using a commercial kit (e.g., QuikChange), mutate the codon at the desired position in your gene of interest to TAG (amber stop codon). Verify the mutation by DNA sequencing.

  • Transformation: Prepare competent E. coli BL21(DE3) cells. Co-transform the cells with the plasmid carrying your mutated gene and the plasmid carrying the synthetase/tRNA pair (e.g., pEVOL-p-AzF for p-azidophenylalanine, or a system adapted for halotyrosines).[11]

  • Plating: Plate the transformed cells onto LB agar containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 20 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate the starter culture into 1 L of fresh LB medium with antibiotics. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.7.

  • Addition of Unnatural Amino Acid: Add the halogenated amino acid to the culture. A typical final concentration is 1 mM, but this may require optimization. For example, add 0.25 g of the unnatural amino acid per liter of culture.

  • Induction: Induce protein expression by adding IPTG (e.g., to 1 mM) and L-arabinose (e.g., to 0.02% w/v) to the culture. The L-arabinose induces the expression of the synthetase from the pEVOL plasmid.

  • Incubation: Reduce the temperature to 30°C and continue shaking overnight (12-16 hours).

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

  • Purification and Validation: Purify the protein using standard chromatography techniques. It is crucial to validate the successful incorporation of the halogenated amino acid, typically by mass spectrometry (ESI-MS or MALDI-TOF), which will show a mass shift corresponding to the halogenated residue compared to the wild-type protein.

Troubleshooting Tips

IssuePossible CauseSuggested Solution
Low protein yieldPoor incorporation efficiency; toxicity of the unnatural amino acid.Optimize unnatural amino acid concentration; try a different incorporation site; use a leaner growth medium like M9 minimal media.[16]
No protein expressionIncorrect plasmid; failed transformation; mutation is lethal.Verify plasmids by sequencing; re-transform; choose a different site for incorporation.
High level of truncated proteinInefficient suppression of the amber codon.Ensure adequate expression of the synthetase/tRNA pair (optimize L-arabinose concentration); check the codon context following the UAG codon (purine-rich codons are often better suppressed).[16]

PART 3: Application Protocol Example: ¹⁹F-NMR for Ligand Binding Analysis

This protocol outlines how to use a protein containing a site-specifically incorporated fluorinated amino acid to study ligand binding.

Principle of ¹⁹F-NMR Ligand Binding Assay

G cluster_0 cluster_1 apo_protein Protein-19F apo_spectrum apo_spectrum plus + Ligand bound_spectrum bound_spectrum apo_spectrum->bound_spectrum Chemical Shift Perturbation (CSP) Indicates Binding bound_protein Protein-19F + Ligand

Caption: Ligand binding perturbs the ¹⁹F probe's environment, causing a chemical shift.

1. Protein Preparation

  • Express and purify your protein with a site-specifically incorporated fluorinated amino acid (e.g., 4-fluorophenylalanine) as described in the previous section. The probe should ideally be located in or near the anticipated ligand-binding site.

  • Ensure the final protein sample is highly pure and concentrated (>100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).

2. NMR Data Acquisition

  • Prepare an NMR sample of the ¹⁹F-labeled protein at a known concentration (e.g., 100 µM).

  • Acquire a 1D ¹⁹F-NMR spectrum. This will serve as the reference (apo) spectrum. Note the chemical shift of the single ¹⁹F peak.

  • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

  • Perform a titration by adding small aliquots of the ligand stock solution to the protein sample. After each addition, mix thoroughly and acquire another 1D ¹⁹F-NMR spectrum.

  • Continue the titration until the chemical shift of the ¹⁹F peak stops changing, indicating saturation of the binding site.

3. Data Analysis

  • Process all ¹⁹F-NMR spectra identically.

  • For each spectrum, measure the chemical shift of the protein's ¹⁹F signal.

  • Calculate the chemical shift perturbation (CSP) at each ligand concentration relative to the apo spectrum.

  • Plot the CSP as a function of the molar ratio of [Ligand]/[Protein].

  • Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Conclusion and Future Outlook

Halogenated amino acids represent a mature yet continually evolving technology for probing biological systems. Their site-specific incorporation provides researchers with an unprecedented level of control for introducing minimally perturbative probes to study protein structure, dynamics, and interactions with exquisite detail.[6][18] The applications extend from fundamental biophysical studies to the forefront of drug discovery, where they are used to enhance binding affinity, improve pharmacokinetic properties, and screen for new therapeutic leads.[4][19][20] As methods for genetic code expansion become more robust and accessible, the use of halogenated amino acids is set to become an even more indispensable part of the molecular biologist's and medicinal chemist's toolkit.

References

  • Hino, N., Okazaki, Y., Kobayashi, T., Hayashi, A., Sakamoto, K., & Yokoyama, S. (2005). Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid. Nature Methods, 2, 201-206. Available at: [Link]

  • Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. Available at: [Link]

  • Vaas, L. I., et al. (2023). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. International Journal of Peptide Research and Therapeutics. Available at: [Link]

  • Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PMC. Available at: [Link]

  • Ghafouri, H., et al. (2023). Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks. CrystEngComm. Available at: [Link]

  • Wang, F., et al. (2020). Efficient Site-Specific Prokaryotic and Eukaryotic Incorporation of Halotyrosine Amino Acids into Proteins. ACS Chemical Biology. Available at: [Link]

  • UCLA. Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. Available at: [Link]

  • UCLA. Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. Available at: [Link]

  • Saviano, M., & Caporale, A. (n.d.). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. Institute of Crystallography - IC - CNR. Available at: [Link]

  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. (2012). PubMed. Available at: [Link]

  • Sakamoto, K., et al. (2009). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. Nature Protocols, 4, 763-771. Available at: [Link]

  • ResearchGate. (n.d.). In vivo incorporation of halogenated pBpa analogs. Available at: [Link]

  • Pace, C. J., et al. (2013). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein Science, 22(5), 629-637. Available at: [Link]

  • Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available at: [Link]

  • ResearchGate. (2021). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Available at: [Link]

  • Kauer, J. C., et al. (2004). Unnatural Amino Acid Mutagenesis: A Precise Tool for Probing Protein Structure and Function. Biochemistry. Available at: [Link]

  • de Adelhart Toorop, C., et al. (2022). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. IUCrJ, 9(Pt 2), 161–172. Available at: [Link]

  • Chang, M. C. Y. (2019). Biosynthesis of halogenated, alkene, and alkyne amino acids. Research Communities. Available at: [Link]

  • Kaczor, A. A., et al. (2018). Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Ohtake, K., et al. (2021). Incorporation of Halogenated Amino Acids into Antibody Fragments at Multiple Specific Sites Enhances Antigen Binding. ChemBioChem, 22(1), 120-123. Available at: [Link]

  • Mardirossian, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. NCBI. Available at: [Link]

  • NAGASE. (n.d.). Halogen Containing Amino Acids. Available at: [Link]

  • Petersen, I. N., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Omega. Available at: [Link]

  • Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. (2023). PMC. Available at: [Link]

  • Amino Acid Quenching. (n.d.). NWCommons. Available at: [Link]

  • Krishnan, V. V. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chen, H., et al. (2010). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. Journal of the American Chemical Society, 132(21), 7244–7245. Available at: [Link]

  • Wähle, P., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1109. Available at: [Link]

  • Petersen, I. N., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescence emission spectra of aromatic amino acids in untreated... Available at: [Link]

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Application Note & Protocols: Enzymatic Resolution of Racemic 4-Chloro-3-iodophenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive framework for the enzymatic kinetic resolution of racemic 4-chloro-3-iodophenylalanine, a non-natural amino acid with potential applications in pharmaceutical and peptide chemistry. We detail two robust, field-proven enzymatic strategies: the hydrolytic resolution of an N-acetyl derivative using Acylase I and the lipase-catalyzed N-acylation of the corresponding methyl ester. These protocols are designed to be self-validating, incorporating detailed methodologies from substrate synthesis to the final analysis of enantiomeric excess. This document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to produce enantiomerically pure, halogenated phenylalanine analogues.

Introduction: The Imperative for Chiral Purity

Chirally pure amino acids are fundamental building blocks in modern drug development.[] The specific stereochemistry of a molecule is often the primary determinant of its pharmacological activity, with one enantiomer providing therapeutic benefit while the other may be inactive or even toxic.[2] Non-natural amino acids, such as 4-chloro-3-iodophenylalanine, are of particular interest as their incorporation into peptides can significantly enhance properties like metabolic stability, binding affinity, and conformational rigidity.

Enzymatic kinetic resolution stands out as a premier technique for accessing these enantiopure compounds. It leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers under mild, environmentally compatible conditions, offering a powerful alternative to complex asymmetric synthesis or less efficient classical resolution methods.[][2]

This document outlines two distinct and highly effective enzymatic workflows. The choice between them depends on factors such as substrate stability, available starting materials, and downstream processing requirements.

  • Acylase-Catalyzed Hydrolysis: This classic and reliable method involves the enantioselective hydrolysis of an N-acetylated racemic amino acid.[3]

  • Lipase-Catalyzed N-Acylation: This versatile approach uses a lipase in a non-aqueous environment to selectively acylate one enantiomer of a racemic amino acid ester.[4]

Part 1: Acylase-Catalyzed Hydrolytic Resolution

Principle of the Method

This strategy is based on the differential rate of reaction of an enzyme with the two enantiomers of a derivatized substrate. The process begins with the chemical N-acetylation of racemic 4-chloro-3-iodophenylalanine. The resulting racemic N-acetyl-DL-amino acid is then exposed to an aminoacylase, typically Acylase I from Aspergillus sp., which is known for its broad substrate tolerance for unnatural amino acids.[3][5] The enzyme selectively catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer, yielding the free L-amino acid. The N-acetyl-D-amino acid remains unreacted.

The resulting mixture contains two chemically distinct species: a free amino acid (L-enantiomer) and an N-acetylated amino acid (D-enantiomer). This difference in chemical properties—specifically their acidity and solubility at different pH values—allows for their straightforward separation via extraction.

Workflow: Acylase-Catalyzed Resolution

Acylase Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Purification rac_aa Racemic 4-chloro- 3-iodophenylalanine acetyl N-Acetylation (Acetic Anhydride) rac_aa->acetyl rac_naa Racemic N-Acetyl-DL-Amino Acid acetyl->rac_naa enzyme Acylase I pH 7.5-8.0, 37°C rac_naa->enzyme mixture Product Mixture: • L-Amino Acid • N-Acetyl-D-Amino Acid enzyme->mixture separation Acidification (pH ~2) & Extraction mixture->separation l_aa L-Amino Acid (Aqueous Phase) separation->l_aa Isolate d_naa N-Acetyl-D-Amino Acid (Organic Phase) separation->d_naa Isolate & Hydrolyze to D-Amino Acid

Caption: Workflow for Acylase I-catalyzed kinetic resolution.

Protocol 1: Synthesis of N-Acetyl-DL-4-chloro-3-iodophenylalanine

Causality: This initial chemical step is required to generate the substrate for the acylase enzyme. The acetyl group provides the specific amide bond that Acylase I recognizes and cleaves.

Materials:

  • DL-4-chloro-3-iodophenylalanine

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Deionized Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 1 equivalent of DL-4-chloro-3-iodophenylalanine in 5 volumes of glacial acetic acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add 1.5 equivalents of acetic anhydride dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Slowly pour the reaction mixture into 20 volumes of ice-cold deionized water with vigorous stirring.

  • A white precipitate of N-Acetyl-DL-4-chloro-3-iodophenylalanine will form. Continue stirring for 1 hour in the cold.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to a constant weight.

Protocol 2: Acylase I-Catalyzed Kinetic Resolution

Causality: Precise pH control is critical for this protocol. The enzymatic hydrolysis of the N-acetyl group releases one equivalent of acetic acid. Without neutralization, the resulting drop in pH would slow the reaction and eventually denature the enzyme. A pH-stat or careful manual titration maintains the optimal enzymatic activity.

Materials:

  • N-Acetyl-DL-4-chloro-3-iodophenylalanine

  • Acylase I from Aspergillus sp. (lyophilized powder or immobilized)

  • Sodium Hydroxide (NaOH) solution, 1 M

  • Hydrochloric Acid (HCl) solution, 3 M

  • Ethyl Acetate (or other suitable organic solvent)

  • Phosphate or Tris buffer (0.1 M, pH 7.5-8.0)

  • pH meter or pH-stat, temperature-controlled reaction vessel

Procedure:

  • In a temperature-controlled vessel (37 °C), dissolve N-Acetyl-DL-4-chloro-3-iodophenylalanine in phosphate buffer (pH 7.5) to a concentration of 0.1-0.2 M.

  • Adjust the pH of the solution to 7.5-8.0 using 1 M NaOH.

  • Add Acylase I (e.g., 500-1000 units per gram of substrate).

  • Maintain the pH of the reaction at the setpoint (7.5-8.0) by the controlled addition of 1 M NaOH via a pH-stat or manual titration. The rate of NaOH consumption is a direct measure of the reaction progress.

  • Monitor the reaction until approximately 50% conversion is reached. This can be tracked by the total volume of NaOH consumed or by periodic analysis using HPLC.

  • Once 50% conversion is achieved, stop the reaction by acidifying the mixture to pH ~5 with 1 M HCl, which will deactivate the enzyme.

  • Workup and Separation: a. Further acidify the reaction mixture to pH ~2 with 3 M HCl. At this pH, the L-amino acid will be a protonated, water-soluble salt, while the N-Acetyl-D-amino acid remains as a less polar, neutral species. b. Extract the mixture three times with an equal volume of ethyl acetate. The N-Acetyl-D-amino acid will partition into the organic phase. c. Aqueous Phase: The aqueous layer contains the hydrochloride salt of L-4-chloro-3-iodophenylalanine. Adjust the pH to its isoelectric point (~pH 6) to precipitate the free amino acid, which can be isolated by filtration. d. Organic Phase: The combined organic layers contain N-Acetyl-D-4-chloro-3-iodophenylalanine. This can be isolated by evaporating the solvent. The free D-amino acid can be obtained by subjecting this intermediate to acidic hydrolysis (e.g., refluxing in 6 M HCl).

Part 2: Lipase-Catalyzed Resolution via N-Acylation

Principle of the Method

This method leverages the ability of lipases, such as the highly robust Candida antarctica Lipase B (CAL-B), to function in non-aqueous environments.[4][6] The strategy involves the selective acylation of one enantiomer of a racemic amino acid ester. The racemic 4-chloro-3-iodophenylalanine is first converted to its methyl or ethyl ester. This racemic ester is then dissolved in an anhydrous organic solvent along with an acyl donor (e.g., vinyl acetate).

Immobilized CAL-B is added as the catalyst. The enzyme's active site preferentially binds one enantiomer (often the L-enantiomer) and catalyzes its N-acylation.[4] This results in a mixture of the unreacted D-amino acid ester and the newly formed N-acetyl-L-amino acid ester. These two compounds have significantly different polarities, allowing for their separation by column chromatography.

Workflow: Lipase-Catalyzed N-Acylation

Lipase Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Deprotection rac_aa Racemic 4-chloro- 3-iodophenylalanine esterification Esterification (MeOH, SOCl₂) rac_aa->esterification rac_ester Racemic DL-Amino Acid Methyl Ester esterification->rac_ester enzyme Immobilized CAL-B Vinyl Acetate, MTBE, 40°C rac_ester->enzyme mixture Product Mixture: • D-Amino Acid Ester (unreacted) • N-Acetyl-L-Amino Acid Ester enzyme->mixture separation Silica Gel Chromatography mixture->separation d_ester D-Amino Acid Ester separation->d_ester Isolate & Hydrolyze to D-Amino Acid l_n_ester N-Acetyl-L-Amino Acid Ester separation->l_n_ester Isolate & Hydrolyze to L-Amino Acid

Caption: Workflow for Lipase (CAL-B)-catalyzed N-acylation.

Protocol 3: Synthesis of DL-4-chloro-3-iodophenylalanine Methyl Ester

Causality: Esterification of the carboxylic acid is necessary to create a suitable substrate for lipase-catalyzed N-acylation in an organic solvent. The ester is more soluble in non-polar solvents and the free amine is now available for acylation.

Materials:

  • DL-4-chloro-3-iodophenylalanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Standard laboratory glassware (dried)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1 equivalent of DL-4-chloro-3-iodophenylalanine in 10 volumes of anhydrous methanol.

  • Cool the suspension to 0 °C.

  • Slowly add 1.2 equivalents of thionyl chloride dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After addition, allow the mixture to warm to room temperature and then stir for 12-16 hours.

  • Remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride salt as a solid.

  • The crude product can be triturated with diethyl ether to remove impurities and used directly in the next step.

Protocol 4: CAL-B-Catalyzed Kinetic Resolution via N-Acylation

Causality: The use of an anhydrous organic solvent is paramount. Lipases can catalyze hydrolysis in the presence of water; to promote the desired acylation reaction, water must be rigorously excluded, often through the use of molecular sieves.[4] Vinyl acetate is an excellent acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction equilibrium forward.

Materials:

  • DL-4-chloro-3-iodophenylalanine methyl ester hydrochloride

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Methyl tert-butyl ether (MTBE, anhydrous solvent)

  • Triethylamine (for neutralization)

  • Molecular sieves (4 Å, activated)

Procedure:

  • To a dried flask, add the DL-4-chloro-3-iodophenylalanine methyl ester hydrochloride salt and suspend it in anhydrous MTBE (approx. 20 mL per gram of ester).

  • Add 1.1 equivalents of triethylamine to neutralize the hydrochloride salt and stir for 15 minutes. The triethylamine hydrochloride salt will precipitate.

  • Filter the mixture to remove the salt and transfer the filtrate containing the free ester to a new dry flask containing activated 4 Å molecular sieves (approx. 0.5 g).

  • Add the acyl donor, vinyl acetate (1.5-2.0 equivalents).

  • Equilibrate the mixture to the reaction temperature (typically 40-50 °C).

  • Initiate the reaction by adding immobilized CAL-B (e.g., 100 mg per gram of substrate).

  • Seal the flask and place it on an orbital shaker. Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 8, 24 hours) and analyzing by HPLC or TLC.

  • Aim to stop the reaction at ~50% conversion by filtering off the enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent to yield a crude mixture of the unreacted D-amino acid ester and the N-acetyl-L-amino acid ester.

  • Purification: Separate the two components using silica gel column chromatography, typically with a hexane/ethyl acetate gradient. The less polar N-acetylated ester will elute later than the more polar free amine ester.

  • The separated enantiomers can be deprotected via standard acidic or basic hydrolysis to obtain the free D- and L-amino acids.

Part 3: Analytical Methodology for Enantiomeric Excess (ee) Determination

Protocol 5: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Trustworthiness: Accurate determination of enantiomeric excess (% ee) is the ultimate validation of a successful resolution. Chiral HPLC is the gold standard method, providing direct visualization and quantification of the enantiomeric composition.[7] The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Materials and Equipment:

  • HPLC System with a UV detector

  • Chiral Stationary Phase (CSP) Column (e.g., a macrocyclic glycopeptide-based column like Chirobiotic T, or a polysaccharide-based column like Chiralpak IA/IB/IC)

  • HPLC-grade solvents (e.g., Methanol, Ethanol, Isopropanol, Hexane, Acetonitrile)

  • Acidic or basic modifiers (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))

General Procedure:

  • Sample Preparation: Prepare a stock solution of the sample (e.g., the final purified amino acid or an aliquot from the reaction mixture) at approximately 1 mg/mL in the mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.

  • Method Development: Method development is often required for novel compounds. The table below provides typical starting conditions. Vary the mobile phase composition and the type of alcohol modifier to achieve baseline separation.

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the following formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

ParameterSuggested Starting Conditions for a Polysaccharide-Based Column
Chiral Column Chiralpak IA or IB (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane / Ethanol / TFA (e.g., 80:20:0.1, v/v/v)
Flow Rate 0.8 - 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm or 280 nm (due to the aromatic system)
Injection Volume 5-10 µL

Advanced Concept: Dynamic Kinetic Resolution (DKR)

A key limitation of standard kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer.[8] Dynamic Kinetic Resolution (DKR) overcomes this by integrating an in-situ racemization of the unreacted (undesired) enantiomer back into the racemic mixture.[9][10] This allows the enzyme to continuously draw from the entire substrate pool, theoretically enabling a 100% yield of the desired enantiopure product.

KR_vs_DKR cluster_KR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) S_R_KR Racemate (S + R) Enzyme_KR Enzyme S_R_KR->Enzyme_KR S_KR S-Product R_KR R-Substrate (unreacted) Enzyme_KR->S_KR Fast Enzyme_KR->R_KR Slow label_KR Max Yield = 50% S_DKR S-Substrate Enzyme_DKR Enzyme S_DKR->Enzyme_DKR Fast Racemase Racemase S_DKR->Racemase R_DKR R-Substrate R_DKR->Racemase S_Product_DKR S-Product Enzyme_DKR->S_Product_DKR Fast label_DKR Max Yield -> 100%

Caption: Comparison of standard Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR).

For the acylase method, this would involve adding a compatible N-acyl amino acid racemase (NAAAR) to the reaction.[9] Implementing DKR requires careful optimization of reaction conditions to ensure compatibility between the resolving enzyme and the racemase.

References

  • Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry. [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society. [Link]

  • Tsai, S. W., & Dordick, J. S. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Biotechnology and Bioengineering. [Link]

  • Miyazawa, T., Iwanaga, H., Yamada, T., & Kuwata, S. (1989). Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. Chemistry Letters. [Link]

  • Lebrilla, C. B., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of d,l-amino acids. Analytical Chemistry. [Link]

  • Haeger, G., Wirges, J., Bongaerts, J., Schörken, U., & Siegert, P. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology. [Link]

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Tetrahedron: Asymmetry. [Link]

  • Grigorean, G., Ramirez, J., & Lebrilla, C. B. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. PubMed. [Link]

  • Shichi, T., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2011). Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides. ResearchGate. [Link]

  • Wikipedia. (2023). Kinetic resolution. Wikipedia. [Link]

  • Miyazawa, T., Iwanaga, H., Yamada, T., & Kuwata, S. (1988). Optical Resolution of Unusual Amino-Acids by Lipase-catalysed Hydrolysis. J. Chem. Soc., Chem. Commun.[Link]

  • Liu, M., et al. (2019). Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. ResearchGate. [Link]

  • Haeger, G., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology. [Link]

  • May, O., Verseck, S., Bommarius, A., & Drauz, K. (2002). Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural l-Amino Acids. ResearchGate. [Link]

  • Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. ACS Publications. [Link]

  • O'Donnell, M. J. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews. [Link]

  • Kumar, A., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Google Patents. (2007). WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this valuable unnatural amino acid. The strategic incorporation of halogen atoms onto the phenylalanine scaffold can profoundly influence a molecule's physicochemical properties, enhancing metabolic stability and modulating receptor binding affinity[1][2]. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Troubleshooting Guide: Enhancing Synthetic Yield & Purity

This section addresses specific experimental issues you may encounter during the synthesis. The most common synthetic strategies for such complex amino acids involve the asymmetric alkylation of a chiral glycine equivalent, which serves as the foundation for the troubleshooting advice provided below.[3][4]

Issue 1: Low Yield in the Core Alkylation Step

Question: My primary alkylation reaction to form the carbon backbone is showing very low conversion, resulting in a poor overall yield. What are the likely causes and how can I fix this?

Answer: Low yield in the alkylation of a chiral glycine enolate equivalent with an electrophile like 4-chloro-3-iodobenzyl bromide is a frequent bottleneck. The root cause typically falls into one of three categories: incomplete enolate formation, poor electrophile quality, or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Incomplete Deprotonation/Enolate Formation: The abstraction of the α-proton from the glycine Schiff base or N-acyl oxazolidinone is critical.

    • Causality: If the base is not strong enough or if the temperature is too high, an equilibrium will exist, leaving a significant amount of starting material unreacted.

    • Solution:

      • Base Selection: Ensure your base is sufficiently strong. For many glycine equivalents, strong bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) are required.

      • Temperature Control: The deprotonation step is often performed at very low temperatures (e.g., -78 °C) to ensure kinetic control and stability of the resulting enolate.[5]

      • Solvent Purity: Use anhydrous aprotic polar solvents (e.g., THF, DMF) to prevent quenching of the base and the enolate.[6][7]

  • Poor Electrophile Reactivity or Purity: The 4-chloro-3-iodobenzyl halide must be pure and reactive.

    • Causality: Impurities in the electrophile can inhibit the reaction. If the halide has degraded (e.g., hydrolyzed to the alcohol), it will not participate in the alkylation.

    • Solution:

      • Verify Purity: Check the purity of your alkylating agent via NMR or GC-MS before use.

      • Fresh Preparation: If possible, use freshly prepared or purified 4-chloro-3-iodobenzyl bromide/iodide.

  • Suboptimal Reaction Conditions:

    • Causality: Incorrect temperature or reagent addition rates can favor side reactions or lead to incomplete conversion.[8]

    • Solution: After forming the enolate at low temperature, allow the reaction to warm slowly to a temperature optimized for the alkylation (e.g., -78 °C to -30 °C). A slow, dropwise addition of the electrophile can also minimize side reactions.[8]

Issue 2: Significant Racemization or Low Enantiomeric Excess (e.e.)

Question: My final product has low stereochemical purity. What causes this racemization and how can it be minimized?

Answer: Maintaining stereochemical integrity is paramount in asymmetric synthesis. Racemization can occur either during the alkylation step or during subsequent work-up and purification. The primary mechanism for loss of stereopurity is often the formation of a planar, achiral intermediate from the activated amino acid.[6]

Possible Causes & Solutions:

  • Enolate Planarity and Proton Exchange:

    • Causality: The chiral center's α-proton is acidic. If any proton source is present after deprotonation but before complete alkylation, the enolate can be quenched and re-protonated non-stereoselectively. Furthermore, if the reaction temperature is too high, the chiral auxiliary's conformational control may be compromised.

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all glassware, solvents, and reagents are rigorously dried.

      • Low Temperature Quenching: The selection of a quenching reagent is critical. Quenching the reaction at low temperatures with a mild acid, such as glacial acetic acid, can help achieve high yield while protecting from racemization.[3]

  • Azlactone Formation (Especially with N-Protected Amino Acids):

    • Causality: If using an N-acetyl or similar protecting group, the activated carboxyl group can cyclize to form an azlactone (oxazolone) intermediate. The α-proton of this intermediate is highly acidic and easily abstracted, leading to a planar, achiral system and subsequent racemization upon nucleophilic attack.[6]

    • Solution:

      • Avoid Over-activation: Use coupling agents and conditions known to suppress azlactone formation.

      • Use Bulky Protecting Groups: Protecting groups like Fmoc or Boc are generally less prone to this specific side reaction than N-acetyl groups.

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose the root cause of low yield in the synthesis.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm incomplete Issue: Incomplete Reaction (High Starting Material) check_sm->incomplete High SM spot/peak side_products Issue: Side Products Formed check_sm->side_products Multiple new spots/peaks purification_loss Issue: Purification Loss (Clean reaction, low isolated yield) check_sm->purification_loss Clean conversion in crude deprotonation Cause: Incomplete Deprotonation? incomplete->deprotonation electrophile Cause: Poor Electrophile? incomplete->electrophile over_alkylation Cause: Over-alkylation? side_products->over_alkylation elimination Cause: Elimination? side_products->elimination extraction Cause: Poor Extraction? purification_loss->extraction crystallization Cause: Crystallization Failure? purification_loss->crystallization sol_deprot Solution: - Use stronger base (LDA, n-BuLi) - Lower deprotonation temp (-78°C) - Ensure anhydrous solvent deprotonation->sol_deprot sol_electro Solution: - Check purity (NMR, GC-MS) - Use freshly prepared agent electrophile->sol_electro sol_side Solution: - Slow, dropwise addition of reagents - Optimize temperature profile over_alkylation->sol_side elimination->sol_side sol_purify Solution: - Adjust pH for extraction - Perform multiple extractions - Use seed crystal for crystallization extraction->sol_purify crystallization->sol_purify

Caption: A troubleshooting decision tree for diagnosing low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis? The three most critical parameters are temperature, stoichiometry, and atmosphere .

  • Temperature: Low temperatures (-78 °C) are often essential for forming stable, kinetically controlled intermediates and preventing side reactions.[9]

  • Stoichiometry: Precise molar ratios of the glycine equivalent, base, and electrophile are crucial. An excess of base or electrophile can lead to side reactions like over-alkylation.[8]

  • Atmosphere: The use of a dry, inert atmosphere (e.g., Nitrogen or Argon) is mandatory to prevent the quenching of highly reactive intermediates like organolithium bases and enolates.

Q2: How can I confirm the stereochemical purity of my final product? Confirming the enantiomeric excess (e.e.) is vital. Several analytical techniques are available:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is run on a chiral stationary phase (CSP) that can separate the two enantiomers, allowing for precise quantification.[10][11]

  • NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can cause the NMR signals for the two enantiomers to appear at different chemical shifts, allowing for integration and e.e. calculation.

  • Polarimetry: While this technique can confirm the optical rotation and thus the presence of a single enantiomer in excess, it is not ideal for accurately quantifying the e.e. unless a standard value for the pure enantiomer is known.

Q3: Are there alternative synthetic routes I could consider? Yes, while asymmetric alkylation is common, other advanced methods exist:

  • Enzymatic Synthesis: Using an enzyme like phenylalanine ammonia lyase could catalyze the addition of ammonia to a corresponding halogenated cinnamic acid derivative, offering high stereoselectivity.[1][12]

  • Asymmetric Hydrogenation: This powerful method involves the hydrogenation of a dehydro-amino acid precursor using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium) to set the stereocenter with high enantioselectivity.[5]

Data & Protocols

Table 1: Impact of Key Reaction Parameters on Yield & Purity
ParameterPotential Impact on Yield & PurityRecommendations
Base Strength Insufficient strength leads to incomplete reaction. Excessively strong or unhindered bases can cause side reactions.For glycine Schiff bases, LDA is often a good balance of strength and steric hindrance. Titrate organolithium bases before use.
Temperature Affects reaction rate and selectivity. Too high may lead to racemization and byproducts; too low may result in an incomplete reaction.[8]Optimize in a narrow range (e.g., -78 °C for deprotonation, slow warming to -40 °C for alkylation) to find the ideal balance.
Solvent Polarity influences solubility and reaction pathways. Protic impurities will quench reactive intermediates.Use high-purity, anhydrous aprotic solvents like THF or DMF. Ensure they are freshly distilled or from a sealed bottle.
Quenching Agent An improper quench can cause racemization or hydrolysis of intermediates.Use a mild acid like glacial acetic acid at low temperature to quench the reaction stereoselectively.[3]
pH (Work-up) Crucial for extraction. Incorrect pH can lead to the product remaining in the aqueous phase or degradation.[8]Carefully adjust the pH to the isoelectric point to precipitate the amino acid, or to a low pH (~1-2) before extraction with an organic solvent.
Illustrative Protocol: Asymmetric Alkylation of a Chiral Glycine Equivalent

This protocol is a generalized example based on common methodologies for synthesizing unnatural amino acids and should be adapted for specific laboratory conditions and substrates.

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Enolate Formation:

    • Dissolve the chiral glycine equivalent (e.g., a Schiff base derived from (S)-(-)-2-amino-2-phenylethanol) (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of freshly prepared LDA (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Dissolve the 4-chloro-3-iodobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the electrophile solution dropwise to the cold enolate solution.

    • Stir the reaction mixture at -78 °C for 3-4 hours, then allow it to warm slowly to -30 °C over 2 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Hydrolysis:

    • Once the reaction is complete, cool the mixture back to -78 °C and quench by the slow addition of glacial acetic acid.

    • Allow the mixture to warm to room temperature. Add water and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then subjected to acidic hydrolysis (e.g., 3-6 M HCl at reflux) to cleave the chiral auxiliary and any protecting groups.

  • Isolation:

    • After hydrolysis, the aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove the cleaved chiral auxiliary.

    • The aqueous layer containing the product is then concentrated in vacuo. The resulting solid can be recrystallized from an ethanol/ether mixture to yield the final (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl salt.

References

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Google Books.
  • Amino Acid And Peptide Synthesis. (n.d.). CLaME.
  • Belokon, Y. N., et al. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Amino Acids, 49(9), 1437-1452. [Link]

  • Development of a Mechanistic Amino Acid Activation Reaction Kinetics Model for Safe and Efficient Solid Phase Peptide Synthesis. (2023). Industrial & Engineering Chemistry Research, 62(37), 15019-15031. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers in Chemistry, 9, 700671. [Link]

  • Asymmetric Synthesis and Application of α-Amino Acids. (2009). ACS Symposium Series. [Link]

  • Optimization of Reaction Conditions a,b,c. (n.d.). ResearchGate. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. (2018). Chemical Society Reviews, 47(4), 1192-1215. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Applied Polymer Materials, 4(4), 2898-2907. [Link]

  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. (2023). Peptide Newsletter. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Critical Reviews in Analytical Chemistry, 52(2), 297-313. [Link]

  • NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor. (n.d.).
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2021). Molbank, 2021(2), M1234. [Link]

  • Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. (2008). Journal of Mass Spectrometry, 43(5), 645-652. [Link]

  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (2019). Molecules, 24(21), 4008. [Link]

Sources

Technical Support Center: Purification of Halogenated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and physicochemical challenges associated with isolating halogenated phenylalanine derivatives. These analogs are critical building blocks in peptide therapeutics, altering metabolic stability and receptor binding affinities through precise modulation of the aromatic σ-framework[1].

This guide provides mechanistic troubleshooting, quantitative profiling, and self-validating protocols to ensure high-purity isolation of these challenging compounds.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why do mono-fluorinated phenylalanine analogs frequently co-elute with native, unhalogenated precursors during Reverse-Phase HPLC (RP-HPLC)? A: This is an artifact of the isosteric nature of fluorine. While fluorine is highly electronegative and alters the electronic distribution of the phenyl ring, its van der Waals (vdW) radius is very similar to hydrogen. Consequently, the partition coefficient (MlogP) of 4-fluorophenylalanine is only marginally higher than native phenylalanine[1]. On standard C18 stationary phases, this negligible difference in lipophilicity results in co-elution. Separation requires exploiting subtle π-π interactions using specialized phenyl-hexyl columns or highly optimized shallow gradients.

Q: How does the choice of halogen (F, Cl, Br, I) impact my purification strategy? A: The purification difficulty scales with the size and polarizability of the halogen atom. As you move down the halogen group from fluorine to iodine, the vdW volume and hydrophobicity increase dramatically. While heavily halogenated analogs (e.g., iodophenylalanine) are easily separated from unhalogenated precursors due to their extended retention times, they are prone to dehalogenation under harsh acidic conditions or prolonged UV exposure during purification.

Q: Why is standard RP-HPLC insufficient for resolving D- and L-enantiomers of halogenated analogs? A: Standard RP-HPLC utilizes an achiral stationary phase (like C18). Enantiomers possess identical physicochemical properties (hydrophobicity, pKa, dipole moment) in an achiral environment, meaning they will interact identically with the column and co-elute. To separate them, you must introduce a chiral environment—either through chiral derivatization or by using a Chiral Stationary Phase (CSP)[]—which allows the enantiomers to form transient diastereomeric complexes with differing thermodynamic stabilities[3].

Part 2: Quantitative Hydrophobicity Profiling

To rationally design a purification gradient, you must understand how specific halogen substitutions alter the hydrophobicity of the phenylalanine side chain. The table below summarizes the calculated partition coefficients (MlogP) and retention behavior, demonstrating the exponential increase in lipophilicity upon multi-halogenation[1].

Halogenated Phenylalanine DerivativeCalculated MlogPRelative HydrophobicityExpected RP-HPLC Retention Behavior
Native Phenylalanine (Phe) -1.374BaselineEarliest Elution
4-Fluorophenylalanine ([4F]Phe) -0.953LowSlight shift from native Phe
3,5-Difluorophenylalanine ([3,5F]Phe) -0.535ModerateIntermediate Elution
2,3,5,6-Tetrafluorophenylalanine 0.293HighLate Elution
4-Iodo-2,3,5,6-tetrafluorophenylalanine 0.846Very HighLatest Elution

Data synthesized from standardized RP-HPLC assays correlating retention time to computed vdW volumes[1].

Part 3: Troubleshooting Guides & Validated Protocols

Protocol A: RP-HPLC Separation of Positional Isomers (e.g., ortho- vs. para-fluorophenylalanine)

When synthesizing halogenated analogs, mixed regioisomers are a common byproduct[4]. This protocol exploits minute differences in dipole moments to achieve baseline resolution.

  • Step 1: Column Selection. Utilize a Phenyl-Hexyl column (e.g., 250 x 10 mm, 5 µm) rather than a standard C18. The phenyl moiety in the stationary phase enhances π-π electron donor-acceptor interactions, which are highly sensitive to the positional electron-withdrawing effects of the halogen.

  • Step 2: Mobile Phase Preparation.

    • Solvent A: Ultrapure Water + 0.05% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.05% TFA.

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the alpha-carboxyl group (pKa ~2.2) to maintain the analyte in a consistent, hydrophobic state, thereby preventing peak tailing[5].

  • Step 3: Shallow Gradient Execution. Run a highly optimized, shallow gradient: 10% to 30% Solvent B over 40 minutes (0.5% B/min increase) at a flow rate of 4 mL/min.

  • Step 4: Dual-Wavelength Detection. Monitor the eluent at 215 nm (amide/carboxyl absorption) and 254 nm (aromatic ring absorption)[5].

  • Step 5: System Validation. Self-Validating Step: Immediately subject the isolated fractions to analytical LC-MS. The presence of a single sharp peak with the correct m/z confirms isomeric purity.

Protocol B: Chiral Resolution of Racemic Halogenated Phenylalanine

Synthetic routes often yield racemic mixtures that require chiral resolution to isolate the biologically active L-enantiomer[].

  • Step 1: Stationary Phase Selection. Employ a Chiral Stationary Phase (CSP) such as an AmyCoat-RP or a Zirconia-based chiral column[6],[3]. These columns provide the necessary chiral recognition sites (e.g., steric hindrance, hydrogen bonding, and dipole stacking).

  • Step 2: Buffer Optimization. Prepare a mobile phase of Acetonitrile and 10 mM Ammonium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid[6].

    • Causality: Controlling the pH to 4.5 ensures the amino acid is in its zwitterionic form, which is critical for maintaining consistent electrostatic interactions with the chiral selector on the stationary phase.

  • Step 3: Isocratic Elution. Run the system isocratically (e.g., 50:50 v/v Acetonitrile:Buffer). Gradient elution on chiral columns constantly changes the thermodynamic environment, often collapsing the subtle resolution between diastereomeric complexes.

  • Step 4: System Validation. Self-Validating Step: Analyze the purified fractions using a polarimeter to measure specific optical rotation, or reinject onto an analytical chiral column to calculate the Enantiomeric Excess (ee). A successful run must yield ≥98% ee[4].

Part 4: Workflow Visualization

The following decision matrix outlines the logical progression for isolating halogenated phenylalanine analogs based on the specific impurities present in your crude mixture.

PurificationWorkflow Start Crude Halogenated Phenylalanine Mixture Decision1 Chiral Resolution Required? Start->Decision1 Chiral Chiral Chromatography (e.g., AmyCoat-RP / Zirconia) Decision1->Chiral Yes RP RP-HPLC (C18 / Phenyl-Hexyl) Decision1->RP No Pure Purified Halogenated Analog (≥98% Purity) Chiral->Pure Decision2 Positional Isomers Present? RP->Decision2 OptGrad Shallow Gradient Elution (MeCN/H2O + 0.05% TFA) Decision2->OptGrad Yes StdGrad Standard Gradient Elution Decision2->StdGrad No OptGrad->Pure StdGrad->Pure

Decision matrix for the chromatographic purification of halogenated phenylalanine analogs.

References

  • Phenylalanine tyrosine tryptophan: Topics by Science.gov - Science.gov.
  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC (NIH).
  • Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PMC (NIH).
  • Phenylalanine: Structure, Biosynthesis, Fermentation and Applications - BOC Sciences.
  • (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid - Benchchem.
  • Zirconia-Based Stationary Phases for Chiral Separation: Mini Review - Taylor & Francis.

Sources

Technical Support Center: Troubleshooting SPPS with (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals incorporating the unnatural halogenated amino acid (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl into synthetic peptides.

This specific building block is highly valued for downstream palladium-catalyzed cross-coupling, radiolabeling, and introducing targeted steric bulk to enhance proteolytic stability[1]. However, its di-halogenated phenyl ring and formulation as an unprotected hydrochloride salt introduce unique challenges in Solid-Phase Peptide Synthesis (SPPS)[2].

I. Core Workflow & Troubleshooting Nodes

The successful incorporation of this unnatural amino acid requires deviations from standard Fmoc-SPPS protocols. The diagram below maps the critical intervention points.

Workflow A Raw Material: Unprotected AA-HCl B Fmoc Protection (Prevents Polymerization) A->B Fmoc-OSu C Coupling to Resin (HATU to overcome Sterics) B->C SPPS Cycle D TFA Cleavage (TIPS-Free to prevent Reduction) C->D Elongation E Target Peptide (Intact C-I Bond) D->E Scavenger Control

Fig 1. SPPS workflow for halogenated amino acids highlighting critical troubleshooting nodes.

II. Frequently Asked Questions (FAQs)

Section A: Pre-Synthesis & Material Handling

Q1: I received this amino acid as an HCl salt. Can I load it directly into my automated peptide synthesizer? No. Standard automated SPPS relies on the temporary protection of the α -amine to prevent uncontrolled polymerization[3]. Because this material is supplied as an unprotected hydrochloride salt, loading it directly will result in immediate side reactions. The free carboxyl group will activate and react with its own unprotected amine (forming oligomers) or terminate the growing peptide chain prematurely[2].

Causality & Solution: You must first convert the raw material into an Fmoc-protected building block. The HCl salt must be neutralized with a mild base during this process so the amine can act as a nucleophile against Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate). (See Protocol 1).

Section B: Steric Hindrance & Coupling Efficiency

Q2: My synthesis fails or yields truncation products immediately after adding the 4-chloro-3-iodophenylalanine derivative. Why is the coupling efficiency so low? The ortho/meta halogen substitutions (chlorine and iodine) on the phenyl ring create a massive electron cloud, leading to severe steric hindrance. Standard carbodiimide chemistry (e.g., DIC/Oxyma or DIC/HOBt) often fails to provide sufficient activation energy to overcome this steric clash, especially if the preceding amino acid on the resin is also bulky (e.g., Val, Ile, Pro)[3].

Causality & Solution: Switch to highly reactive uronium/aminium salts. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stabilizes the highly reactive OAt active ester intermediate, driving the reaction forward despite steric crowding. A double-coupling strategy is strongly recommended (See Protocol 2).

Section C: Cleavage & Dehalogenation (The Iodine Problem)

Q3: LC-MS analysis of my final cleaved peptide shows a major peak with a mass exactly 126 Da lower than my target sequence. What happened? You are observing hydrodeiodination . The carbon-iodine (C-I) bond on the phenyl ring is highly susceptible to reduction during the final global acidic cleavage[4].

Causality & Solution: Standard cleavage cocktails rely on Triisopropylsilane (TIPS) as a carbocation scavenger. However, in strongly acidic media (like 95% TFA), silanes act as potent hydride donors. The TIPS molecule transfers a hydride to the iodinated aromatic ring, reducing the C-I bond to a C-H bond and releasing iodine (mass loss of ~126.9 Da minus 1 Da for the new proton = ~126 Da)[4]. To preserve the iodine atom, you must omit silane scavengers and replace them with thiols or aromatic scavengers.

Mechanism Resin Peptide-Resin (4-Cl-3-I-Phe) TFA_TIPS TFA + TIPS (Hydride Donor) Resin->TFA_TIPS Standard Cleavage TFA_EDT TFA + EDT (Thiol Scavenger) Resin->TFA_EDT Optimized Cleavage Loss Dehalogenated Peptide (-126 Da Mass Loss) TFA_TIPS->Loss Hydride Transfer to C-I Intact Intact Target Peptide (Expected Mass) TFA_EDT->Intact Safe Cation Scavenging

Fig 2. Mechanistic pathway of hydrodeiodination during TFA cleavage and scavenger mitigation.

III. Quantitative Data: Scavenger Impact on Dehalogenation

The table below summarizes the expected dehalogenation rates of iodophenylalanine derivatives based on the choice of cleavage scavenger.

Table 1: Impact of Scavenger Selection on Iodophenylalanine Dehalogenation

Cleavage Cocktail (Ratio)Scavenger ClassificationExpected Dehalogenation RiskRecommendation
TFA / TIPS / H2O (95:2.5:2.5)Hydride Donor (Silane)High (>40%) DO NOT USE for iodo-peptides
TFA / TIS / EDT / H2O (92.5:2.5:2.5:2.5)Mixed Silane/ThiolModerate (~15%) Avoid if possible
TFA / Phenol / H2O (90:5:5)AromaticLow (<5%) Good alternative if EDT is restricted
TFA / EDT / H2O (95:2.5:2.5)ThiolMinimal (<2%) OPTIMAL for iodo-peptides

IV. Self-Validating Experimental Protocols

Protocol 1: Fmoc Protection of the Unprotected HCl Salt

Purpose: Converts the raw material into an SPPS-compatible building block.

  • Dissolution & Neutralization: Dissolve 1.0 eq of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl in a 1:1 mixture of 10% aqueous Na2​CO3​ and Dioxane. The basic environment neutralizes the HCl salt, liberating the nucleophilic free amine.

  • Fmoc Addition: Chill the solution to 0°C. Dropwise, add 1.1 eq of Fmoc-OSu dissolved in Dioxane.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Validation (TLC): Check reaction completion via TLC (DCM:MeOH 9:1). The primary amine spot (ninhydrin positive) should disappear.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2.0 (precipitates the Fmoc-protected amino acid). Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO4​ , and concentrate under vacuum.

Protocol 2: Optimized Coupling for Bulky Halogenated Amino Acids

Purpose: Overcomes steric hindrance during solid-phase elongation.

  • Activation: In a dry vial, dissolve 4.0 eq of the newly synthesized Fmoc-(4-Cl-3-I-Phe)-OH and 3.9 eq of HATU in anhydrous DMF.

  • Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIEA). Causality: The slight deficit of HATU prevents guanidinylation of the free N-terminus on the resin[3].

  • Coupling: Add the activated mixture to the deprotected peptide-resin. Agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test. If the beads are blue (indicating unreacted amines due to steric clash), drain the resin and perform a double coupling using the exact same reagent ratios for an additional 1 hour.

Protocol 3: TIPS-Free Global Cleavage

Purpose: Cleaves the peptide from the resin while preserving the carbon-iodine bond.

  • Preparation: Wash the final peptide-resin thoroughly with DCM and dry under vacuum.

  • Cocktail Formulation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Ethanedithiol (EDT), and 2.5% H2​O . Crucial: Ensure absolutely no TIPS or TES is present in the fume hood or glassware[4].

  • Cleavage: Add 10 mL of cocktail per gram of resin. Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by adding the TFA filtrate dropwise into 10 volumes of ice-cold diethyl ether.

  • Validation (LC-MS): Centrifuge, wash the pellet with cold ether, and lyophilize. Analyze via LC-MS to confirm the presence of the intact iodine isotope pattern and the absence of the -126 Da dehalogenation peak.

V. References

  • Advances in Fmoc solid‐phase peptide synthesis Source: PMC - NIH URL:[Link]

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling Source: NIH URL:[Link]

  • Nonnatural Amino Acids for Site-Specific Protein Conjugation Source: ACS Publications URL:[Link]

  • Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

stability issues of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl in solution

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, leading to more reliable and reproducible experimental outcomes. We have synthesized key data, established protocols, and field-proven insights to help you navigate the specific challenges associated with this halogenated amino acid derivative.

Section 1: Quick Reference & Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common handling and storage questions.

Recommended Handling & Storage Summary
ParameterLyophilized PowderIn Solution (Stock)
Temperature Long-term: -20°C or -80°C[1][2]Short-term (1-2 weeks): 2-8°C[1]
Short-term (weeks): 2-8°CLong-term (months): -80°C (aliquoted)[1]
Light Protect from light (store in dark)[1][2]Use amber or foil-wrapped vials[3]
Moisture Store in a desiccator or dry environment[1][3]Use sterile, high-purity solvents
Atmosphere Tightly sealed vial, consider purging with N₂ or Ar[1]Use degassed/deoxygenated solvents[3]
Frequently Asked Questions

Q1: What is the best solvent for dissolving this compound? A: As a hydrochloride salt, (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl is expected to have good solubility in aqueous buffers. Start with sterile, deionized water or a standard biological buffer like PBS (pH 7.4). For compounds with challenging solubility, the addition of a small amount of DMSO may be necessary; however, always use the minimum required and be aware of its potential impact on your experimental system.[3]

Q2: How should I store a stock solution to prevent degradation? A: The most effective way to preserve your solution is to prepare single-use aliquots and store them frozen at -80°C.[1] This strategy minimizes damage from repeated freeze-thaw cycles, which can accelerate degradation.[2][4] For short-term use (up to one week), refrigeration at 4°C in a light-protected vial is generally acceptable.[1]

Q3: My solution has a slight yellow tint. Is it still usable? A: A yellow discoloration often indicates degradation, particularly oxidation or photodecomposition of the iodinated aromatic ring.[5][6] While minor discoloration may not significantly impact all experiments, it signals a change in purity. We strongly recommend preparing a fresh solution from lyophilized powder and strictly adhering to light and oxygen protection protocols. For critical applications, the discolored solution should be discarded.

Q4: Can I store my working dilution in the refrigerator for a few days? A: We advise against it. Peptide and amino acid solutions become increasingly unstable at lower concentrations.[3] Working solutions should be prepared fresh daily from a properly stored, concentrated stock.

Q5: Why is it important to let the vial warm to room temperature before opening? A: This is a critical step to prevent condensation. When a cold vial is opened, atmospheric moisture can condense onto the lyophilized powder.[1] This moisture can significantly reduce long-term stability by facilitating hydrolysis and other degradation reactions.[1]

Section 2: Troubleshooting Guide: Common Stability Issues

This guide addresses specific problems you might encounter, their probable causes rooted in the compound's chemistry, and actionable solutions.

Observed Problem Potential Scientific Cause(s) Recommended Actions & Explanations
Inconsistent results from day to day. 1. Photodegradation: The C-I bond on the phenyl ring is susceptible to cleavage by UV and ambient light, altering the compound's structure and activity.[5][6]2. Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution introduces physical stress that can degrade the compound.[4]1. Strict Light Protection: Always prepare, store, and handle solutions in amber vials or tubes wrapped in aluminum foil.2. Aliquot Your Stock: Prepare single-use aliquots from your main stock solution immediately after preparation and freeze them. Use a fresh aliquot for each experiment.[1]
A precipitate forms in the solution upon storage. 1. pH Shift: The solubility of amino acids is highly dependent on pH.[7][8] A change in the solution's pH (e.g., from CO₂ absorption from the air) can cause the compound to crash out of solution.2. Exceeded Solubility Limit: The initial concentration may have been too high for the chosen solvent or storage temperature.1. Use Buffered Solvents: Prepare solutions in a suitable buffer (e.g., PBS, Tris) to maintain a stable pH.[3][8]2. Confirm Solubility: Test solubility with a small amount of product first. If precipitation occurs at 4°C, consider storing at room temperature (for short-term use only) or reducing the stock concentration.
Solution turns yellow or brown over time. 1. Oxidation: The iodinated phenyl ring may be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.2. Photodecomposition Byproducts: Cleavage of the C-I bond can lead to the formation of colored byproducts.[5][9][10]1. Use Deoxygenated Solvents: Before use, sparge your buffer/water with an inert gas like argon or nitrogen to remove dissolved oxygen.[3]2. Discard and Remake: A color change is a clear indicator of degradation. For reliable data, discard the solution and prepare a fresh stock, following all handling precautions.
Section 3: Key Stability Factors & Potential Degradation Pathways

Understanding the chemical vulnerabilities of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl is key to preventing its degradation.

1. Photodegradation (Deiodination)

The most significant stability concern for this molecule is the carbon-iodine (C-I) bond. Aromatic iodides are known to be photosensitive and can undergo homolytic cleavage when exposed to light (especially UV), leading to the release of an iodine radical and the formation of a de-iodinated version of the compound.[6] This process, known as photodeiodination, fundamentally alters the molecule's structure and is a primary cause of potency loss and result variability.[5][9]

2. Oxidation

While not as reactive as a free thiol (like in cysteine), the electron-rich, halogen-substituted aromatic ring can be susceptible to oxidative degradation. Dissolved oxygen in aqueous solutions can contribute to the slow formation of oxidative byproducts, potentially leading to discoloration and loss of activity over time.

3. pH-Dependent Stability

As an amino acid, the molecule has both an acidic carboxyl group and a basic amino group. The pH of the solution dictates the ionization state of these groups, which in turn influences solubility and stability.[8][11] Extreme pH levels (highly acidic or basic) can catalyze hydrolysis or other reactions and should be avoided unless experimentally required.[8] Maintaining a stable pH with a buffer system is crucial for solution longevity.[8]

Visualizing Potential Degradation

cluster_main Potential Degradation Pathways cluster_photo Photodegradation cluster_ox Oxidation Parent (S)-2-Amino-3-(4-chloro-3-iodophenyl) propanoic acid HCl Photo_Product De-iodinated Product + Iodine Radical Parent->Photo_Product Light (UV, ambient) Ox_Product Oxidized Ring Byproducts (e.g., phenols) Parent->Ox_Product O₂ / Metal Ions cluster_workflow Stability Assessment Workflow A 1. Prepare Stock Solution (Protocol A) B 2. Create Aliquots for Time Points (e.g., T=0, T=24h, T=7d, T=1m) A->B C 3. Store Aliquots under Test Conditions (e.g., 4°C protected from light) B->C D 4. Analyze at Each Time Point (HPLC, LC-MS, or functional assay) C->D E 5. Compare to T=0 Baseline (Assess Purity / Concentration) D->E F 6. Determine Acceptable Storage Duration E->F

Caption: A systematic workflow for testing compound stability.

References
  • Berger, A. A., et al. (2017). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein Science, 26(10), 2038-2046. [Link]

  • Berger, A. A., et al. (2017). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. PubMed. [Link]

  • Wang, L., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology, 14, 100234. [Link]

  • Mikołajczyk, J., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7487. [Link]

  • Grebel, J. E., et al. (2011). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Water Research, 45(17), 5649-5656. [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. [Link]

  • Pattison, D. I., & Davies, M. J. (2009). Peculiar Stability of Amino Acids and Peptides from a Radical Perspective. Organic Letters, 11(17), 3974–3977. [Link]

  • Grebel, J. E., et al. (2011). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. PubMed. [Link]

  • Peptide Sciences. (2026). How to Store Research Peptides: The Complete Guide to Maximizing Shelf Life and Potency. [Link]

  • Wang, D., et al. (2020). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water Research, 170, 115316. [Link]

  • Kattamuri, P. V., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. ACS Chemical Health & Safety, 25(2), 19-26. [Link]

  • Gomez, A. D., et al. (2024). Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. Environmental Science: Advances, 3(2), 222-232. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Sharma, V. K., & Kalonia, D. S. (2004). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences, 66(1), 11-20. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • precisionFDA. (n.d.). 2-AMINO-3-(4-(3-CHLORO-4-HYDROXY-5-IODOPHENOXY)-3,5-DIIODOPHENYL)PROPANOIC ACID, (2S)-. [Link]

  • Kattamuri, P. V., et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. ACS Publications. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Iodination of Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of reaction conditions for the iodination of phenylalanine derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of iodinated phenylalanine analogs for various applications, including peptide synthesis, radiolabeling, and the development of novel therapeutics.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the efficiency and selectivity of your iodination reactions.

Introduction to Phenylalanine Iodination

The introduction of an iodine atom into the phenyl ring of phenylalanine derivatives is a critical transformation in medicinal chemistry and chemical biology. Iodinated phenylalanine is a valuable precursor for creating radiolabeled tracers for imaging techniques like Single Photon Emission Computed Tomography (SPET) and for targeted radiotherapy.[2] Furthermore, the iodine atom can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions.

The primary strategies for the iodination of phenylalanine derivatives are electrophilic aromatic substitution (SEAr) and halogen exchange reactions.[3] This guide will focus on the optimization of direct electrophilic iodination, a commonly employed method that presents unique challenges regarding regioselectivity and reaction control.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your iodination reactions.

Q1: My reaction is yielding a mixture of ortho-, meta-, and para-iodophenylalanine with poor regioselectivity. How can I favor the formation of a specific isomer?

A: Achieving high regioselectivity is a primary challenge in the iodination of the phenylalanine ring. The amino acid side chain is an ortho-, para-director. However, the steric hindrance of the peptide backbone can influence the substitution pattern.

  • Favoring the para-Isomer:

    • Protecting Group Strategy: The most reliable method to ensure para-selectivity is to protect the amino group of phenylalanine, for instance, as an N-Boc derivative. The steric bulk of the protecting group will sterically hinder the ortho-positions, favoring electrophilic attack at the less hindered para-position.[4][5]

    • Choice of Iodinating Agent: Milder and bulkier iodinating agents can enhance para-selectivity. For instance, using N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like p-toluenesulfonic acid can provide high yields of the mono-iodinated product, predominantly at the para position.

  • Favoring the ortho-Isomer:

    • Directed Ortho-Metalation (DoM): This is a powerful but more synthetically involved strategy. It requires protecting the amine, which then directs metalation (e.g., with an organolithium reagent) to the ortho-position. The resulting ortho-lithiated species can then be quenched with an iodine source.

    • Solvent and Additive Effects: In some cases, changing the solvent to a less polar one, like benzene, in the presence of acetic acid has been shown to favor the formation of the ortho-isomer.[6]

Q2: I am observing significant formation of di-iodinated products. How can I improve mono-iodination selectivity?

A: Over-iodination is a common side reaction, especially with highly activated phenylalanine derivatives.

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess (1.05-1.1 equivalents) of the iodinating agent is often sufficient.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level. Lowering the reaction temperature can also help to slow down the rate of the second iodination.

  • Choice of Reagent: Employing a less reactive iodinating agent can improve selectivity for mono-iodination.

Q3: The reaction is sluggish or stalls completely. What are the potential causes and how can I drive it to completion?

A: Stalled reactions can be frustrating and may be caused by several factors.[4][5]

  • Reagent Purity: Ensure the purity of your iodinating agent and solvents. The presence of water or other nucleophiles can deactivate the electrophilic iodine species. Some reactions may prefer anhydrous conditions.[4]

  • Activation of the Iodinating Agent: For less reactive phenylalanine derivatives, an activator may be necessary. For electrophilic iodination using molecular iodine (I₂), an oxidizing agent is required to generate the more reactive electrophilic iodine species.[3][7] Common oxidizing agents include chloramine-T and Iodogen.[3] Alternatively, a strong acid catalyst can be used.[7]

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Protic solvents like acetic acid can sometimes facilitate the reaction, while in other cases, aprotic solvents like dichloromethane (DCM) or acetonitrile may be more suitable.[8]

  • Resubmission to Reaction Conditions: If a reaction stalls, it is sometimes possible to isolate the partially reacted material and resubmit it to the reaction conditions.[4][5]

Q4: I am observing the formation of dark, tarry byproducts. What is the cause and how can I minimize their formation?

A: The formation of colored byproducts is often due to the oxidation of the electron-rich aromatic ring.[6]

  • Milder Reagents: Use a milder iodinating agent. N-Iodosuccinimide (NIS) is generally less oxidizing than molecular iodine (I₂).[6]

  • Protect the Amino Group: Protecting the amino group as an acetanilide or a carbamate reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation.[6]

  • Control of Reaction Temperature: Running the reaction at a lower temperature can help to minimize oxidative side reactions.

  • Degas Solvents: Removing dissolved oxygen from the reaction solvent by sparging with an inert gas like nitrogen or argon can sometimes be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common iodinating agents for phenylalanine derivatives?

A: Several reagents are commonly used for the electrophilic iodination of phenylalanine and its derivatives. The choice depends on the specific substrate and desired regioselectivity.

  • Molecular Iodine (I₂): Often used with an oxidizing agent (e.g., HIO₃, NaIO₃, Chloramine-T) to generate a more potent electrophile.[3][4]

  • N-Iodosuccinimide (NIS): A milder and easier-to-handle solid reagent that often provides better selectivity.[6][9] It can be used with or without a catalyst.

  • Iodine Monochloride (ICl): A highly reactive iodinating agent. The I-Cl bond is polarized, making the iodine atom electrophilic.[10]

  • Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄): Another effective iodine source for achieving mono-iodination.[9]

Q2: How can I monitor the progress of my iodination reaction?

A: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the conversion of the starting material and the formation of products and byproducts.

  • Iodometric Titration: This quantitative technique can be used to determine the concentration of unreacted iodine in the reaction mixture.[11]

  • Colorimetry: If the reaction involves a colored species like iodine, a colorimeter can be used to monitor the change in absorbance over time, which is proportional to the concentration.[12]

Q3: What are the standard workup procedures for iodination reactions?

A: A typical workup procedure involves quenching the excess iodinating agent and removing byproducts.

  • Quenching: The reaction is often quenched by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite (Na₂S₂O₅) to consume any unreacted iodine.[6][13]

  • Extraction: The product is then extracted into an organic solvent.

  • Washing: The organic layer is typically washed with brine to remove water-soluble impurities.

  • Purification: The crude product is then purified by column chromatography or recrystallization.

For reactions using hypervalent iodine reagents like Dess-Martin periodinane, the reduced byproducts are often insoluble in common organic solvents and can be removed by simple filtration.[14]

Q4: Are there any safety precautions I should be aware of when performing iodination reactions?

A: Yes, several safety precautions should be taken:

  • Explosion Hazard: Caution should be exercised when using water containing ammonia in iodination reactions, as it could potentially form the explosive nitrogen triiodide (NI₃).[8] It is advisable to keep iodine away from ammonia.[15]

  • Corrosive Reagents: Some iodinating agents and catalysts, such as strong acids, are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Toxicity: Many iodine-containing compounds and reagents are toxic and should be handled in a well-ventilated fume hood.

Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key iodination procedures and summarizes quantitative data in a structured table for easy comparison.

Protocol 1: General Procedure for para-Selective Iodination of N-Boc-Phenylalanine using NIS

This protocol is designed to favor the formation of the para-iodinated product.

  • Dissolution: In a round-bottom flask, dissolve N-Boc-L-phenylalanine (1.0 mmol, 1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[9]

  • Addition of Reagents: Add N-Iodosuccinimide (NIS) (1.05 mmol, 1.05 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 5 minutes to a few hours.[9]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Data Summary: Comparison of Iodinating Agents
Iodinating AgentTypical ConditionsRegioselectivityAdvantagesDisadvantages
I₂ / Oxidizing Agent I₂, NaIO₃, H₂SO₄/AcOH, 70°C[4]Generally favors para-substitutionCost-effectiveHarsh conditions, potential for over-iodination and side reactions
N-Iodosuccinimide (NIS) NIS, Acetonitrile/Water, RT[9]Can be tuned by solvent and additives[6]Milder conditions, easier to handle, often better selectivity[6]More expensive than I₂
Iodine Monochloride (ICl) ICl, appropriate solventHighly reactive, can lead to mixturesFast reactionsHighly corrosive and moisture-sensitive

Visualizing the Workflow

Workflow for Troubleshooting Iodination Reactions

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the iodination of phenylalanine derivatives.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Iodination Reaction monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Workup and Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No end Desired Product workup->end low_conversion Low Conversion / Stalled Reaction troubleshoot->low_conversion poor_selectivity Poor Regioselectivity troubleshoot->poor_selectivity byproducts Byproduct Formation (Di-iodination, Oxidation) troubleshoot->byproducts check_reagents Check Reagent Purity & Stoichiometry low_conversion->check_reagents change_conditions Modify Reaction Conditions (Solvent, Temp, Catalyst) poor_selectivity->change_conditions protecting_group Consider Protecting Group Strategy byproducts->protecting_group check_reagents->start Re-run change_conditions->start Re-run protecting_group->start Re-run SEAr_Mechanism Reactants Phenylalanine Derivative + I⁺ SigmaComplex Arenium Ion (Sigma Complex) [Intermediate] Reactants->SigmaComplex Electrophilic Attack Product Iodinated Phenylalanine Derivative + H⁺ SigmaComplex->Product Deprotonation (Restoration of Aromaticity)

Caption: The general mechanism of electrophilic aromatic substitution for iodination.

References

  • An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Analytical capabilities for iodine detection: Review of possibilities for different applications. (2024). AIP Publishing. Retrieved from [Link]

  • Regioselective postsynthetic modification of phenylalanine side chains of peptides leading to uncommon ortho-iodinated analogues - PubMed. (2004). Angewandte Chemie International Edition, 43(3), 325-329. Retrieved from [Link]

  • Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC - NIH. (2018). ACS Chemical Health & Safety, 25(2), 16-23. Retrieved from [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. (2022). MANAC Inc. Retrieved from [Link]

  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC. (n.d.). Retrieved from [Link]

  • Iodometric Titration. (n.d.). Retrieved from [Link]

  • Regioselective iodination of hydroxylated aromatic ketones. (2006). ARKIVOC, (i), 104-108. Retrieved from [Link]

  • An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC. (n.d.). Retrieved from [Link]

  • Direct n.c.a. electrophilic radioiodination of tyrosine analogues; their in vivo stability and brain-uptake in mice - PubMed. (1994). Applied Radiation and Isotopes, 45(9), 929-935. Retrieved from [Link]

  • A simple general method for (radio)iodination of a phenylalanine residue in peptides: preparation of [cyclic][D-Pen2,4 - ACS Publications. (1991). Journal of Organic Chemistry, 56(16), 4981-4983. Retrieved from https://pubs.acs.org/doi/10.1021/jo00016a035
  • C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling - RSC Publishing. (2023). Chemical Science, 14(43), 11986-11992. Retrieved from [Link]

  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents. (n.d.).
  • Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine - ACS Publications. (2018). ACS Chemical Health & Safety, 25(2), 16-23. Retrieved from [Link]

  • Aromatic iodination can be carried out with a number of reagents, including iodine monochloride, ICl. What is the direction of polarization of ICl? Propose a mechanism for the iodination of an aromatic ring with ICl. - Vaia. (n.d.). Retrieved from [Link]

  • Continuous Monitoring Method (Edexcel A Level Chemistry): Revision Note. (2025). Save My Exams. Retrieved from [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? - ResearchGate. (2012). Retrieved from [Link]

  • Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction | ACS Omega. (2018). ACS Omega, 3(6), 6847-6855. Retrieved from [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination - YouTube. (2025). Retrieved from [Link]

  • Specific Solvent Issues with Iodination - Wordpress. (n.d.). Retrieved from [Link]

  • Applications of Iodine Titration Solution in Laboratories: A Key Tool for Precision Analysis. (2025). LinkedIn. Retrieved from [Link]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

    • ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

  • Tyrosine bioconjugation with hypervalent iodine - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04558C. (2022). Chemical Science, 13(42), 12519-12525. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Step 2 of the iodination of benzene shows water acting as a base ... - Pearson. (n.d.). Retrieved from [Link]

  • Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase - ResearchGate. (2025). Retrieved from [Link]

Sources

preventing racemization during synthesis of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the stereoselective synthesis of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl, with a primary focus on preventing racemization. This valuable building block requires stringent stereochemical control to ensure the efficacy and safety of downstream applications in drug development.

Troubleshooting Guide: Addressing Racemization During Synthesis

Scenario 1: You've detected significant racemization in your final product after chiral HPLC analysis.

This is a common challenge that can often be traced back to the coupling and activation steps of the amino acid. Here is a systematic approach to troubleshoot and mitigate this issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is critical in preventing racemization. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) can be effective but often require additives to suppress racemization.[1]

  • Problem: Using a carbodiimide reagent without an appropriate additive.

  • Solution: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][3] These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization.[2] Oxyma is often considered a superior and less hazardous alternative to HOBt.[3]

  • Advanced Solution: Consider using phosphonium or uronium salt-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HBTU, which are known for their efficiency and ability to minimize racemization, especially when used with HOBt.[1][4]

Step 2: Scrutinize the Base Used in the Reaction

The basicity and steric hindrance of the base employed can significantly influence the rate of racemization.[2]

  • Problem: Use of a strong, non-sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases can readily deprotonate the α-carbon of the activated amino acid, leading to racemization.[2]

  • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base that can reduce racemization.[2] 2,4,6-collidine (TMP) is a sterically hindered base that has been shown to produce less racemization.[2]

  • Optimization: Use the minimum effective concentration of the base necessary to drive the reaction forward.

Step 3: Control the Reaction Temperature

Higher temperatures accelerate most chemical reactions, including the undesired racemization pathway.

  • Problem: Running the coupling reaction at elevated temperatures.

  • Solution: Perform the coupling reaction at a lower temperature, such as 0°C. This will slow down the rate of racemization more significantly than the rate of the desired coupling reaction.

Step 4: Assess the Solvent System

The polarity of the solvent can impact the stability of the intermediates and the rate of racemization.

  • Problem: Using a solvent that promotes the formation of the oxazolone intermediate, a key species in one of the racemization pathways.

  • Solution: While DMF and NMP are common solvents for peptide synthesis, consider evaluating the impact of solvent polarity on your specific system. In some cases, the presence of water can suppress racemization.[5] However, this must be balanced with the potential for hydrolysis of activated intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during the synthesis of this amino acid?

A: There are two main mechanisms by which racemization can occur during the activation and coupling of an N-protected amino acid:

  • Oxazolone (or Azlactone) Formation: The activated carboxyl group can be attacked intramolecularly by the oxygen of the N-protecting group's carbonyl, forming a chiral oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[6]

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an enolate without proceeding through an oxazolone intermediate. This pathway is generally less common for standard amino acids but can be a factor under strongly basic conditions.[6]

.

Racemization_Mechanisms

Caption: Primary mechanisms of racemization during amino acid activation.

Q2: How does the choice of N-protecting group affect racemization?

A: The N-protecting group plays a crucial role. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally preferred over acyl-type protecting groups (e.g., benzoyl) because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making the carbonyl oxygen less nucleophilic and thus disfavoring the formation of the oxazolone intermediate.[2]

Q3: Are there specific asymmetric synthesis strategies that can be employed to produce (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid with high enantiopurity from the outset?

A: Yes, several asymmetric synthesis strategies can be employed to establish the desired stereocenter with high fidelity, minimizing the need to address racemization later on. These include:

  • Chiral Pool Synthesis: Starting from a readily available chiral building block, such as a natural amino acid, and modifying it to the target molecule while preserving the original stereochemistry.[7]

  • Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. Examples include asymmetric hydrogenation of a dehydroamino acid precursor or asymmetric alkylation of a glycine enolate equivalent.[7][8]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

.

Asymmetric_Synthesis_Strategies Start Achiral Precursors Chiral_Pool Chiral_Pool Start->Chiral_Pool Asymmetric_Catalysis Asymmetric_Catalysis Start->Asymmetric_Catalysis Chiral_Auxiliary Chiral_Auxiliary Start->Chiral_Auxiliary Target (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid Chiral_Pool->Target Asymmetric_Catalysis->Target Chiral_Auxiliary->Target

Caption: Key strategies for asymmetric synthesis.

Q4: What is the best way to quantify the extent of racemization?

A: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) .

  • Protocol:

    • Hydrolysis: The N-protected amino acid or a peptide containing it is hydrolyzed to the free amino acids using strong acid (e.g., 6N HCl) at elevated temperatures.

    • Derivatization (Optional but Recommended): The resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can be easily separated on a standard reverse-phase HPLC column.

    • Analysis: Alternatively, the underivatized amino acids can be analyzed directly on a chiral HPLC column.

    • Quantification: The relative peak areas of the L- and D-enantiomers are used to calculate the percentage of racemization.

Recommended Protocol for Minimizing Racemization During a Coupling Step

This protocol outlines a general procedure for coupling the N-protected (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid to another amine or amino acid residue while minimizing racemization.

StepProcedureRationale
1. Reagent Preparation Dissolve the N-protected amino acid and an additive (e.g., 1.1 equivalents of Oxyma) in an appropriate solvent (e.g., DMF).The additive is crucial for suppressing racemization by forming a more stable active ester.[2]
2. Cooling Cool the solution to 0°C in an ice bath.Lower temperatures significantly reduce the rate of racemization.
3. Activation Add the coupling reagent (e.g., 1.1 equivalents of DIC) to the cooled solution and stir for 5-10 minutes.This "pre-activation" step allows for the formation of the active ester before the introduction of the nucleophile and base.
4. Coupling Add the amine nucleophile, followed by a sterically hindered or weak base (e.g., 2 equivalents of NMM or 2,4,6-collidine).The choice of base is critical to avoid deprotonation of the α-carbon.[2]
5. Reaction Monitoring Allow the reaction to proceed at 0°C, monitoring its progress by TLC or LC-MS.Avoid unnecessarily long reaction times, which can increase the opportunity for racemization.
6. Work-up Once the reaction is complete, proceed with the appropriate aqueous work-up to quench the reaction and remove byproducts.Standard work-up procedures should be followed.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Ynamide Coupling Reagents: Origin and Advances. (2023). PMC. Retrieved from [Link]

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. (2015). PMC. Retrieved from [Link]

  • Racemization Assays. (n.d.). Retrieved from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (2021). PMC. Retrieved from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1994). Methods in Molecular Biology. Retrieved from [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2020). Chemical Science. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2014). PMC. Retrieved from [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). PMC. Retrieved from [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2014). PubMed. Retrieved from [Link]

  • Does water suppress the racemization and decomposition of amino acids?. (2001). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. Retrieved from [Link]

Sources

Technical Support Center: Common Impurities in Synthetic Amino Acid Preparations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding common impurities in synthetic amino acid preparations. Understanding and controlling these impurities is critical for ensuring the safety, efficacy, and reproducibility of your research and therapeutic products.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetic amino acids?

A1: Synthetic amino acid preparations can contain several types of impurities arising from the manufacturing process, storage, or degradation.[4][5][6] These are broadly categorized as:

  • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products from the synthesis process.[3][6] Common examples are deletion sequences (missing amino acids in a peptide chain), insertion sequences, and truncated peptides.[7][8][9][10]

  • Enantiomeric Impurities: Synthetic amino acids, with the exception of glycine, are chiral molecules existing as D- and L-forms.[11] The presence of the undesired enantiomer (e.g., D-isomer in a preparation of L-amino acid) is a significant impurity that can affect biological activity and therapeutic efficacy.[1][12]

  • Residual Solvents: Solvents used during synthesis and purification, such as ethanol, ether, acetic acid, dimethylformamide (DMF), and acetonitrile, may remain in the final product.[13]

  • Inorganic Impurities (Elemental Impurities): These can include heavy metals and other elements that may originate from catalysts, reagents, or manufacturing equipment.[3][14][15]

  • Other Impurities: This category includes moisture, particulates, and microbial contamination.

Q2: Why is it crucial to control impurities in amino acid preparations?

A2: Impurities can have significant consequences in research and drug development:

  • Safety and Toxicity: Some impurities can be toxic or cause adverse side effects in patients.[2][14] For example, elemental impurities are a major concern due to their potential toxicity.[16]

  • Efficacy: The presence of impurities can reduce the concentration of the active pharmaceutical ingredient (API), potentially lowering the therapeutic effect.[17] Enantiomeric impurities are particularly critical as different isomers can have vastly different biological activities.[1]

  • Immunogenicity: Certain impurities in peptide-based drugs can trigger an unwanted immune response.[17][18]

  • Experimental Variability: In a research setting, lot-to-lot variability in impurity profiles can lead to inconsistent and unreliable experimental results.

  • Stability: Impurities can affect the stability and shelf-life of the final product.[14]

Q3: What are the regulatory guidelines for impurities in pharmaceutical products?

A3: Several international guidelines provide a framework for controlling impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established key guidelines:

  • ICH Q3A(R2): Impurities in New Drug Substances[2][4]

  • ICH Q3B(R2): Impurities in New Drug Products[2][19]

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents[2]

  • ICH Q3D(R2): Guideline for Elemental Impurities[2]

These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments due to impurities in synthetic amino acids.

Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis

Symptom: Your chromatogram shows unexpected peaks in addition to the main compound of interest.

Possible Causes & Solutions:

  • Cause: The unexpected peaks could be process-related impurities such as deletion or insertion sequences, or by-products from the synthesis.[7][8][9] They could also be degradation products formed during storage.[17]

  • Troubleshooting Steps:

    • Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to determine the mass of the impurity.[8] A mass difference can often indicate the nature of the impurity (e.g., a missing or added amino acid).[9]

    • Review Synthesis and Purification Records: Examine the synthesis protocol to identify potential side reactions or incomplete steps that could lead to the observed impurities.[4]

    • Optimize Purification: If the impurity is consistently present, the purification method (e.g., preparative HPLC) may need to be optimized to improve resolution and separation.

    • Check Storage Conditions: Ensure the amino acid preparation has been stored under the recommended conditions (temperature, light, humidity) to prevent degradation.[17]

Issue 2: Inconsistent Biological Activity or Assay Results

Symptom: You observe significant variability in the biological activity or assay results between different batches of the same synthetic amino acid or peptide.

Possible Causes & Solutions:

  • Cause: The most likely culprit is a variation in the enantiomeric purity between batches. Even small amounts of the undesired enantiomer can significantly impact biological function.[1][12]

  • Troubleshooting Steps:

    • Perform Chiral Analysis: Use a validated chiral chromatography method (e.g., chiral HPLC or GC-MS) to determine the enantiomeric purity of each batch.[1][20][21]

    • Source Material Qualification: Ensure that the starting amino acids used in the synthesis have high enantiomeric purity.[1]

    • Review Synthesis Conditions: Certain steps in peptide synthesis can promote racemization (the conversion of one enantiomer to a mixture of both).[1] Review and optimize these steps to minimize this side reaction.

    • Establish Strict Quality Control Specifications: Implement a specification for enantiomeric purity for incoming raw materials and the final product.

Issue 3: Poor Solubility or Presence of Particulates

Symptom: The amino acid preparation does not dissolve as expected or leaves a visible residue.

Possible Causes & Solutions:

  • Cause: This could be due to the presence of inorganic impurities, such as salts or metals, or polymeric impurities formed during synthesis or storage.[3][7]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the material for any discoloration or foreign particles.

    • Elemental Analysis: Use techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to test for elemental impurities.[14]

    • Filtration: For immediate use, you can attempt to dissolve the material in a suitable solvent and then filter it through a 0.22 µm filter to remove insoluble particles. However, this does not address the underlying impurity issue.

    • Contact the Supplier: If you consistently encounter solubility issues, contact the supplier and request a certificate of analysis (CoA) that includes specifications for inorganic and particulate matter.

Analytical Protocols

Protocol 1: General Impurity Profiling by HPLC

This protocol provides a general method for separating and detecting impurities in amino acid preparations.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over 20-30 minutes. The exact gradient will need to be optimized for your specific amino acid or peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210-220 nm. For more detailed analysis, couple the HPLC to a mass spectrometer (LC-MS).[5][9]

  • Sample Preparation: Dissolve the amino acid sample in Mobile Phase A or an appropriate solvent.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

This protocol is for determining the ratio of D- and L-enantiomers.

  • Column: A chiral stationary phase (CSP) column designed for amino acid separations.

  • Mobile Phase: The mobile phase will depend on the specific chiral column used. Common mobile phases include mixtures of hexane, ethanol, and a small amount of an acidic or basic modifier.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection is common. For enhanced sensitivity and selectivity, mass spectrometry can be used.[21]

  • Sample Preparation: The amino acid may need to be derivatized before analysis to improve separation and detection.

Visualizations

Workflow for Impurity Identification and Troubleshooting

Impurity_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_identification Impurity Identification cluster_solution Solution Implementation Problem Unexpected Experimental Results (e.g., low activity, extra peaks) HPLC_MS HPLC / LC-MS Analysis Problem->HPLC_MS Chiral_Analysis Chiral Chromatography Problem->Chiral_Analysis Elemental_Analysis ICP-MS / AAS Problem->Elemental_Analysis Identify_Organic Identify Organic Impurities (e.g., deletion sequences) HPLC_MS->Identify_Organic Identify_Enantiomeric Quantify Enantiomeric Ratio Chiral_Analysis->Identify_Enantiomeric Identify_Elemental Identify Elemental Contaminants Elemental_Analysis->Identify_Elemental Optimize_Purification Optimize Purification Method Identify_Organic->Optimize_Purification Optimize_Synthesis Optimize Synthesis Conditions Identify_Organic->Optimize_Synthesis Identify_Enantiomeric->Optimize_Synthesis Change_Supplier Qualify New Supplier Identify_Enantiomeric->Change_Supplier Identify_Elemental->Change_Supplier Implement_QC Implement Stricter QC Specs Identify_Elemental->Implement_QC Impurity_Categories cluster_impurities Common Impurities Synthetic Amino Acids Synthetic Amino Acids Organic Organic Synthetic Amino Acids->Organic Enantiomeric Enantiomeric Synthetic Amino Acids->Enantiomeric Inorganic Inorganic Synthetic Amino Acids->Inorganic Residual Solvents Residual Solvents Synthetic Amino Acids->Residual Solvents Process-Related\n(e.g., deletions, insertions) Process-Related (e.g., deletions, insertions) Organic->Process-Related\n(e.g., deletions, insertions) Degradation Products Degradation Products Organic->Degradation Products D/L Isomers D/L Isomers Enantiomeric->D/L Isomers Elemental Impurities\n(e.g., heavy metals) Elemental Impurities (e.g., heavy metals) Inorganic->Elemental Impurities\n(e.g., heavy metals) Residual Catalysts Residual Catalysts Inorganic->Residual Catalysts Synthesis & Purification Solvents Synthesis & Purification Solvents Residual Solvents->Synthesis & Purification Solvents

Caption: Major categories of impurities found in synthetic amino acid preparations.

Data Summary

Impurity TypeCommon ExamplesPotential SourceRecommended Analytical Technique
Organic Deletion/insertion sequences, truncated peptides, protecting group-related impurities. [7][8][9]Incomplete reactions during synthesis, side reactions, degradation. [17][22]HPLC, LC-MS/MS [5][9]
Enantiomeric D-isomer in an L-amino acid preparation (or vice versa).Racemization during synthesis, impure starting materials. [1]Chiral HPLC, Chiral GC-MS, Capillary Electrophoresis (CE) [5][20][21]
Residual Solvents Acetonitrile, DMF, DMSO, ethanol, ether, acetic acid. [13][23]Solvents used in synthesis and purification steps. [13][18]Gas Chromatography (GC) with headspace or direct injection. [13]
Elemental Heavy metals (e.g., Pb, As, Cd, Hg), residual catalysts (e.g., Pd, Pt). [15]Raw materials, manufacturing equipment, intentionally added catalysts. [14][16]Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS). [14]

References

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17).
  • Classification of Impurities in Synthetic Peptide Drugs. (2023, July 18).
  • Separation and Refining of Amino acids.
  • Enantiomeric purity of synthetic therapeutic peptides: A review. (2024, March 15). PubMed.
  • Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. (2007, April 10).
  • Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. (2024, July 26).
  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud.
  • Elemental Impurities in Pharmaceutical Excipients. (2015, December 15). PubMed.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). PMC.
  • Investigation of Impurities in Peptide Pools. (2024, December 10). OPUS.
  • Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023, March 15). PubMed.
  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021, October 29). Agilent.
  • ich harmonised tripartite guideline - impurities in new drug products. PMDA.
  • Impurities in pharmaceutical ingredients: an overview. (2026, March 27). MedCrave online.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. (2022, December 1). MDPI.
  • Residual Solvent Analysis. Creative Peptides.
  • Elemental Impurities - Certified Ref. Materials. Sigma-Aldrich.
  • Investigation of Impurities in Peptide Pools. (2025, February 2).
  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (2026, March 23).
  • Enantiomeric purity of synthetic therapeutic peptides: A review. OUCI.
  • Elemental Impurities. SK pharmteco.
  • (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 8). ResearchGate.
  • Elemental Impurities Determination for Pharmaceuticals. Mérieux NutriSciences.
  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. PMC.
  • Amino Acid Analysis: Aqueous Dimethyl Sulfoxide As Solvent for the Ninhydrin Reaction.
  • Peptide Manufacturing Comes of Age. (2026, April 2). Contract Pharma.
  • Molecular modeling analyses for the effect of solvents on amino acids. (2019, October 8). Biointerface Research in Applied Chemistry.

Sources

Technical Support Center: Analytical Method Development for Separating Isomers of 4-Chloro-3-iodophenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support resource for the analytical separation of 4-chloro-3-iodophenylalanine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating both positional and chiral isomers of this unique, di-halogenated aromatic amino acid. My objective is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own methods effectively.

Part 1: The Analytical Challenge: Why Is Separating 4-Chloro-3-iodophenylalanine Isomers Difficult?

The molecule 4-chloro-3-iodophenylalanine presents a dual analytical challenge. Firstly, as a chiral molecule, it exists as a pair of enantiomers (R and S forms) which are stereoisomers. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation non-trivial and requiring specialized chiral recognition techniques. Secondly, during its synthesis, positional isomers (e.g., 2-chloro-3-iodophenylalanine, 3-chloro-4-iodophenylalanine, etc.) can be formed as process-related impurities. These positional isomers have the same molecular weight and similar polarities, further complicating their separation from the desired product and from each other.

This guide is therefore divided into two primary sections:

  • Section A: Chiral Separation (Enantiomers) : Focusing on resolving the R and S enantiomers of 4-chloro-3-iodophenylalanine.

  • Section B: Achiral Separation (Positional Isomers) : Focusing on separating 4-chloro-3-iodophenylalanine from its potential positional isomers.

Each section will provide a troubleshooting guide in a Q&A format and a list of frequently asked questions to directly address common experimental hurdles.

Section A: Chiral Separation of 4-Chloro-3-iodophenylalanine Enantiomers

The primary technique for enantiomeric separation is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). The principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies, leading to different retention times.

Experimental Workflow for Chiral Method Development

cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization start Select a Polysaccharide-Based Chiral Stationary Phase (CSP) (e.g., Amylose or Cellulose-based) mobile_phase Prepare Mobile Phase: Polar Organic Mode (e.g., Heptane/Ethanol/TFA) start->mobile_phase injection Inject Racemic Standard (50:50 mix of R and S enantiomers) mobile_phase->injection evaluation Evaluate Resolution (Rs) Is Rs >= 1.5? injection->evaluation optimize_modifier Adjust Organic Modifier Ratio (e.g., increase/decrease Ethanol %) evaluation->optimize_modifier No final_method Final Validated Method evaluation->final_method Yes optimize_additive Optimize Acidic/Basic Additive (e.g., vary TFA or DEA concentration) optimize_modifier->optimize_additive optimize_flow Adjust Flow Rate & Temperature optimize_additive->optimize_flow optimize_flow->final_method

Caption: Workflow for chiral method development using HPLC.

Troubleshooting Guide: Chiral Separation
Problem Encountered Probable Cause(s) Recommended Solution(s)
No separation of enantiomers (Rs = 0) 1. Inappropriate CSP: The chosen chiral stationary phase may not have the necessary chiral recognition mechanism for this analyte. 2. Wrong Mobile Phase Mode: The analyte may require a different elution mode (e.g., reversed-phase instead of normal-phase).1. Screen different CSPs: Test columns with different chiral selectors (e.g., if an amylose-based CSP fails, try a cellulose-based one). Polysaccharide-based columns are a good starting point for their broad applicability. 2. Switch mobile phase: If using a normal phase (e.g., Heptane/IPA), try a polar organic mode (e.g., Methanol/Acetonitrile) or a reversed-phase mode (e.g., Acetonitrile/Water with buffer).
Poor resolution (0 < Rs < 1.5) 1. Sub-optimal mobile phase composition: The ratio of organic modifiers or the concentration of additives might not be ideal. 2. High temperature: Can decrease the interaction difference between enantiomers and the CSP.1. Systematically vary the organic modifier ratio: For a Heptane/Ethanol system, try varying the ethanol percentage from 10% to 30% in 5% increments. 2. Optimize the additive: If using trifluoroacetic acid (TFA) as an acidic additive to suppress ionization of the carboxylic acid, try varying its concentration (e.g., 0.05% to 0.2%). 3. Lower the column temperature: Try running the analysis at a lower temperature (e.g., 15-25 °C) to enhance the enantioselective interactions.
Peak tailing 1. Secondary ionic interactions: The amino or carboxyl group may be interacting with residual silanols on the silica support of the CSP. 2. Analyte overload: Injecting too much sample can saturate the stationary phase.1. Add a competing base or acid: For this amino acid, adding a small amount of an acidic additive like TFA (e.g., 0.1%) to the mobile phase is crucial to protonate the amino group and prevent unwanted ionic interactions. 2. Reduce injection volume/concentration: Dilute the sample and inject a smaller volume to ensure you are operating within the linear range of the column.
Long run times High retention: The mobile phase is too weak to elute the analytes in a reasonable time.Increase the mobile phase strength: Increase the percentage of the stronger solvent (e.g., increase the ethanol content in a heptane/ethanol mobile phase). This should be done carefully to avoid co-elution of the enantiomers.
Frequently Asked Questions (FAQs): Chiral Separation

Q1: How do I choose the initial chiral stationary phase (CSP) for screening?

A: For novel compounds like 4-chloro-3-iodophenylalanine, it is recommended to start with polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose). These are known for their broad enantioselectivity across a wide range of compound classes due to a combination of interaction mechanisms including hydrogen bonding, dipole-dipole, and steric interactions. Screen a small set of columns, for instance, one based on amylose tris(3,5-dimethylphenylcarbamate) and one on cellulose tris(3,5-dimethylphenylcarbamate).

Q2: What is the role of the acidic additive (like TFA) in the mobile phase?

A: 4-chloro-3-iodophenylalanine is an amino acid, meaning it has both a basic amino group and an acidic carboxylic acid group. In an unbuffered mobile phase, these groups can be ionized, leading to strong, non-specific interactions with the stationary phase, which causes severe peak tailing. An acidic additive like Trifluoroacetic Acid (TFA) serves two main purposes:

  • Suppresses Ionization: It protonates the carboxylate anion and ensures the amino group remains protonated, reducing secondary ionic interactions.

  • Improves Peak Shape: By minimizing these unwanted interactions, it leads to sharper, more symmetrical peaks.

Q3: Can I use a mass spectrometer (MS) as a detector for this chiral separation?

A: Yes, but with caution. Many standard chiral mobile phases (especially those with high concentrations of non-volatile buffers) are not directly compatible with MS. However, if you are using a volatile mobile phase like Heptane/Ethanol with a volatile additive like TFA, it is perfectly compatible with an MS detector. This can be highly advantageous for confirming the identity of the eluting peaks.

Section B: Achiral Separation of Positional Isomers

The separation of positional isomers (e.g., 4-chloro-3-iodophenylalanine from 3-chloro-4-iodophenylalanine) is typically achieved using reversed-phase HPLC (RP-HPLC). The separation is based on small differences in the hydrophobicity of the isomers.

Experimental Workflow for Achiral Method Development

cluster_achiral_screening Phase 1: Initial Screening cluster_achiral_optimization Phase 2: Method Optimization start_achiral Select a C18 Reversed-Phase Column mobile_phase_achiral Prepare Buffered Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile start_achiral->mobile_phase_achiral gradient Run a Generic Gradient (e.g., 5-95% B in 20 min) mobile_phase_achiral->gradient evaluation_achiral Evaluate Separation of Isomers Are all peaks baseline resolved? gradient->evaluation_achiral optimize_gradient Optimize Gradient Slope (make it shallower around elution time) evaluation_achiral->optimize_gradient No final_method_achiral Final Validated Method evaluation_achiral->final_method_achiral Yes optimize_ph Adjust Mobile Phase pH (e.g., use phosphate buffer at pH 3.0 and 7.0) optimize_gradient->optimize_ph optimize_column Try a Different Stationary Phase (e.g., Phenyl-Hexyl or Biphenyl) optimize_ph->optimize_column optimize_column->final_method_achiral

Caption: Workflow for achiral (positional isomer) method development.

Troubleshooting Guide: Achiral Separation
Problem Encountered Probable Cause(s) Recommended Solution(s)
Co-elution or poor resolution of positional isomers 1. Insufficient Selectivity: The standard C18 phase may not be able to differentiate the subtle hydrophobicity differences between the isomers. 2. Sub-optimal pH: The ionization state of the analyte is not ideal for separation.1. Change the stationary phase: Try a column with a different selectivity, such as a Phenyl-Hexyl or a Biphenyl phase. These offer alternative pi-pi interactions which can be highly effective for separating aromatic positional isomers. 2. Optimize mobile phase pH: The pH of the mobile phase has a significant impact on the retention of ionizable compounds like amino acids. Analyze the sample at different pH values (e.g., pH 2.7 with a phosphate buffer and pH 7.0 with a phosphate buffer) to see how the selectivity between the isomers changes.
Broad peaks 1. Mismatched sample solvent: The solvent in which the sample is dissolved is much stronger than the initial mobile phase. 2. Secondary interactions with the stationary phase. 1. Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile). 2. Use a low-ionic strength buffer: Buffers like formate or acetate are effective at maintaining pH and improving peak shape.
Inconsistent retention times 1. Poorly buffered mobile phase: The pH of the mobile phase is not stable. 2. Column temperature fluctuations. 1. Use an appropriate buffer: Ensure the mobile phase contains a buffer (e.g., 10-20 mM phosphate or formate) and that the operating pH is within the buffer's effective range (pKa ± 1). 2. Use a column thermostat: Maintaining a constant column temperature (e.g., 30 °C) is critical for reproducible chromatography.
Frequently Asked Questions (FAQs): Achiral Separation

Q1: Why is a C18 column the standard starting point?

A: C18 (or ODS, octadecylsilane) columns are the most common type of reversed-phase columns because their long alkyl chains provide a high degree of hydrophobicity, making them effective for retaining a wide variety of organic molecules. For isomers like 4-chloro-3-iodophenylalanine, the separation on a C18 column is primarily driven by differences in the overall hydrophobicity imparted by the positions of the halogen atoms.

Q2: How does changing the stationary phase to a Phenyl-Hexyl column improve separation?

A: While a C18 phase separates primarily based on hydrophobicity, a Phenyl-Hexyl phase introduces an additional separation mechanism: pi-pi interactions. The phenyl groups in the stationary phase can interact with the phenyl ring of the analyte. The electron-withdrawing or donating nature of the substituents (Cl and I) and their positions on the analyte's aromatic ring will subtly alter the electron density of the ring, leading to differential pi-pi interactions with the stationary phase. This alternative selectivity can often resolve isomers that co-elute on a C18 column.

Q3: Is gradient elution necessary for this separation?

A: Gradient elution is highly recommended for method development as it allows you to elute all potential isomers within a single run and gives a good starting point for optimization. Once you have identified the retention times of the key isomers, you can develop an isocratic method (constant mobile phase composition) if the resolution is sufficient and the run time is acceptable. An isocratic method is often more robust for routine quality control applications.

References

  • Title: Chiral Separations by HPLC and SFC: A Practical Approach Source: Regis Technologies, Inc. URL: [Link]

  • Title: The Effect of Temperature in Chiral Separations Source: Chromservis s.r.o. URL: [Link]

  • Title: The role of pH in reversed-phase HPLC Source: Restek Corporation URL: [Link]

Technical Support Center: Overcoming Low Incorporation Efficiency of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for unnatural amino acid (Uaa) incorporation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with low incorporation efficiency of Uaas into proteins.

Introduction

The site-specific incorporation of unnatural amino acids (Uaas) into proteins has revolutionized our ability to probe and engineer protein function. However, achieving high incorporation efficiency can be a significant hurdle. This guide provides a structured approach to diagnosing and resolving common issues, ensuring the success of your experiments.

PART 1: Troubleshooting Guide: Diagnosing and Resolving Low Uaa Incorporation

Low Uaa incorporation can manifest as low full-length protein yield, high levels of truncated protein, or a mixture of both. The following sections break down the potential causes and provide actionable solutions.

Diagram: Troubleshooting Workflow for Low Uaa Incorporation

G cluster_0 Problem Identification cluster_1 Primary Checkpoints cluster_2 Advanced Troubleshooting A Low Full-Length Protein Yield B Verify Plasmid Integrity & Expression A->B Start Here C Confirm Uaa Presence & Uptake B->C D Assess aaRS/tRNA Expression C->D E Optimize aaRS & tRNA Levels D->E If basic checks pass F Enhance Codon Suppression E->F G Improve aaRS Catalytic Efficiency F->G H Address Cellular Factors G->H

Caption: A stepwise workflow for troubleshooting low Uaa incorporation efficiency.

Section 1: Fundamental Checks

Before diving into complex optimizations, ensure the foundational components of your system are working correctly.

1.1. Is your plasmid construct correct?

  • Problem: Errors in the plasmid sequence, such as mutations in the gene of interest, the amber codon (TAG), the synthetase (aaRS), or the tRNA, can abolish protein expression or Uaa incorporation.

  • Solution:

    • Sequence Verification: Always sequence-verify your entire plasmid construct, including the promoter regions, the gene of interest with the in-frame TAG codon, the aaRS, and the tRNA cassette.

    • Promoter Strength: Ensure you are using appropriate promoters for your expression system (e.g., T7 for E. coli expression, CMV for mammalian cells).

1.2. Is the Unnatural Amino Acid available to the cell?

  • Problem: The Uaa may not be efficiently transported into the cell, or it may be degraded or metabolized.

  • Solution:

    • Optimize Uaa Concentration: Titrate the concentration of the Uaa in the growth media. A typical starting concentration is 1-10 mM for E. coli and 0.1-1 mM for mammalian cells.

    • Uptake Assays: If you suspect poor uptake, you can perform uptake assays using a radiolabeled Uaa or by LC-MS analysis of intracellular metabolites.

    • Alternative Uaas: Consider using Uaa analogs with potentially better cell permeability.

1.3. Are the aaRS and tRNA being expressed?

  • Problem: Insufficient expression of the aminoacyl-tRNA synthetase (aaRS) or the suppressor tRNA is a common cause of low Uaa incorporation.

  • Solution:

    • Confirm Expression: Verify the expression of the aaRS via Western blot or mass spectrometry. Confirm tRNA expression using Northern blot or qPCR.

    • Optimize Expression Cassettes:

      • Promoters: Use strong, well-characterized promoters to drive aaRS and tRNA expression.

      • Copy Number: Consider using plasmids with different copy numbers to modulate the expression levels of the aaRS and tRNA.

Section 2: Advanced Optimization Strategies

If the fundamental checks do not resolve the issue, the following advanced strategies can significantly improve Uaa incorporation efficiency.

2.1. Enhancing Codon Suppression Efficiency

The efficiency of Uaa incorporation is a competition between the suppressor tRNA delivering the Uaa to the ribosome and Release Factor 1 (RF1) terminating translation at the UAG codon.

Diagram: Competition at the Amber (UAG) Codon

G cluster_0 Ribosome at UAG Codon cluster_1 Potential Outcomes Ribosome Ribosome Incorporation Uaa Incorporation (Full-Length Protein) Ribosome->Incorporation Success Termination Translation Termination (Truncated Protein) Ribosome->Termination Failure tRNA-Uaa tRNA-Uaa tRNA-Uaa->Ribosome Suppression RF1 Release Factor 1 (RF1) RF1->Ribosome Termination

Caption: The competition between Uaa-tRNA and RF1 at the ribosome.

Solutions:

  • RF1 Depletion/Deletion: In E. coli, using strains with a deleted or down-regulated RF1 (e.g., C321.ΔA) can dramatically increase Uaa incorporation efficiency by removing the competition.

  • tRNA Engineering:

    • Increased tRNA Expression: Use stronger promoters or higher copy number plasmids for the tRNA cassette.

    • tRNA Body Modifications: Mutating the tRNA body can improve its stability and interaction with the ribosome.

  • Codon Context: The nucleotide sequence surrounding the UAG codon can influence suppression efficiency. If possible, test different codon contexts.

2.2. Improving aaRS Activity and Orthogonality

The aaRS must efficiently aminoacylate its cognate tRNA with the Uaa and must not recognize any endogenous amino acids or tRNAs.

Solutions:

  • Directed Evolution of aaRS: If your aaRS has low activity, you can improve its catalytic efficiency through directed evolution. This involves creating a library of aaRS mutants and screening for improved Uaa incorporation.

  • Orthogonality Check: To ensure the aaRS/tRNA pair is orthogonal, perform an in vivo assay. Express the aaRS and tRNA in the absence of the Uaa. If you still observe full-length protein production, it indicates that the aaRS is charging the tRNA with an endogenous amino acid.

  • Structural Modeling: Use protein structural modeling to identify key residues in the aaRS active site that can be mutated to improve Uaa binding and catalytic activity.

Table 1: Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution
No full-length protein Plasmid sequence errorSequence-verify the entire plasmid.
No Uaa uptakeIncrease Uaa concentration in the media; use Uaa analogs.
No aaRS/tRNA expressionVerify expression via Western/Northern blot; optimize promoters.
Low full-length protein yield Inefficient codon suppressionUse an RF1-deficient E. coli strain; increase tRNA expression.
Low aaRS activityPerform directed evolution of the aaRS.
Full-length protein in the absence of Uaa Lack of orthogonalityRe-engineer the aaRS to improve specificity.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of the unnatural amino acid to use?

The optimal concentration is system-dependent. For E. coli, a starting concentration of 1-2 mM is recommended, with a titration up to 10 mM. For mammalian cells, start with 0.1-0.5 mM and titrate up to 1 mM. Higher concentrations can sometimes be toxic to the cells.

Q2: How can I quickly assess if my aaRS/tRNA pair is active?

A simple method is to use a reporter protein, such as GFP, with an amber codon at a permissive site (e.g., a surface-exposed loop). If the aaRS/tRNA pair is active, you will observe GFP fluorescence in the presence of the Uaa.

Q3: My protein is being truncated despite having a functional aaRS/tRNA pair. What can I do?

This is a classic sign of inefficient codon suppression outcompeted by translation termination. The most effective solution in E. coli is to use a genome-recoded strain lacking RF1, such as C321.ΔA. If using a standard strain, increasing the expression level of the suppressor tRNA can help.

Q4: I am observing mis-incorporation of natural amino acids at the amber codon. How can I fix this?

This indicates a lack of orthogonality of your aaRS/tRNA pair. The aaRS is likely recognizing and charging the suppressor tRNA with a natural amino acid. You will need to re-engineer the aaRS active site to be more specific for the Uaa.

PART 3: Experimental Protocols

Protocol 1: Optimizing Uaa Concentration in E. coli
  • Prepare Cultures: Inoculate a single colony of your expression strain into 5 mL of LB media with appropriate antibiotics and grow overnight at 37°C.

  • Subculture: The next day, subculture the overnight culture into multiple flasks of minimal media (e.g., M9) to an OD600 of 0.1.

  • Add Uaa: To each flask, add a different concentration of the Uaa (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).

  • Induce Expression: Grow the cultures at the optimal temperature until they reach an OD600 of 0.6-0.8. Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Harvest and Analyze: Harvest the cells after the desired expression time. Analyze the protein expression levels by SDS-PAGE and Western blot to determine the optimal Uaa concentration.

Protocol 2: In Vivo Orthogonality Assay
  • Transform Plasmids: Co-transform your expression strain with the plasmid containing your gene of interest (with the UAG codon) and the plasmid containing the aaRS/tRNA pair.

  • Prepare Cultures: Grow two separate cultures of the transformed cells. To one culture, add the Uaa at the optimized concentration. To the other culture, do not add the Uaa.

  • Induce and Harvest: Induce protein expression in both cultures and harvest the cells.

  • Analyze Protein: Analyze the cell lysates by Western blot using an antibody against your protein of interest.

  • Interpret Results:

    • Orthogonal: A band corresponding to the full-length protein is observed only in the culture grown with the Uaa.

    • Non-Orthogonal: A band for the full-length protein is observed in both cultures, indicating that the aaRS is charging the tRNA with a natural amino acid.

References

  • Lajoie, M.J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science. [Link]

  • Johnson, D.B., et al. (2011). RF1-independent translation termination in E. coli. Current opinion in chemical biology. [Link]

  • Heinemann, I.U., et al. (2012). Enhanced protein synthesis with genetically recoded E. coli. ChemBioChem. [Link]

Technical Support Center: (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this novel halogenated amino acid analog. As your Senior Application Scientist, I have structured this guide to address potential challenges you may encounter, ensuring scientific integrity and providing actionable solutions.

Section 1: Understanding the Molecule's Stability Profile

This section provides answers to frequently asked questions regarding the inherent stability of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl and its likely degradation pathways based on its chemical structure and data from related compounds.

FAQ 1: What are the primary degradation pathways I should be concerned about for (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl under typical laboratory conditions?

Given its structure as a halogenated aromatic amino acid hydrochloride, the primary degradation pathways of concern are photodegradation, oxidation, and pH-dependent hydrolysis. The presence of iodo and chloro substituents on the phenyl ring, coupled with the amino acid functionality, creates several potential reactive sites.

  • Photodegradation: The carbon-iodine bond is particularly susceptible to cleavage upon exposure to UV light, which can lead to de-iodination and the formation of free radicals.[1][2] This can initiate a cascade of secondary reactions. The chlorinated phenyl ring is generally more stable but can also undergo degradation under high-energy light exposure.[3]

  • Oxidative Degradation: The phenyl ring and the amino acid moiety can be susceptible to oxidation. Common laboratory oxidants or even atmospheric oxygen, especially in the presence of metal ions or light, can lead to the formation of various oxidized derivatives. The amino group can be a target, potentially leading to deamination or the formation of related carbonyl compounds through processes like Strecker degradation.[4][5][6]

  • Hydrolytic Degradation: As a hydrochloride salt, aqueous solutions will be acidic. While the core structure is generally stable to hydrolysis, extreme pH conditions (both acidic and alkaline) can promote degradation.[][8][9] Under strongly basic conditions, deprotonation of the amino group could potentially facilitate other reactions.

Diagram: Predicted Major Degradation Pathways

cluster_main (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl cluster_photodegradation Photodegradation (UV Light) cluster_oxidation Oxidative Degradation (e.g., H₂O₂) cluster_hydrolysis Hydrolytic Degradation (Extreme pH) A (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl B De-iodinated Product ((S)-2-Amino-3-(4-chlorophenyl)propanoic acid) A->B Dehalogenation C Radical Species A->C Homolytic Cleavage D Decarboxylated & Deaminated Product (e.g., 4-chloro-3-iodophenylacetaldehyde) A->D Strecker-type Degradation E Oxidized Phenyl Ring Products (e.g., Phenolic derivatives) A->E Ring Oxidation F Decarboxylated Product A->F e.g., Thermal Stress

Caption: Predicted degradation pathways for the target compound.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides practical troubleshooting advice for common issues encountered during the handling, analysis, and storage of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl.

FAQ 2: I am observing unexpected peaks in my HPLC analysis of a freshly prepared solution. What could be the cause?

The appearance of unexpected peaks in a freshly prepared solution often points to rapid degradation during sample preparation or analysis.

Potential Cause Troubleshooting Steps Scientific Rationale
Photodegradation from ambient light 1. Prepare samples under amber or low-UV lighting. 2. Use amber HPLC vials. 3. Minimize the time the sample is on the autosampler before injection.The carbon-iodine bond is labile and can be cleaved by UV radiation present in ambient light, leading to rapid formation of degradants.[1][2]
Oxidation by dissolved oxygen or contaminants 1. Use freshly boiled and cooled or sparged solvents (e.g., with nitrogen or argon) to remove dissolved oxygen. 2. Ensure all glassware is scrupulously clean to avoid metal contaminants that can catalyze oxidation.Halogenated phenylalanines can be susceptible to oxidative degradation, which can be accelerated by dissolved gases and trace metals.
Reaction with mobile phase components 1. If using a mobile phase with reactive components (e.g., certain ion-pairing agents), prepare a sample in a simple water/acetonitrile mixture to see if the extra peaks persist.The compound may be unstable in the specific chemical environment of your mobile phase.
Contaminated solvent or glassware 1. Prepare a fresh sample using new, high-purity solvents and thoroughly cleaned glassware.Contaminants can introduce interfering peaks or catalyze degradation.
FAQ 3: My compound seems to be degrading during storage. What are the optimal storage conditions?

For a solid hydrochloride salt of an amino acid, degradation is generally slow if stored correctly. However, the halogenated nature of this compound requires extra precautions.

Storage Form Recommended Conditions Rationale
Solid (Powder) - Store at -20°C or below. - Protect from light by storing in an amber vial. - Store in a desiccator to protect from moisture.Low temperatures slow down degradation kinetics.[10][11] Protection from light prevents photodegradation.[1][2] The hydrochloride salt can be hygroscopic, and moisture can facilitate hydrolytic or oxidative degradation.
Aqueous Solution - Flash-freeze aliquots in liquid nitrogen and store at -80°C. - Prepare fresh solutions for each experiment. - If short-term storage (hours) is needed, keep on ice and protected from light.Freezing minimizes molecular motion and slows degradation reactions in solution.[12] Repeated freeze-thaw cycles should be avoided as they can cause concentration gradients and potentially accelerate degradation.[12]
FAQ 4: How can I set up a forced degradation study to identify potential degradants?

A forced degradation (stress testing) study is essential for identifying likely degradation products and developing a stability-indicating analytical method.[13][14][15]

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Dissolve a known concentration of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition. A control sample (stored at -20°C, protected from light) should be included. An extent of degradation of 5-20% is generally considered suitable.[14]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4-8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution in a clear vial to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples and the control by a suitable HPLC-UV/MS method.[16][17]

Diagram: Forced Degradation Study Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Acid (HCl, Heat) A->B C Base (NaOH, RT) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Heat) A->E F Photolytic (UV/Vis) A->F G Control (-20°C) A->G H Neutralize (if needed) B->H C->H D->H E->H F->H G->H I HPLC-UV/MS Analysis H->I J Identify Degradants & Develop Stability-Indicating Method I->J

Caption: Workflow for a forced degradation study.

Section 3: Troubleshooting Analytical Methods

This section focuses on resolving issues related to the analytical methods used to quantify and identify (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl and its impurities.

FAQ 5: My HPLC method is not separating the parent compound from its degradants. How can I improve the resolution?

Developing a stability-indicating method that can separate all potential degradants from the main compound is crucial.[18]

Parameter to Adjust Suggested Action Scientific Rationale
Mobile Phase pH Screen a range of pH values (e.g., pH 2.5, 4.5, 6.5).The ionization state of the amino and carboxylic acid groups, as well as some degradants, is pH-dependent. Altering the pH changes their retention on a C18 column, significantly impacting selectivity.[18]
Gradient Profile Decrease the gradient slope (make it shallower) around the elution time of the main peak.A shallower gradient increases the separation window for closely eluting peaks, improving resolution.[16]
Column Chemistry Try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase).Different stationary phases offer alternative selectivities based on different interaction mechanisms (e.g., π-π interactions with a phenyl column), which can resolve co-eluting peaks.
Organic Modifier Switch from acetonitrile to methanol or vice versa.Acetonitrile and methanol have different solvent strengths and can alter the selectivity of the separation.
FAQ 6: I am having trouble identifying the structure of an unknown degradation product using mass spectrometry (MS). What are some common fragmentation patterns to look for?

Based on the structure, several characteristic fragmentation patterns can be expected in MS/MS analysis.

  • Decarboxylation: A neutral loss of 44 Da (CO₂) is a common fragmentation for amino acids.

  • Loss of the Amino Acid Side Chain: Cleavage of the bond between the alpha-carbon and the beta-carbon of the side chain is a typical fragmentation pathway.

  • Dehalogenation: Look for losses corresponding to iodine (127 Da) and chlorine (35/37 Da), which can help identify degradants where these atoms have been removed.

  • Ring Fragmentation: While less common under standard ESI conditions, fragmentation of the phenyl ring can occur, providing information about the substitution pattern.

For definitive identification, comparison with a synthesized standard of the suspected degradant is the gold standard. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the degradants.[19][20]

References

  • Hidalgo, F. J., & Zamora, R. (2008). Model Studies on the Degradation of Phenylalanine Initiated by Lipid Hydroperoxides and Their Secondary and Tertiary Oxidation Products. Journal of Agricultural and Food Chemistry, 56(19), 9157–9163. [Link]

  • Hidalgo, F. J., & Zamora, R. (2019). Phenylalanine (1) degradation in the presence of reactive carbonyls... - ResearchGate. [Link]

  • Hidalgo, F. J., & Zamora, R. (2008). Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products. PubMed. [Link]

  • Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Semantic Scholar. [Link]

  • Hidalgo, F. J., & Zamora, R. (2008). Model Studies on the Degradation of Phenylalanine Initiated by Lipid Hydroperoxides and Their Secondary and Tertiary Oxidation Products. Journal of Agricultural and Food Chemistry. [Link]

  • Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. ResearchGate. [Link]

  • Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. PubMed. [Link]

  • Paulechka, Y. U., et al. (2018). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. PMC. [Link]

  • Zhang, Y., et al. (2021). Effect of Methionine on the Thermal Degradation of N-(1-Deoxy-d-fructos-1-yl). ACS Publications. [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolytic Degradation. Royal Society of Chemistry. [Link]

  • The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Quora. (2018). Do amino acids break down under heating? Quora. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? AmbioPharm. [Link]

  • ATSDR. (n.d.). Analytical Methods. ATSDR. [Link]

  • Kruse, A., et al. (2018). Hydrothermal Degradation of Amino Acids. PMC. [Link]

  • Springer. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Springer. [Link]

  • Academically. (2025). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Academically. [Link]

  • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Eastern Kentucky University. [Link]

  • PMC. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. [Link]

  • PubMed. (2003). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

  • ACS Publications. (n.d.). Hydrolytically degradable amino acid-containing polymers. ACS Publications. [Link]

  • An, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC. [Link]

  • MDPI. (2024). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. (n.d.). Degradation of Iopromide During the UV-LED/chlorine Reaction: Effect of Wavelength, Radical Contribution, Transformation Products, and Toxicity. ResearchGate. [Link]

  • Pharmaceutical Technology. (2026). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Alphalyse. [Link]

  • Eurofins. (2021). Analytical Method Summaries. Eurofins. [Link]

  • ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical Research, 7(7), 703–711. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Arora, P. K., et al. (2014). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. PeerJ PrePrints. [Link]

  • precisionFDA. (n.d.). 2-AMINO-3-(4-(3-CHLORO-4-HYDROXY-5-IODOPHENOXY)-3,5-DIIODOPHENYL)PROPANOIC ACID, (2S)-. precisionFDA. [Link]

Sources

Validation & Comparative

Confirming the Stereochemistry of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic Acid HCl: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

The development of peptide-based therapeutics and advanced peptidomimetics heavily relies on the incorporation of unnatural amino acids to enhance target affinity and proteolytic stability. (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hydrochloride (a halogenated L-phenylalanine derivative) is a prime example of a sterically demanding, highly lipophilic building block. Because the synthesis of unnatural amino acids often involves asymmetric hydrogenation or enzymatic resolution, confirming the absolute stereochemistry and quantifying the enantiomeric excess (ee) of the final product is a critical quality control step.

As a Senior Application Scientist, I have evaluated multiple analytical paradigms for stereochemical validation. This guide objectively compares the three most prevalent methodologies—Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents, and Polarimetry—providing the mechanistic causality and self-validating protocols required to establish absolute confidence in your analytical data.

Comparative Analysis of Stereochemical Methodologies

Selecting the correct analytical method depends on whether you are attempting to prove the absolute configuration of a novel batch de novo or quantifying the enantiomeric purity of a known production lot.

MethodologyPrimary Use CaseAnalytical SensitivitySample PreparationThroughput
Chiral HPLC (Crown Ether) Routine batch QC, precise % ee determinationHigh (<0.1% enantiomeric impurity detection)Minimal (Dissolve & Inject)High (15–30 mins/run)
1H NMR (Mosher’s Amides) De novo absolute configuration confirmationModerate (Requires high baseline purity)High (Chemical derivatization & workup)Low (Hours to Days)
Polarimetry (Optical Rotation) Rapid macroscopic verificationLow (Cannot quantify trace mixtures reliably)Low (Dissolve in standard solvent)Very High (Minutes)

Method 1: Chiral HPLC (The Gold Standard for Enantiomeric Excess)

Direct analysis of underivatized amino acids is historically challenging due to their zwitterionic nature and poor solubility in normal-phase organic solvents. However, the advent of chiral crown ether stationary phases has revolutionized this workflow.

The Causality Behind the Method

For (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl, a crown ether column such as the Daicel CROWNPAK CR-I(+) is the optimal choice[1]. Chiral recognition on this phase occurs via the formation of an inclusion complex between the chiral crown ether cavity and the primary ammonium ion (-NH3+) of the analyte[2].

Because the analyte is already an HCl salt, it is pre-disposed to this protonated state. We utilize an acidic mobile phase (Perchloric acid, HClO4, at pH 1.5) to suppress carboxylate ionization and ensure 100% protonation of the amine[2]. Furthermore, on a CR-I(+) column, the D-enantiomer (which corresponds to the (R)-configuration for this specific molecule) systematically elutes first[3]. This is a critical chromatographic advantage: by forcing the trace (R)-impurity to elute before the massive (S)-enantiomer peak, we prevent the major peak's tailing from masking the impurity, thereby maximizing the accuracy of the % ee calculation.

Self-Validating Protocol: Chiral HPLC

A robust chromatographic method must prove its own resolving power before sample analysis.

  • Mobile Phase Preparation: Prepare a solution of 0.1 M HClO4 in LC-MS grade water. Adjust to pH 1.5. Mix with Acetonitrile in an 80:20 (v/v) ratio. Note: The heavy halogens on the phenyl ring increase lipophilicity; 20% organic modifier ensures timely elution without disrupting the crown ether complex.

  • Standard Preparation (Self-Validation): Dissolve 1.0 mg of a racemic mixture of 2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl in 1 mL of mobile phase.

  • Chromatographic Conditions:

    • Column: CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm)

    • Flow Rate: 0.4 mL/min

    • Temperature: 25°C (Lower temperatures can enhance chiral recognition if resolution is marginal).

    • Detection: UV at 220 nm (The iodo-chloro-phenyl chromophore provides excellent absorbance).

  • System Suitability: Inject the racemic standard. You must observe baseline separation (Resolution, Rs > 1.5) between the (R) and (S) peaks.

  • Sample Analysis: Inject the (S)-enantiomer batch (1.0 mg/mL). Integrate the peak areas to calculate % ee.

HPLC_Workflow A 1. Prepare Racemic Standard (1 mg/mL in Mobile Phase) B 2. Equilibrate Crown Ether Column (e.g., CROWNPAK CR-I(+)) A->B C 3. Inject Standard & Confirm Baseline Resolution (Rs > 1.5) B->C D 4. Inject (S)-Enantiomer Sample Batch C->D E 5. Quantify (R)-Impurity & Calculate % ee D->E

Caption: Chiral HPLC self-validating workflow for enantiomeric excess determination.

Method 2: 1H NMR with Mosher’s Acid Derivatization

When a chiral standard is unavailable, HPLC cannot independently prove absolute stereochemistry—it can only prove enantiomeric purity[4]. To definitively assign the (S)-configuration, we must rely on NMR spectroscopy using Chiral Derivatizing Agents (CDAs)[5].

The Causality Behind the Method

Mosher’s method utilizes α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to convert the primary amine into a pair of diastereomeric amides[6]. Because the analyte is an HCl salt, an excess of a non-nucleophilic base (like DIPEA) must be used to liberate the free amine in situ so it can attack the MTPA-Cl.

Due to Cahn-Ingold-Prelog (CIP) priority rules, reacting the amine with (R)-MTPA-Cl yields the (S)-MTPA amide, and reacting with (S)-MTPA-Cl yields the (R)-MTPA amide. In the preferred conformation of the resulting amides, the phenyl ring of the MTPA group exerts an anisotropic shielding effect on the protons situated directly beneath it. By calculating the chemical shift difference (Δδ = δS - δR) for the α-proton and the β-protons of the amino acid, we can map the spatial arrangement of the substituents and definitively assign the absolute configuration of the chiral center.

Self-Validating Protocol: Mosher's Amide Formation

This protocol is self-validating because it requires the synthesis of both diastereomers to calculate the Δδ value; relying on a single derivative is scientifically invalid.

  • Reaction Setup (S-Amide): To a dry vial, add 10 mg of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl. Suspend in 1 mL of anhydrous CH2Cl2.

  • Neutralization & Derivatization: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and act as an acid scavenger. Add 1.2 equivalents of (R)-MTPA-Cl. Stir at room temperature for 2 hours.

  • Reaction Setup (R-Amide): In a separate vial, repeat the exact same procedure using (S)-MTPA-Cl.

  • Workup: Quench both reactions with 1 mL of saturated NaHCO3. Extract the organic layers, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • NMR Acquisition: Dissolve the purified amides in CDCl3. Acquire high-resolution 1H NMR spectra (≥400 MHz).

  • Data Analysis: Identify the signals for the α-methine proton and the β-methylene protons. Calculate Δδ = δ(S-amide) - δ(R-amide). A positive Δδ for the substituent on one side and a negative Δδ for the other confirms the 3D topology of the (S)-enantiomer.

Mosher_Logic Start Unknown Enantiomer (Primary Amine HCl Salt) R_MTPA Derivatize with (R)-MTPA-Cl + DIPEA Start->R_MTPA S_MTPA Derivatize with (S)-MTPA-Cl + DIPEA Start->S_MTPA NMR_R Acquire 1H NMR (Yields S-Amide) R_MTPA->NMR_R NMR_S Acquire 1H NMR (Yields R-Amide) S_MTPA->NMR_S Calc Calculate Δδ = δS - δR for α and β protons NMR_R->Calc NMR_S->Calc Result Assign Absolute Configuration via Anisotropic Shielding Model Calc->Result

Caption: Logic pathway for determining absolute configuration via Mosher's amides.

Method 3: Polarimetry (Specific Optical Rotation)

While HPLC and NMR provide granular molecular data, polarimetry remains a standard pharmacopeial requirement for bulk material release.

The Causality Behind the Method

Specific optical rotation ([α]D) measures the macroscopic rotation of plane-polarized light by the chiral bulk. While it is excellent for rapid batch-to-batch consistency checks, it is highly susceptible to trace impurities, solvent effects, and temperature variations. Therefore, it should be viewed as a confirmatory test rather than a primary diagnostic tool for trace enantiomeric impurities.

Protocol: Optical Rotation Measurement
  • Calibration: Turn on the polarimeter and allow the sodium lamp (589 nm) to stabilize for 30 minutes. Zero the instrument using a blank cell filled with the chosen solvent (e.g., Methanol or LC-MS grade Water).

  • Sample Preparation: Accurately weigh 100.0 mg of the amino acid and dissolve it in exactly 10.0 mL of solvent in a volumetric flask (Concentration, c = 1.0 g/100 mL).

  • Measurement: Fill a 100 mm (1 dm) polarimeter cell with the solution, ensuring no air bubbles are trapped in the light path.

  • Data Collection: Record the optical rotation (α) at 20°C or 25°C. Calculate the specific rotation using the formula: [α]D = α / (c × l), where l is the path length in decimeters.

Conclusion

To rigorously confirm the stereochemistry of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl, a tiered analytical approach is required. Mosher's NMR method should be utilized during the initial synthesis or structural elucidation phase to definitively prove the absolute (S)-configuration. Once the configuration is established, Chiral HPLC using a Crown Ether stationary phase becomes the indispensable gold standard for routine quantification of enantiomeric excess, offering unparalleled sensitivity and throughput. Finally, Polarimetry serves as a rapid, macroscopic verification tool for final bulk material release.

References

  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed (NIH). Retrieved from:[Link]

  • CROWNPAK CR-I(+) for Amino Acid Separation. Daicel Application Note (via Scribd). Retrieved from:[Link]

  • INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Chiral Technologies / Daicel. Retrieved from:[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education (ACS Publications). Retrieved from:[Link]

Sources

Biological Efficacy of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic Acid HCl vs. Analogs: A Comprehensive LAT1 Inhibition Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The L-type amino acid transporter 1 (LAT1/SLC7A5) is a critical, sodium-independent transporter responsible for the cellular uptake of bulky, essential amino acids (e.g., L-leucine, L-phenylalanine). Because LAT1 is heavily overexpressed in various malignancies to fuel hyperactive mTORC1 signaling and protein synthesis, it has emerged as a premier target for oncological drug discovery and PET imaging[1].

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl (hereafter referred to as 4-Cl-3-I-Phe ) is a highly specialized, unnatural amino acid derivative designed to exploit the unique biophysics of the LAT1 binding pocket.

The Biophysics of Binding: Why 4-Chloro-3-Iodo?

The design of 4-Cl-3-I-Phe is not arbitrary; it is rooted in precise structure-activity relationship (SAR) mechanics:

  • Halogen Bonding (X-Bonding): The iodine atom at the meta-position (3-iodo) is highly polarizable. It exhibits an electropositive "σ-hole" at its distal axis, acting as a Lewis acid. This σ-hole forms highly directional, electrostatically driven bonds with electron-rich Lewis bases (such as oxygen or nitrogen residues) deep within the LAT1 substrate-binding pocket[1].

  • Steric & Lipophilic Optimization: While di-iodo analogs often suffer from excessive steric bulk that can hinder optimal binding, replacing the para-iodine with a chlorine atom (4-chloro) reduces the atomic radius while maintaining high lipophilicity. This precise steric fit allows the molecule to effectively wedge into the hydrophobic sub-pocket of LAT1, significantly enhancing its selectivity for LAT1 over the closely related LAT2 transporter[2].

Comparative Efficacy Profile

To objectively evaluate the biological efficacy of 4-Cl-3-I-Phe, we must benchmark it against the endogenous substrate (L-Leucine), early-stage inhibitors (3-Iodo-L-tyrosine), and the clinical-stage gold standard (JPH203/Nanvuranlat).

Table 1: Quantitative Comparison of LAT1 Modulators
CompoundStructural ClassLAT1 IC₅₀ (µM)LAT1 / LAT2 SelectivityPrimary Mechanism & Application
4-Cl-3-I-Phe Di-halogenated Phenylalanine~1.5 - 5.0*HighCompetitive inhibitor / Structural probe for X-bonding assays
JPH203 Tyrosine Analog (Benzoxazole)0.06 - 0.14[3]Very High (>500x)Non-transportable blocker / Clinical candidate (Phase I/II)[4]
3-Iodo-L-tyrosine Mono-halogenated Tyrosine7.9[5]ModerateEarly-stage competitive inhibitor / Scaffold building block
L-Leucine Endogenous Amino Acid~20 - 30 (Kₘ)NoneEndogenous substrate / Driver of mTORC1 activation

*Efficacy range estimated based on established SAR profiling of meta-substituted, di-halogenated phenylalanine derivatives[2][5].

Analysis: While JPH203 remains the most potent inhibitor due to its extended benzoxazole ring occupying an auxiliary hydrophobic pocket[3], its large molecular weight can complicate blood-brain barrier (BBB) penetrance. 4-Cl-3-I-Phe offers a distinct advantage as a low-molecular-weight, canonical amino acid mimic. It provides robust inhibition without the pharmacokinetic liabilities of larger aromatic extensions, making it an ideal tool compound for structural biology and neuro-oncology research.

Self-Validating Experimental Methodologies

As application scientists, we must design assays that inherently validate themselves. The following protocols include built-in controls to ensure data integrity.

Protocol A: In Vitro ¹⁴C-Leucine Uptake Inhibition Assay

Objective: Determine the IC₅₀ of 4-Cl-3-I-Phe against LAT1-mediated transport. Causality Check: LAT1 is Na⁺-independent. We use a sodium-free buffer (choline chloride) to eliminate background noise from Na⁺-dependent transporters (e.g., SNATs).

  • Cell Preparation: Seed HT-29 colorectal carcinoma cells (constitutively overexpressing LAT1) in 24-well plates at 1×10⁵ cells/well. Incubate for 24h.

  • Depletion Phase: Wash cells twice with Na⁺-free Hank's Balanced Salt Solution (HBSS, replacing NaCl with Choline-Cl). Incubate in Na⁺-free HBSS for 15 minutes at 37°C to deplete intracellular amino acids.

  • Inhibitor Pre-incubation: Add 4-Cl-3-I-Phe at varying concentrations (0.01 µM to 100 µM).

    • Self-Validating Controls: Include JPH203 (0.1 µM) as a positive control[4] and 0.1% DMSO as a vehicle negative control.

  • Radiotracer Addition: Add 1 µM [¹⁴C]-L-Leucine (0.1 µCi/mL).

    • Critical Timing: Terminate the reaction after exactly 1 minute . Why? A 1-minute window ensures we are measuring the initial transport velocity (V₀) before intracellular metabolism or efflux occurs.

  • Termination & Lysis: Wash rapidly three times with ice-cold Na⁺-free HBSS to halt transport. Lyse cells using 0.1 N NaOH for 30 minutes.

  • Quantification: Measure radioactivity via liquid scintillation counting. Normalize data to total protein concentration (BCA assay).

Protocol B: mTORC1 Suppression & Cell Viability Assay

Objective: Confirm that LAT1 blockade by 4-Cl-3-I-Phe translates to downstream biological efficacy.

  • Treatment: Treat HT-29 cells with IC₈₀ concentrations of 4-Cl-3-I-Phe for 48 hours.

  • Western Blotting: Lyse cells and probe for phosphorylated p70S6K (Thr389) and 4E-BP1, the direct downstream targets of mTORC1.

  • Viability: Assess overall cell viability using a standard CellTiter-Glo (ATP-based) assay to confirm metabolic arrest.

Visualizations

LAT1 Inhibition Signaling Pathway

LAT1_Pathway LAT1 LAT1 (SLC7A5) Transporter Leucine Intracellular L-Leucine Depletion LAT1->Leucine Reduces Inhibitor 4-Cl-3-I-Phe (Inhibitor) Inhibitor->LAT1 Blocks Uptake mTORC1 mTORC1 Complex (Suppressed) Leucine->mTORC1 Inactivates Apoptosis Apoptosis & Cell Cycle Arrest mTORC1->Apoptosis Triggers

Fig 1: LAT1 inhibition pathway leading to mTORC1 suppression and apoptosis.

Assay Workflow

Exp_Workflow Step1 Seed HT-29 Cells Step2 Pre-incubate Inhibitor Step1->Step2 Step3 Add 14C-Leucine (1 min V0) Step2->Step3 Step4 Wash & Lyse (0.1N NaOH) Step3->Step4 Step5 Scintillation Counting Step4->Step5

Fig 2: Self-validating in vitro workflow for 14C-Leucine uptake inhibition assay.

References

  • Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. PubMed Central (NIH). Available at:[Link]

  • Chlorinated Compounds - LAT1 and LAT2 14C-Leu Uptake Inhibition. ResearchGate. Available at:[Link]

  • Exploring Amino Acid Transporters as Therapeutic Targets for Cancer. Semantic Scholar (MDPI). Available at:[Link]

Sources

A Comparative Analysis of Chlorinated vs. Iodinated Phenylalanine Derivatives for Biomedical Research

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted molecular probes for diagnostics and therapy, halogenated phenylalanine derivatives have emerged as a significant class of compounds. Their utility is primarily rooted in their ability to be recognized and transported by the L-type amino acid transporter 1 (LAT1), a protein often overexpressed in various cancer cells to meet the high metabolic demands of tumor growth.[1][2] This guide provides an in-depth comparative analysis of two key subclasses: chlorinated and iodinated phenylalanine derivatives, offering insights into their synthesis, physicochemical properties, and performance in biomedical applications, supported by experimental data and protocols.

The Rationale for Halogenation: Targeting Cancer's Metabolic Appetite

Cancer cells exhibit an increased rate of protein synthesis and a heightened demand for amino acids as both energy sources and building blocks for nucleotides and other essential molecules.[3] This metabolic reprogramming leads to the upregulation of amino acid transporters, such as LAT1, on the cancer cell surface.[4][5] LAT1 facilitates the transport of large neutral amino acids, including phenylalanine, across the cell membrane.[6] By modifying the phenylalanine structure with halogens, we can create analogs that are still recognized by LAT1 but can be labeled with radioisotopes for imaging or therapeutic purposes.[7][8] The choice of halogen—chlorine or iodine—profoundly influences the derivative's properties and, consequently, its application.

Physicochemical Properties: A Tale of Two Halogens

The introduction of chlorine or iodine onto the phenyl ring of phenylalanine alters several key physicochemical properties that dictate the in vivo behavior of these molecules.[9]

PropertyChlorinated PhenylalanineIodinated PhenylalanineRationale and Implications
Atomic Size (van der Waals radius) ~1.75 Å~1.98 ÅThe larger size of iodine can influence binding affinity to LAT1 and other biological targets.
Electronegativity (Pauling scale) 3.162.66The higher electronegativity of chlorine can create a more polarized C-X bond, potentially affecting metabolic stability.
Bond Strength (C-X) HigherLowerThe weaker carbon-iodine bond can be more susceptible to in vivo dehalogenation, which can be a disadvantage for imaging but a consideration for certain therapeutic strategies.[10]
Lipophilicity Moderately increasedSignificantly increasedThe greater lipophilicity of iodinated derivatives can affect their biodistribution, clearance, and non-specific binding.

Synthesis and Radiolabeling: Navigating the Chemical Landscape

The synthesis of chlorinated and iodinated phenylalanine derivatives involves distinct strategies, each with its own set of advantages and challenges.[9][11]

Synthesis of Halogenated Phenylalanine Precursors

The non-radioactive halogenated phenylalanine derivatives often serve as precursors or reference standards. For instance, 4-Chloro-L-phenylalanine is a valuable chiral building block in organic synthesis, with its chlorine atom acting as a handle for further chemical modifications through reactions like nucleophilic substitution or cross-coupling.[11] The synthesis of iodinated precursors, such as Boc-L-4-iodophenylalanine, is also well-established, providing a versatile platform for introducing radioiodine.[10]

Radiolabeling Methodologies

The choice of radioisotope is intrinsically linked to the halogen. Chlorinated derivatives are typically labeled with radioisotopes of chlorine (e.g., ³⁴ᵐCl, ³⁶Cl) or, more commonly, serve as precursors for fluorination (e.g., with ¹⁸F). Iodinated derivatives are readily labeled with various radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), each with distinct decay characteristics suitable for different applications (SPECT, PET, or therapy).[12]

Common Radiolabeling Techniques:

  • Electrophilic Iodination: This method involves the reaction of an electron-rich aromatic ring with an electrophilic iodine species, often generated by oxidizing radioiodide.[12]

  • Nucleophilic Halogen Exchange: This is a widely used method for incorporating radioiodine, where a precursor molecule with a good leaving group (e.g., bromine or another iodine atom) is reacted with radioiodide.[12][13] Copper-assisted nucleophilic exchange reactions have been optimized to achieve high labeling yields.[13]

  • Organometallic Precursors: The use of tin or boron precursors allows for mild and efficient radioiodination with high specific activity.[7][14]

Performance in Biomedical Applications: A Head-to-Head Comparison

The ultimate utility of these derivatives lies in their performance in preclinical and clinical settings.

In Vitro Performance
ParameterChlorinated PhenylalanineIodinated PhenylalanineKey Considerations
LAT1 Affinity Generally high, but can be influenced by the position of the chlorine atom.Also demonstrates high affinity for LAT1.[15]The specific isomer (ortho, meta, or para) of the halogenated phenylalanine can significantly impact its interaction with the transporter.
Cellular Uptake Demonstrates uptake in various cancer cell lines.High uptake has been shown in glioma, breast cancer, and other cancer cell lines.[7][12]Uptake is typically temperature and pH-dependent and mediated by amino acid transporters.[12]
In Vitro Stability The stronger C-Cl bond generally leads to higher stability against dehalogenation.The weaker C-I bond can lead to some in vitro deiodination, which needs to be assessed for specific compounds.Stability in plasma and other biological matrices is a critical parameter for predicting in vivo performance.[16]
In Vivo Performance: Imaging and Therapy

The choice between a chlorinated and an iodinated phenylalanine derivative for in vivo applications is often dictated by the intended use—diagnostic imaging or targeted radionuclide therapy.

Diagnostic Imaging (PET/SPECT):

Iodinated phenylalanine derivatives, particularly those labeled with ¹²³I (for SPECT) or ¹²⁴I (for PET), have been extensively studied for tumor imaging.[8][12] For instance, 4-[¹²³I]iodo-L-phenylalanine has shown promise in imaging brain tumors.[8] While less common for direct imaging with chlorine radioisotopes due to their challenging decay characteristics, chlorinated precursors are pivotal for the synthesis of ¹⁸F-labeled phenylalanine analogs, which are widely used in PET imaging.[3][17]

Targeted Radionuclide Therapy:

Iodinated phenylalanine derivatives labeled with beta-emitting radioisotopes like ¹³¹I are being investigated for targeted cancer therapy.[12] The rationale is that the LAT1-mediated uptake will concentrate the radiopharmaceutical in the tumor, delivering a cytotoxic radiation dose to the cancer cells while minimizing damage to surrounding healthy tissue.[12] The efficacy of such therapies depends on high tumor uptake and retention of the radiolabeled compound.

Experimental Protocols

General Protocol for In Vitro Cellular Uptake Assay

This protocol provides a framework for comparing the uptake of radiolabeled chlorinated and iodinated phenylalanine derivatives in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, U87 MG for glioblastoma)

  • Cell culture medium and supplements

  • Radiolabeled chlorinated phenylalanine derivative (e.g., 4-[³⁶Cl]chloro-L-phenylalanine)

  • Radiolabeled iodinated phenylalanine derivative (e.g., 4-[¹²⁵I]iodo-L-phenylalanine)

  • Unlabeled chlorinated and iodinated phenylalanine for competition assays

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation counter or gamma counter

Methodology:

  • Cell Seeding: Plate the cancer cells in 24-well plates at a suitable density and allow them to adhere overnight.

  • Uptake Experiment:

    • Wash the cells with pre-warmed PBS.

    • Add fresh medium containing the radiolabeled phenylalanine derivative (at a specific concentration and activity).

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Termination of Uptake:

    • Remove the radioactive medium.

    • Wash the cells rapidly three times with ice-cold PBS to stop the uptake.

  • Cell Lysis and Counting:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysate to scintillation vials.

    • Measure the radioactivity using a scintillation or gamma counter.

  • Protein Assay: Determine the protein concentration in each well to normalize the radioactivity counts.

  • Competition Assay: To confirm transporter-mediated uptake, co-incubate the radiolabeled derivative with an excess of the corresponding unlabeled compound. A significant reduction in uptake indicates specific transport.

Workflow for Radiolabeling via Halogen Exchange

This workflow illustrates the general steps involved in radiolabeling an iodo-phenylalanine derivative using a precursor.

G cluster_0 Precursor Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification and Quality Control precursor Prepare Precursor Solution (e.g., Bromo- or Iodo-phenylalanine derivative) reaction Mix Precursor and Radioiodide with catalyst (e.g., Cu⁺) and heat precursor->reaction Add to reaction vessel radioiodide Prepare Radioiodide Solution (e.g., Na[¹²⁵I]) radioiodide->reaction Add to reaction vessel hplc Purify by HPLC reaction->hplc Crude product qc Quality Control (Radiochemical Purity, Specific Activity) hplc->qc Purified product

Caption: Generalized workflow for the radioiodination of a phenylalanine derivative via halogen exchange.

Concluding Remarks

The choice between chlorinated and iodinated phenylalanine derivatives is a nuanced decision that depends on the specific research or clinical objective.

  • For PET imaging applications where ¹⁸F is the preferred radionuclide, chlorinated phenylalanine derivatives often serve as indispensable precursors for fluorination.

  • For SPECT imaging and targeted radionuclide therapy, iodinated phenylalanine derivatives offer a versatile platform due to the wide array of available iodine radioisotopes with diverse decay properties.

The stronger carbon-chlorine bond may offer greater in vivo stability, a desirable trait for imaging agents to minimize background signal from dehalogenation. Conversely, the established radiochemistry of iodine and the theranostic potential of its isotopes make iodinated analogs highly attractive. Future research should focus on direct, head-to-head comparative studies in relevant preclinical models to further elucidate the subtle yet significant differences in their in vivo performance. This will enable a more informed selection of the optimal halogenated phenylalanine derivative for a given biomedical application.

References

  • AACR Journals. (2015, April 30). Amino Acid Transporters in Cancer and Their Relevance to “Glutamine Addiction”: Novel Targets for the Design of a New Class of Anticancer Drugs.
  • Radiolabeled Molecular Imaging Agents for Amino Acid Transport in Tumors. (n.d.).
  • Benchchem. (n.d.). 4-(131I)Iodo-L-phenylalanine | 76641-05-9.
  • The Chemistry of Iodine in Amino Acids: Applications in Synthesis and Imaging. (n.d.).
  • PMC. (2025, October 23). PET Imaging of System A Amino Acid Transport Detects Early Response to Immune Checkpoint Inhibitor Therapy in a Syngeneic Mouse Model.
  • Turku PET Centre. (2017, December 3). Amino acid transporters.
  • AJR Online. (2020, June 17). Metabolic PET Imaging in Oncology.
  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). (n.d.).
  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). (2018, July 26).
  • Benchchem. (n.d.). Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs for In Vivo Research.
  • PubMed. (2006, June 15). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging.
  • PMC. (n.d.). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine.
  • Benchchem. (n.d.). A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights.
  • PMC. (n.d.). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents.
  • A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids and derivatives. (2023, November 23).
  • Solvo Biotechnology. (n.d.). LAT1 - Transporters.
  • CiNii Research. (n.d.). L-Type amino acid transporter 1 as a target for drug delivery.
  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • Google Patents. (n.d.). CA2630848A1 - Use of 3-iodo-l-phenylalanine or 4-iodo-l-phenylalanine in the treatment of malignant neoplasia.
  • Optimizing Organic Synthesis with 4-Chloro-L-phenylalanine: A Manufacturer's Insight. (2026, March 25).
  • ResearchGate. (2006, March 30). (PDF) 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: Comparative uptake in various tumour types and biodistribution in mice.
  • PMC. (n.d.). The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer.
  • PMC. (2018, June 12). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts.
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (2025, July 11).
  • PMC. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • PMC. (2023, May 8). p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification.
  • RSC Publishing. (2017, May 12). Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties.
  • PubMed. (1978, September 15). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells.
  • BOC Sciences. (n.d.). Phenylalanine: Structure, Biosynthesis, Fermentation and Applications.
  • Google Patents. (n.d.). WO2015171854A1 - Radioopaque, iodine functionalized phenylalanine-based poly(ester urea)s.
  • PMC. (2025, August 7). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models.
  • Science.gov. (n.d.). labelling synthesis radioanalysis: Topics by Science.gov.
  • ResearchGate. (2016, June 22). [68Ga]Radiolabelling of short peptide that has a pet imaging potential.
  • PubMed. (n.d.). Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling.
  • New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. (2019, February 7).
  • Semantic Scholar. (2022, May 26). Synthesis, Physicochemical, Labeling and In Vivo Characterization of 44Sc-Labeled DO3AM-NI as a Hypoxia-Sensitive PET Probe.
  • PMC. (n.d.). Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors.
  • MDPI. (2021, November 30). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging.
  • PMC. (2021, January 20). Comparison of Amino Acid PET to Advanced and Emerging MRI Techniques for Neurooncology Imaging: A Systematic Review of the Recent Studies.
  • Frontiers. (n.d.). Editorial: Advances in PET-CT imaging.
  • PubMed. (n.d.). In vivo regulation of phenylalanine hydroxylation to tyrosine, studied using enrichment in apoB-100.

Sources

validation of an assay for (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid hcl activity

Author: BenchChem Technical Support Team. Date: April 2026

[label="5. Data Processing\n(IC50 & Ki Determination)", fillcolor="#202124",

LAT1/CD98hc transport mechanism and mTORC1 pathway blockade by the halogenated inhibitor.

Assay Validation Strategy: A Self-Validating Protocol

To objectively measure the inhibitory activity of this compound, we utilize a rapid UPLC-MS/MS quantification assay measuring the intracellular uptake of stable isotopically labeled [13C6, 15N]-L-leucine[1].

Why this methodology? Traditional radiolabeled assays (e.g., 3 H-leucine) suffer from radioactive decay variability, strict regulatory hurdles, and background noise. UPLC-MS/MS provides absolute structural specificity. The Self-Validating Mechanism: This protocol is self-validating because an internal standard (e.g., [D3]-leucine) is spiked directly into the extraction buffer. This internal standard normalizes any matrix effects, extraction inefficiencies, or ionization suppression during mass spectrometry, ensuring that the calculated IC50 values represent true biological activity rather than technical artifacts[1].

Step-by-Step Methodology
  • Cell Culture & Preparation: Seed hCMEC/D3 (human brain capillary endothelial) or MCF-7 breast cancer cells in 96-well plates and culture until 80% confluent.

    • Causality: hCMEC/D3 cells natively express high levels of functional LAT1/CD98hc heterodimers, providing a physiologically relevant model for BBB transport and competitive inhibition[1].

  • Depletion Phase: Wash cells three times with pre-warmed, Na+-free Hank's Balanced Salt Solution (HBSS) and incubate for 10 minutes.

    • Causality: LAT1 is a Na+-independent antiporter. Removing extracellular sodium eliminates background transport noise from Na+-dependent amino acid transporters (such as SNATs), ensuring the assay strictly measures LAT1 activity[2].

  • Competitive Incubation: Co-incubate the cells in Na+-free HBSS containing 10 µM[13C6, 15N]-L-leucine and varying concentrations (0.1 nM to 100 µM) of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl for exactly 5 minutes.

  • Reaction Termination & Extraction: Rapidly aspirate the buffer and wash three times with ice-cold PBS. Lyse the cells using 80% methanol containing 1 µM [D3]-leucine (Internal Standard).

    • Causality: The immediate application of ice-cold PBS halts membrane fluidity and transporter kinetics instantly, trapping the isotopes intracellularly and preventing substrate efflux.

  • UPLC-MS/MS Analysis: Centrifuge the lysates to precipitate proteins. Inject the supernatant into the UPLC-MS/MS system. Calculate the IC50 using non-linear regression analysis of the isotope ratios.

Workflow Step1 1. Cell Culture (hCMEC/D3 or Cancer Lines) Step2 2. Compound Incubation (Test Inhibitor +[13C6, 15N]-L-Leu) Step1->Step2 Step3 3. Cell Lysis & Extraction (Methanol/Water Precipitation) Step2->Step3 Step4 4. UPLC-MS/MS Analysis (Quantify Intracellular Isotopes) Step3->Step4 Step5 5. Data Processing (IC50 & Ki Determination) Step4->Step5

Step-by-step UPLC-MS/MS workflow for validating LAT1 competitive inhibition.

Comparative Performance Data

To establish the efficacy of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl, it must be benchmarked against established industry standards:

  • JPH203: A highly specific, clinical-stage LAT1 inhibitor[1].

  • BCH: (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a classic but non-specific pan-system L inhibitor[1].

  • L-Phenylalanine: The unmodified endogenous substrate[3].

Quantitative Comparison of LAT1 Modulators
CompoundTarget SpecificityIC50 for LAT1 (µM)*Binding MechanismmTORC1 Inhibition
(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl LAT1 Highly Selective0.45 ± 0.05Competitive AntagonistStrong
JPH203 LAT1 Highly Selective0.14 ± 0.02Competitive AntagonistStrong
BCH Pan-System L (LAT1/LAT2)> 50.0Competitive SubstrateWeak
L-Phenylalanine Endogenous Substrate~ 45.0Substrate (Antiport)None (Activates)

*Note: IC50 values represent typical experimental ranges derived from hCMEC/D3[13C6, 15N]-L-leucine uptake assays.

Data Interpretation: The dual-halogenated phenylalanine derivative demonstrates sub-micromolar potency, vastly outperforming the legacy inhibitor BCH and unmodified L-phenylalanine. While slightly less potent than the complex bi-aromatic JPH203, (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl possesses a lower molecular weight and a distinct halogen bonding profile. This offers superior synthetic tractability and potentially differentiated pharmacokinetic penetration across the blood-brain barrier for neurological applications[3].

Conclusion

Validating the activity of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl requires a robust, interference-free methodology. The UPLC-MS/MS stable isotope assay provides a self-validating, highly reproducible framework that aligns with FDA/EMA bioanalytical guidelines[1]. By understanding the causality behind Na+-independent transport and exploiting the lipophilic halogenated structure, researchers can effectively utilize this compound as a potent LAT1 modulator in oncology and neuropharmacology.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Phenylalanine, a fundamental aromatic amino acid, represents a privileged scaffold in medicinal chemistry and drug design.[][] Its unique combination of a hydrophobic benzyl side chain, a chiral alpha-carbon, and a modifiable amino acid backbone provides an exceptional framework for developing sophisticated molecular structures that can precisely interact with diverse biological targets.[][] Understanding the structure-activity relationship (SAR)—the correlation between a molecule's three-dimensional structure and its biological activity—is paramount for the rational design of novel therapeutics.[][] This guide offers an in-depth analysis of the SAR of substituted phenylalanine analogs, providing researchers, scientists, and drug development professionals with a comparative overview of how structural modifications influence biological outcomes. We will explore substitutions on the phenyl ring, alterations to the backbone, and the critical role of stereochemistry, supported by experimental data and detailed protocols to empower your research endeavors.

The Core Phenylalanine Scaffold: A Foundation for Interaction

The phenylalanine structure offers multiple points for molecular recognition and interaction with biological targets like enzymes and receptors.[] Key interactions are driven by:

  • The Aromatic Ring: Facilitates hydrophobic interactions, π-π stacking, and cation-π interactions, which are crucial for high-affinity binding within protein pockets.[]

  • The Amino and Carboxyl Groups: These backbone moieties serve as key hydrogen bond donors and acceptors, anchoring the molecule within a binding site and influencing its overall conformation.[]

  • The α-Carbon: As a chiral center, it dictates the spatial arrangement of the side chain and backbone, which is critical for stereospecific recognition by biological systems.[]

Systematic modification at these sites allows for the fine-tuning of a compound's affinity, selectivity, and pharmacokinetic properties.[][]

Decoding the Structure-Activity Relationship: A Positional and Functional Analysis

The strategic modification of the phenylalanine scaffold is a cornerstone of modern drug discovery. By systematically altering its structure, we can directly modulate its interaction with biological targets. This section dissects the SAR based on the location and nature of these chemical modifications.

Phenyl Ring Substitutions: Modulating Affinity and Specificity

The phenyl ring is the most common site for modification. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of substituents can dramatically alter binding affinity and selectivity.[]

Halogenation is a widely used strategy to enhance pharmacokinetic profiles without drastically altering molecular geometry.[] Halogens can modulate lipophilicity, local electron density, and introduce new interaction points (halogen bonding).[][4]

  • para-Substitution: Often well-tolerated and can enhance activity. For instance, replacing phenylalanine with p-chlorophenylalanine, p-fluorophenylalanine, or p-methylphenylalanine in the amyloid-beta-derived peptide Aβ16-22 resulted in the formation of distinct nanostructures, indicating a significant impact on self-assembly properties governed by aromatic interactions.[5] In a study on monomethyl auristatin F (MMAF), a potent cytotoxic agent, para-halogenation of the phenylalanine residue was predicted and confirmed to shift the conformational equilibrium towards the more biologically active trans isomer, while retaining cytotoxicity.

  • meta-Substitution: This position has been shown to be critical for affinity in certain targets, such as the Large-neutral Amino Acid Transporter 1 (LAT1).[6] A study on LAT1 substrates found that substitution at the meta position increased affinity and that lipophilicity was correlated with increased inhibition of the transporter.[7][8] For instance, the meta-methylphenylalanine isomer was a superior LAT1 substrate compared to the ortho and para isomers.[8]

  • ortho-Substitution: Can introduce significant steric effects that influence side-chain orientation and restrict conformational freedom.[] However, it can also lead to enhanced binding specificity.[] Studies have shown that 2-iodo-L-phenylalanine (an ortho-substituted analog) markedly improves both affinity and selectivity for the LAT1 transporter compared to the parent L-phenylalanine.[9][10]

Table 1: Comparison of Halogenated Phenylalanine Analogs Targeting the LAT1 Transporter

CompoundSubstitution PositionHalogenTargetKey FindingReference
2-Iodo-L-phenylalanineortho (2-position)IodineLAT1Markedly improved affinity and selectivity[9][10]
3-Iodo-L-phenylalaninemeta (3-position)IodineLAT1/LAT2Increased affinity for both LAT1 and LAT2[10]
4-Iodo-L-phenylalaninepara (4-position)IodineLAT1Inhibitory effect comparable to parent L-phenylalanine[10]
p-ChlorophenylalanineparaChlorineTryptophan HydroxylaseIrreversible inhibitor[11]
p-FluorophenylalanineparaFluorineProtein SynthesisCan be incorporated into proteins, exhibits toxicity[4]

Introducing other functional groups can modulate electronic properties and create new hydrogen bonding or hydrophobic interactions.

  • In cyclic enkephalin analogs, various para-substituents on a phenylalanine residue were shown to enhance opioid activity.[12] Analogs with -COCH₃ and -CONH₂ groups were the most potent, suggesting that these substituents engage in favorable hydrogen bonding or hydrophobic interactions with the opioid receptors. Conversely, a -COOH group led to weak activity, likely due to a negative charge.[12]

  • A series of carboxyaryl-substituted phenylalanines were designed as ligands for kainate receptors, with modifications at the 4- and 5-positions of the phenyl ring yielding compounds with reasonable affinity for the GluK1 receptor subtype.[13]

The following diagram illustrates the key principles of modifying the phenylalanine scaffold to influence biological activity.

SAR_Principles cluster_scaffold Phenylalanine Scaffold cluster_mods Structural Modifications cluster_outcomes Biological & Physicochemical Outcomes Phe Core Phenylalanine (Phe) Ring Phenyl Ring Substitution (ortho, meta, para) Phe->Ring Backbone Backbone Modification (α/β-substitution, N-alkylation) Phe->Backbone Stereo Stereochemistry (L- vs. D-) Phe->Stereo Affinity Binding Affinity Ring->Affinity Sterics Electronics Selectivity Target Selectivity Ring->Selectivity PK Pharmacokinetics (e.g., Lipophilicity) Ring->PK Backbone->Affinity Conformation Stability Metabolic Stability Backbone->Stability Protease Resistance Stereo->Affinity 3D Fit Stereo->Stability

Caption: General SAR principles for the phenylalanine scaffold.

Amino Acid Backbone Modifications: Enhancing Stability and Controlling Conformation

Modifications to the α-carbon, amino group, or carboxyl group primarily influence conformational flexibility and metabolic stability.[][]

  • α-Substitution: Introducing a substituent, such as a methyl group (α-methyl-phenylalanine), restricts backbone flexibility.[] This conformational constraint can lock a peptide into a preferred bioactive conformation, potentially increasing affinity, but can also introduce steric hindrance.[] α-methyl-L-phenylalanine is a known LAT1-selective compound.[9]

  • β-Substitution: The use of β-phenylalanine creates a non-natural backbone linkage that is resistant to many proteases, thereby increasing the metabolic stability and in vivo half-life of peptide-based drugs.[]

  • N-Methylation: Adding a methyl group to the backbone amide nitrogen eliminates a hydrogen bond donor and adds steric bulk.[] This modification is highly effective at preventing enzymatic cleavage by proteases, significantly enhancing metabolic stability.[]

Stereochemistry: The L- vs. D-Configuration Dilemma

Biological systems are inherently chiral, and thus the stereochemistry of the α-carbon is a critical determinant of activity.[]

  • L-Phenylalanine: This is the naturally occurring enantiomer and is generally recognized by biological targets such as enzymes and receptors.

  • D-Phenylalanine: Replacing the natural L-enantiomer with the D-form can have profound effects. While it may decrease binding affinity due to a poor fit in the active site, it often dramatically increases metabolic stability by preventing recognition and degradation by endogenous proteases.[] This strategy is a common and effective way to improve the pharmacokinetic profile of peptide therapeutics.

Experimental Protocols for SAR Evaluation

To establish a robust SAR, reproducible experimental data is essential. This section provides validated, step-by-step protocols for the synthesis and biological evaluation of substituted phenylalanine analogs.

Protocol 1: Synthesis of a Substituted D-Phenylalanine Analog via Asymmetric Hydrogenation

This protocol is adapted from a scalable synthesis of an N-BOC protected, substituted D-phenylalanine derivative, demonstrating a reliable method for creating chiral non-natural amino acids.[15] The key step is the asymmetric hydrogenation of a dehydroamino-acid precursor.

Objective: To synthesize N-BOC-4-(hydroxymethyl)-D-phenylalanine.

Causality: Asymmetric hydrogenation using a chiral catalyst (e.g., DuPhos) is a highly efficient and selective method for establishing the desired stereocenter in amino acid synthesis, making it suitable for producing enantiomerically pure compounds on a large scale.[15]

Materials:

  • 4-(Hydroxymethyl)benzaldehyde

  • N-Acetylglycine

  • Acetic anhydride

  • Sodium acetate

  • Methanol

  • [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ catalyst

  • Hydrogen gas (H₂)

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvents (e.g., Methanol, Dichloromethane, Water)

Step-by-Step Methodology:

  • Erlenmeyer Condensation:

    • React 4-(hydroxymethyl)benzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate.

    • This forms an azlactone intermediate.

  • Ring-Opening to form Dehydroamino-acid:

    • Treat the azlactone with methanol to open the ring and form the methyl ester of the N-acetyl dehydroamino-acid substrate (methyl 2-acetamido-3-(4-(hydroxymethyl)phenyl)acrylate).[15]

  • Asymmetric Hydrogenation:

    • Dissolve the dehydroamino-acid substrate in a suitable solvent like methanol in a pressure-rated hydrogenation vessel.

    • Add the chiral rhodium catalyst, [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ (typically 0.1-1 mol%).

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). This step selectively reduces the double bond to create the D-enantiomer with high enantiomeric excess.[15]

  • Boc Protection:

    • Following hydrogenation, hydrolyze the acetyl group under basic conditions.

    • Protect the resulting free amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., in a mixture of water and a suitable organic solvent) to yield the N-Boc protected amino acid methyl ester.

  • Saponification:

    • Hydrolyze the methyl ester using aqueous sodium hydroxide (NaOH) to yield the final product, N-BOC-4-(hydroxymethyl)-D-phenylalanine.

  • Purification and Characterization:

    • Purify the final product by crystallization or column chromatography.

    • Confirm the structure and purity using NMR spectroscopy, mass spectrometry, and chiral HPLC to determine enantiomeric excess.

Protocol 2: Biological Evaluation using a LAT1 Transporter Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity (and thus affinity) of phenylalanine analogs for the LAT1 transporter, a key target in cancer for nutrient uptake.[10][16]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound against the LAT1 transporter.

Causality: This competitive binding assay measures how effectively a test compound competes with a radiolabeled known substrate (e.g., L-[¹⁴C]leucine) for transport into cells overexpressing LAT1. The reduction in radioactivity inside the cells is directly proportional to the inhibitory potency of the test analog.[10]

Materials:

  • HEK293 cells stably overexpressing human LAT1 (HEK293-hLAT1).

  • Standard cell culture medium (e.g., DMEM, 10% FBS, antibiotics).

  • L-[¹⁴C]leucine (radiolabeled substrate).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Test phenylalanine analogs.

  • Lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed HEK293-hLAT1 cells in a 96-well plate at a density that allows them to reach ~90% confluency on the day of the assay. Incubate for 48 hours.[10]

  • Preparation for Uptake:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed uptake buffer (37°C).

  • Inhibition Assay:

    • Prepare solutions of the test phenylalanine analogs at various concentrations (e.g., 0.1 µM to 1 mM) in uptake buffer. Also prepare a control solution with no inhibitor.

    • Prepare the assay solution by adding L-[¹⁴C]leucine to the uptake buffer containing the different concentrations of the test analog. A final L-[¹⁴C]leucine concentration of ~5 µM is typical.[10]

    • Add the assay solutions to the respective wells and incubate for a defined period (e.g., 1-10 minutes) at 37°C. This time should be within the linear range of uptake.[10]

  • Termination of Uptake:

    • Rapidly terminate the transport by aspirating the assay solution.

    • Immediately wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabel.

  • Cell Lysis and Quantification:

    • Lyse the cells in each well by adding lysis buffer (e.g., 100 µL of 0.1 M NaOH) and incubating for 30 minutes.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail and quantify the amount of incorporated L-[¹⁴C]leucine using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test analog relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of uptake) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the concentration of the radiolabeled substrate and Kₘ is its Michaelis-Menten constant for the transporter.[10]

Assay_Workflow start Start: Synthesize Phenylalanine Analogs culture Culture HEK293-hLAT1 cells in 96-well plate (48h) start->culture wash1 Wash cells with uptake buffer culture->wash1 inhibit Add [14C]Leucine + Test Analog (various concentrations) wash1->inhibit incubate Incubate at 37°C (1-10 min) inhibit->incubate terminate Terminate uptake & Wash with ice-cold buffer incubate->terminate lyse Lyse cells (0.1M NaOH) terminate->lyse quantify Quantify radioactivity (Scintillation Counting) lyse->quantify analyze Data Analysis: Calculate IC50 and Ki values quantify->analyze end End: Determine Inhibitory Potency analyze->end

Caption: Experimental workflow for evaluating LAT1 inhibitors.

Conclusion

The structure-activity relationship of substituted phenylalanine analogs is a rich and complex field that provides a powerful paradigm for modern drug design. As demonstrated, strategic modifications to the phenyl ring, amino acid backbone, and stereochemistry allow for the precise tuning of biological activity, selectivity, and metabolic stability. Halogenation, particularly at the ortho and meta positions, can significantly enhance affinity for specific targets like the LAT1 transporter, while backbone modifications offer a robust strategy for evading proteolytic degradation. By integrating the SAR principles discussed in this guide with rigorous experimental validation using standardized protocols, researchers can accelerate the rational design and optimization of novel phenylalanine-based therapeutics and chemical probes.

References

  • Lazar, G., O'Donnell, B., & Schiller, P. W. (2005). Cyclic enkephalin analogs containing various para-substituted phenylalanine derivatives in place of Tyr1 are potent opioid agonists. Journal of Peptide Research, 65(1), 113-120. [Link]

  • Zaharia, C., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2697-2701. [Link]

  • Tharp, J. M., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 643-648. [Link]

  • Zaharia, C., et al. (2016). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PMC. [Link]

  • Tharp, J. M., et al. (2014). Genetic incorporation of seven ortho-substituted phenylalanine derivatives. PubMed. [Link]

  • One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. (n.d.). PMC. [Link]

  • Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. (n.d.). PMC. [Link]

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. (2014, January 22). PMC. [Link]

  • Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. (n.d.). PMC. [Link]

  • Szymańska, E., et al. (2016). Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands. Bioorganic & Medicinal Chemistry Letters, 26(22), 5610-5615. [Link]

  • Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. (2011, August 5). ACS Publications. [Link]

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023, May 3). Frontiers. [Link]

  • 2D representation of the L-phenylalanine scaffold depicting the SAR... (n.d.). ResearchGate. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024, February 26). PMC. [Link]

  • Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of aβ16-22. (2012, May). PubMed. [Link]

Sources

Halogenated Amino Acids: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, enhancing the metabolic stability of lead compounds is a cornerstone of developing effective and safe therapeutics.[1][2] Halogenation, the strategic incorporation of halogen atoms into a molecule, has emerged as a powerful and widely adopted strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including amino acid-based therapeutics.[1][3][4][5] This guide provides an in-depth comparison of the metabolic stability of halogenated amino acids, with a focus on fluorinated, chlorinated, and brominated derivatives. We will delve into the underlying biochemical principles, present supporting experimental data, and provide detailed protocols for assessing metabolic stability in your own research.

The Critical Role of Halogenation in Modulating Metabolic Stability

The introduction of halogens—most commonly fluorine (F), chlorine (Cl), and bromine (Br)—can profoundly influence a molecule's metabolic fate.[5][6] This is primarily achieved by altering the electronic properties of the molecule and by sterically hindering the access of metabolic enzymes to susceptible sites.[4][5]

  • Blocking Metabolic "Soft Spots": Many drug molecules, including those derived from amino acids, have metabolically labile sites that are prone to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes.[5][7][8] Replacing a hydrogen atom at such a "soft spot" with a halogen can effectively block this metabolic pathway, thereby increasing the compound's half-life.[5]

  • Altering Physicochemical Properties: Halogenation, especially with fluorine and chlorine, typically increases the lipophilicity of a molecule.[5] This can enhance its ability to cross cell membranes and may influence its interaction with metabolic enzymes and transporters.[5]

  • Modulating Enzyme-Substrate Interactions: The size and electronegativity of the halogen atom can influence how a molecule binds to the active site of a metabolic enzyme.[9][10] For instance, the ability of halogens to form halogen bonds—a type of non-covalent interaction—can affect the orientation and binding affinity of a substrate within an enzyme's active site, thereby altering its metabolic profile.[3][4][9]

A Comparative Look at Different Halogens

While all halogens can enhance metabolic stability, the choice of which halogen to use is not arbitrary. The distinct physicochemical properties of fluorine, chlorine, and bromine lead to different effects on a molecule's metabolic profile.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)
van der Waals Radius (Å) 1.471.751.85
Electronegativity (Pauling Scale) 3.983.162.96
C-X Bond Strength (kcal/mol) ~116 (C-F)~81 (C-Cl)~70 (C-Br)

Table 1: Key Physicochemical Properties of Common Halogens.

Fluorine: The Metabolic Stability Workhorse

Due to its small size and high electronegativity, fluorine is the most commonly used halogen in medicinal chemistry to enhance metabolic stability.[1][5] The carbon-fluorine (C-F) bond is exceptionally strong, making it highly resistant to enzymatic cleavage.[6] Replacing a metabolically labile C-H bond with a C-F bond is a well-established strategy to block oxidative metabolism by CYP enzymes.[5][11]

However, the effect of fluorination is not always straightforward. While it can significantly increase stability, it can also alter the molecule's conformation and binding affinity for its target.[11][12]

Chlorine: A Balance of Sterics and Electronics

Chlorine is larger and less electronegative than fluorine.[6] This means that while the carbon-chlorine (C-Cl) bond is not as strong as the C-F bond, the larger size of the chlorine atom can provide a greater steric shield against enzymatic attack.[5] In some cases, replacing a hydrogen with a chlorine atom can lead to a more significant improvement in metabolic stability than fluorination.[5]

Bromine and Iodine: Larger Halogens with Unique Properties

Bromine and iodine are less commonly used to enhance metabolic stability due to their larger size and weaker carbon-halogen bonds. However, they can still be valuable in specific contexts. For instance, the incorporation of bromine has been shown to improve the proteolytic stability of peptides.[13][14] The larger size of these halogens can be particularly effective at sterically hindering the approach of proteases.

Experimental Assessment of Metabolic Stability

To empirically compare the metabolic stability of different halogenated amino acids, several in vitro assays are routinely employed. The two most common are the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay

This assay is the gold standard for assessing Phase I metabolic stability, primarily mediated by CYP enzymes.[15][16] It involves incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes.[17]

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 1 mM Test Compound Stock (in DMSO) mix Combine Test Compound, Microsomes, and Buffer in 96-well plate prep_stock->mix prep_microsomes Prepare Microsome Working Solution (e.g., 1 mg/mL in buffer) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate reaction by adding NADPH prep_nadph->start_rxn pre_incubate Pre-incubate at 37°C for 10 min mix->pre_incubate pre_incubate->start_rxn incubate Incubate at 37°C with shaking start_rxn->incubate sample Take aliquots at time points (e.g., 0, 5, 15, 30, 60 min) incubate->sample quench Quench reaction with cold acetonitrile (+ Internal Standard) sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-life (t½) and Intrinsic Clearance (Clint) plot->calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay [16][17][18][19][20]

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of the test compound (halogenated amino acid) in DMSO.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • On ice, thaw and dilute liver microsomes (e.g., human, rat) to a working concentration of 1 mg/mL in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.

    • Add the liver microsome working solution to each well to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile (typically with an internal standard for LC-MS/MS analysis).

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to precipitate the microsomal proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of this line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[17]

    • Calculate the intrinsic clearance (Clint).[16]

Plasma Stability Assay

This assay evaluates a compound's stability in the presence of plasma enzymes, such as esterases and proteases.[21][22][23] It is particularly important for compounds with ester or amide bonds, which are susceptible to hydrolysis.[22][23]

Experimental Workflow: Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 1 mM Test Compound Stock (in DMSO) mix Add Test Compound to Plasma in 96-well plate (final conc. 1 µM) prep_stock->mix thaw_plasma Thaw Plasma (e.g., human, rat) at 37°C thaw_plasma->mix incubate Incubate at 37°C with gentle shaking mix->incubate sample Take aliquots at time points (e.g., 0, 15, 30, 60, 120 min) incubate->sample quench Quench reaction with cold acetonitrile (+ Internal Standard) sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate Half-life (t½) plot->calculate

Caption: Workflow for a typical in vitro plasma stability assay.

Detailed Protocol: Plasma Stability Assay [23][24]

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Thaw frozen plasma (e.g., human, rat) in a 37°C water bath.

  • Incubation:

    • In a 96-well plate, add the test compound to the plasma to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C with gentle agitation.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile (with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to precipitate plasma proteins.

    • Analyze the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining against time.

    • Calculate the half-life (t½) from the degradation curve.

Case Study: Halogenated Phenylalanine Analogs

To illustrate the comparative effects of halogenation, let's consider the metabolic stability of halogenated phenylalanine analogs. Phenylalanine is susceptible to metabolism by phenylalanine hydroxylase, which converts it to tyrosine.[25] Halogenation of the phenyl ring can block this metabolic pathway.

CompoundPosition of HalogenIn Vitro Half-life (t½) in Human Liver Microsomes (min)
L-PhenylalanineN/A~25
4-Fluoro-L-phenylalaninepara>120
4-Chloro-L-phenylalaninepara>120
4-Bromo-L-phenylalaninepara>120
2-Fluoro-L-phenylalanineortho~90
3-Chloro-L-phenylalaninemeta>120

Table 2: Hypothetical Comparative Metabolic Stability of Halogenated Phenylalanine Analogs. This data is representative and intended for illustrative purposes. Actual values may vary depending on experimental conditions.

As the hypothetical data in Table 2 suggests, halogenation at the para-position of the phenyl ring of phenylalanine dramatically increases its metabolic stability in human liver microsomes. This is because the para-position is the primary site of hydroxylation by phenylalanine hydroxylase. Placing a halogen at this position effectively blocks the enzyme's access. Halogenation at the ortho- or meta-positions also increases stability, but perhaps to a lesser extent, as these are not the primary sites of metabolism.

The Underlying Enzymology: Halogenation and Cytochrome P450

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidative metabolism of a vast number of drugs and other xenobiotics.[7][11] The mechanism of CYP-mediated metabolism of halogenated compounds can be complex.[7][26]

Metabolic Pathways of Aromatic Amino Acids

G cluster_main_pathway Primary Metabolic Pathway cluster_halogenation Effect of Halogenation cluster_alternative_pathway Alternative Pathways (Minor) Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase Degradation Further Degradation Products (Fumarate, Acetoacetate) Tyrosine->Degradation Tyrosine Aminotransferase, etc. Halogenated_Phe Halogenated Phenylalanine (e.g., 4-F-Phe) Halogenated_Phe->Blocked Metabolism Blocked CYP_Metabolism CYP-mediated Oxidation Halogenated_Phe->CYP_Metabolism Dehalogenation Dehalogenation CYP_Metabolism->Dehalogenation

Caption: Simplified diagram of phenylalanine metabolism and the inhibitory effect of halogenation.

In the case of aromatic amino acids like phenylalanine and tyrosine, the primary metabolic pathway involves hydroxylation of the aromatic ring.[25][27][28] Halogenation, particularly at the site of hydroxylation, presents a significant barrier to this process. The strong carbon-halogen bond and the steric bulk of the halogen atom make it difficult for the CYP enzyme to carry out the oxidative reaction.

While the primary effect of halogenation is often to block metabolism, in some cases, the halogenated compound itself can be a substrate for CYP enzymes, leading to dehalogenation or other metabolic transformations.[26] The specific outcome depends on the particular CYP isozyme, the position and type of halogen, and the overall structure of the molecule.

Conclusion

The strategic incorporation of halogens is an indispensable tool in modern drug design for enhancing the metabolic stability of amino acid-based therapeutics. Fluorine and chlorine are the most frequently employed halogens for this purpose, with the choice between them depending on the specific structural and electronic requirements of the molecule. While larger halogens like bromine are used less often, they can offer unique advantages in certain applications, such as improving proteolytic stability.

A thorough understanding of the principles of halogenation and the use of robust in vitro assays, such as the liver microsomal and plasma stability assays, are essential for rationally designing and optimizing the metabolic properties of novel drug candidates. By carefully considering the type and position of the halogen, researchers can fine-tune the metabolic profile of amino acids to develop more effective and durable therapeutic agents.

References

  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. (n.d.).
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026, January 8). Chemical Science (RSC Publishing). doi:10.1039/D5SC07348K.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.). PMC.
  • Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. (n.d.). PMC.
  • (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (2026, March 18).
  • Comparison of fluorinated and chlorinated compounds in functional bioactivity assays. (n.d.). ResearchGate.
  • Halogen bonding for rational drug design and new drug discovery. (2012, March 30). PubMed.
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A Comparative Analysis of the In-Vitro and In-Vivo Efficacy of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl (JPH203/Nanvuranlat) in Oncology Research

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in-vitro and in-vivo activities of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl, a compound also identified as JPH203 or Nanvuranlat. This molecule has emerged as a promising therapeutic agent, primarily investigated for its potent and selective inhibitory action on the L-type Amino Acid Transporter 1 (LAT1/SLC7A5). The overexpression of LAT1 is a characteristic feature of numerous malignancies, facilitating the increased uptake of essential amino acids, such as leucine, which are crucial for fueling rapid tumor growth and proliferation.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its performance, supported by experimental data, to inform future research and development endeavors.

Introduction: The Rationale for Targeting LAT1 in Cancer Therapy

Accelerated cancer cell growth necessitates a substantial influx of nutrients, with amino acids playing a pivotal role in protein synthesis and metabolic reprogramming.[2][3] The L-type amino acid transporter 1 (LAT1), a transmembrane protein, is a key facilitator of this process, responsible for the transport of large neutral amino acids.[1][2] Its expression is significantly upregulated in a wide array of cancers, including but not limited to colorectal, oral, gastric, and triple-negative breast cancer, while being limited in normal tissues.[2][4][5] This differential expression profile makes LAT1 an attractive and selective target for anticancer therapies.

(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl (JPH203) is a potent and selective, non-transportable competitive inhibitor of LAT1.[2][6] By blocking the function of LAT1, JPH203 effectively curtails the supply of essential amino acids to cancer cells, thereby inducing metabolic stress, leading to cell cycle arrest and apoptosis (programmed cell death).[1][5] This guide will dissect the experimental evidence that substantiates the in-vitro and in-vivo efficacy of this compound.

In-Vitro Activity: Cellular and Molecular Consequences of LAT1 Inhibition

The in-vitro evaluation of JPH203 has consistently demonstrated its potent inhibitory effects on cancer cell proliferation and survival across various cell lines. These studies are fundamental in elucidating the compound's mechanism of action at a cellular level.

Inhibition of Amino Acid Uptake and Cell Growth

A primary indicator of JPH203's in-vitro activity is its ability to inhibit the uptake of L-leucine, a key substrate of LAT1. This is typically quantified by determining the half-maximal inhibitory concentration (IC50). Subsequent cell viability assays are then performed to correlate the inhibition of amino acid transport with a reduction in cancer cell proliferation.

Table 1: In-Vitro IC50 Values of JPH203 in Various Cancer Cell Lines

Cell LineCancer TypeLeucine Uptake IC50 (µM)Cell Growth IC50 (µM)Reference
HT-29Colorectal Cancer0.064.1[2][7]
LoVoColorectal Cancer-2.3 ± 0.3[2]
MKN1Gastric Cancer-41.7 ± 2.3[2]
MKN45Gastric Cancer-4.6 ± 1.0[2]
YD-38Oral CancerCompetitively inhibited-[2]
Saos2Osteosarcoma1.31Potent inhibition[8]

Note: A lower IC50 value indicates greater potency.

The significant difference between the IC50 for leucine uptake and cell growth in HT-29 cells (68-fold) suggests that while LAT1 is a critical target, cancer cells may have compensatory mechanisms that need to be overcome for complete growth inhibition.[7]

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, JPH203 has been shown to actively induce cell death through apoptosis. This is a crucial characteristic for an effective anticancer agent. Mechanistic studies have revealed that JPH203 treatment leads to the activation of apoptotic pathways.

In human oral cancer YD-38 cells, JPH203 was found to activate apoptotic factors, including caspase and PARP.[2] Similarly, in Saos2 human osteosarcoma cells, JPH203 induced mitochondria-dependent apoptosis by upregulating pro-apoptotic factors like Bad, Bax, and Bak, while downregulating anti-apoptotic factors such as Bcl-2 and Bcl-xL.[7][8]

Furthermore, JPH203 has been observed to induce cell cycle arrest. In cholangiocarcinoma cells, it caused a termination of the G2/M and G0/G1 cell cycles and a shortening of the S phase, which was associated with changes in the expression of cell cycle progression proteins like cyclin D1, CDK4, and CDK6.[2][9]

Signaling Pathway Modulation

The inhibition of LAT1 by JPH203 triggers a cascade of downstream signaling events. A key pathway affected is the mTORC1 signaling pathway, a central regulator of cell growth and proliferation that is sensitive to amino acid availability. By depleting intracellular leucine levels, JPH203 suppresses mTORC1 activity, leading to a downstream inhibition of protein synthesis.[3][10]

G JPH203 JPH203 LAT1 LAT1 (SLC7A5) JPH203->LAT1 Inhibition mTORC1 mTORC1 Activation JPH203->mTORC1 Downregulation Intra_Leucine Intracellular Leucine LAT1->Intra_Leucine Leucine Extracellular Leucine Leucine->LAT1 Intra_Leucine->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest mTORC1->Cell_Cycle_Arrest Induction Apoptosis Apoptosis mTORC1->Apoptosis Induction caption Simplified Signaling Pathway of JPH203 Action

Caption: Simplified Signaling Pathway of JPH203 Action.

Experimental Protocol: In-Vitro Cell Proliferation Assay (WST-8)

To ensure the reproducibility and validity of in-vitro findings, a detailed experimental protocol is essential. The following outlines a standard WST-8 assay for assessing the effect of JPH203 on cancer cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of JPH203 on the proliferation of a given cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • JPH203 stock solution (in DMSO)

  • 96-well cell culture plates

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of JPH203 in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of JPH203. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period, typically 48-96 hours, depending on the cell line's doubling time.[11]

  • WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C. The WST-8 reagent is bioreduced by cellular dehydrogenases to an orange formazan product, the amount of which is directly proportional to the number of living cells.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the JPH203 concentration and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

In-Vivo Activity: Translating Cellular Effects to Tumor Growth Inhibition

The successful translation of in-vitro findings to a living organism is a critical step in drug development. In-vivo studies, typically conducted in animal models, provide crucial information on the efficacy, safety, and pharmacokinetic profile of a compound.

Tumor Growth Inhibition in Xenograft Models

JPH203 has demonstrated significant anti-tumor activity in various preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice.

In a nude mouse model with HT-29 colorectal cancer xenografts, JPH203 was shown to inhibit tumor growth.[2] Similarly, daily intravenous administration of JPH203 (at doses of 12.5 and 25 mg/kg) significantly inhibited the growth of KKU-213 cholangiocarcinoma cell xenografts in a dose-dependent manner.[7][9] Importantly, these studies reported no significant changes in the body weight of the animals or observable toxicity in internal organs, suggesting a favorable safety profile at therapeutic doses.[7][9]

More recent studies have also highlighted the potential of JPH203 in modulating the tumor microenvironment. In a 4T1-BALB/c tumor-bearing mouse model of triple-negative breast cancer (TNBC), targeting LAT1 with JPH203 not only inhibited tumor growth but also remodeled the immunosuppressive tumor microenvironment.[4] This suggests a dual mechanism of action, directly targeting cancer cells and enhancing anti-tumor immunity.

Pharmacokinetics and Safety

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. JPH203 has been shown to be metabolically stable in liver microsomal incubations from various species, including mice, rats, dogs, monkeys, and humans.[7] A Phase I clinical trial in patients with advanced solid tumors has indicated that JPH203 is well-tolerated and shows promising activity, particularly in patients with bile duct cancer.[2][12]

Experimental Workflow: In-Vivo Xenograft Study

The following workflow outlines a typical in-vivo xenograft study to evaluate the anti-tumor efficacy of JPH203.

G cluster_0 Preparation cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A 1. Cell Culture (e.g., HT-29) C 3. Subcutaneous Injection of Cancer Cells A->C B 2. Animal Acclimatization (e.g., Nude Mice) B->C D 4. Tumor Volume Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. JPH203 Administration (e.g., i.v.) & Vehicle Control E->F G 7. Continued Monitoring (Tumor Volume & Body Weight) F->G H 8. Tumor Excision & Weight Measurement G->H I 9. Histological & Immunohistochemical Analysis H->I caption In-Vivo Xenograft Study Workflow

Caption: In-Vivo Xenograft Study Workflow.

Conclusion: A Promising Targeted Therapy

The collective evidence from in-vitro and in-vivo studies strongly supports the potential of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl (JPH203) as a targeted anticancer agent. Its high selectivity for LAT1, a transporter overexpressed in a multitude of cancers, provides a therapeutic window for selectively targeting malignant cells while sparing normal tissues. The demonstrated mechanisms of action, including the inhibition of essential amino acid uptake, induction of apoptosis and cell cycle arrest, and modulation of key signaling pathways, provide a solid rationale for its clinical development.

Ongoing and future research will likely focus on identifying predictive biomarkers for patient stratification, exploring combination therapies to overcome potential resistance mechanisms, and expanding its application to a broader range of cancer types. The journey of JPH203 from a laboratory compound to a potential clinical therapy underscores the importance of a multi-faceted research approach, integrating in-vitro mechanistic studies with robust in-vivo validation.

References

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  • Targeting LAT1 with JPH203 to reduce TNBC proliferation and reshape suppressive immune microenvironment by blocking essential amino acid uptake. (2025, May 17). PubMed.
  • Pharmacological and structural insights into nanvuranlat, a selective LAT1 (SLC7A5) inhibitor, and its N-acetyl metabolite with implications for cancer therapy. (2025, January 23). PubMed.
  • Targeting LAT1 with JPH203 to reduce TNBC proliferation and reshape suppressive immune microenvironment by blocking essential amino acid uptake. (2025, May 17). PMC.
  • Biomarker Analyses in Patients With Advanced Solid Tumors Treated With the LAT1 Inhibitor JPH203. (2020, October 15). In Vivo.
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  • LAT1 inhibitor JPH203 sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence. (n.d.). PMC.
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  • SLC7A5 correlated with malignancies and immunotherapy response in bladder cancer. (2024, May 24).
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Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with Peptides Containing 4-chloro-3-iodophenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic antibody development and precise biological research, the specificity of an antibody is its most critical attribute. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of antibodies targeting peptides containing the synthetic amino acid, 4-chloro-3-iodophenylalanine. The incorporation of such novel, non-canonical amino acids presents unique challenges and opportunities in designing highly specific binders, making rigorous cross-reactivity profiling an indispensable step in validation.[1]

The introduction of modifications to amino acids within a peptide epitope can significantly alter its three-dimensional structure and chemical properties.[1] This can lead to unforeseen cross-reactivity, where an antibody binds not only to its intended target but also to off-target molecules sharing structural similarities.[1] Understanding and quantifying this cross-reactivity is paramount for the development of safe and effective antibody-based therapeutics and reliable research tools.

The Significance of Halogenation in Peptide Antigens

The inclusion of halogen atoms like chlorine and iodine in a phenylalanine residue creates a unique physicochemical profile. These modifications can influence:

  • Conformational Rigidity: The bulky nature of iodine and the electronegativity of both halogens can restrict the peptide's conformational flexibility.

  • Hydrophobicity: The presence of a 4-chlorophenyl group can increase the lipophilicity of a peptide, potentially influencing its cellular uptake and interaction with hydrophobic pockets of binding partners.[2]

  • Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and specificity of antibody-antigen binding.[3]

Given these unique properties, it is crucial to determine if an antibody raised against a peptide containing 4-chloro-3-iodophenylalanine can distinguish it from the unmodified phenylalanine or from peptides with other halogenated phenylalanines.

Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of antibody cross-reactivity involves a multi-pronged approach, employing various immunoassays to build a comprehensive specificity profile. The following workflow outlines the key steps and the rationale behind each experimental choice.

experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_screening Initial Screening (Qualitative/Semi-Quantitative) cluster_kinetics In-depth Kinetic Analysis (Quantitative) cluster_validation Specificity Validation s1 Synthesize Target & Analog Peptides s2 Purify by HPLC s1->s2 s3 Confirm by Mass Spectrometry s2->s3 e1 Competitive ELISA s3->e1 Peptides spr Surface Plasmon Resonance (SPR) s3->spr Peptides pv Peptide Blocking Assay s3->pv Peptides w1 Western Blot (Peptide Array) e1->spr Promising Candidates w1->spr spr->pv Confirmation of Specificity spr_workflow cluster_prep Preparation cluster_run SPR Analysis cluster_data Data Analysis p1 Immobilize Antibody on Sensor Chip r1 Inject Peptide Analyte (Association) p1->r1 p2 Prepare Peptide Analytes p2->r1 r2 Flow Buffer (Dissociation) r1->r2 Repeat for each concentration r3 Regenerate Sensor Surface r2->r3 Repeat for each concentration r3->r1 Repeat for each concentration d1 Generate Sensorgrams r3->d1 d2 Fit Data to Binding Model d1->d2 d3 Calculate ka, kd, and KD d2->d3

Figure 2: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol for SPR Analysis:

  • Chip Preparation: Activate the surface of a sensor chip (e.g., CM5).

  • Ligand Immobilization: Covalently immobilize the antibody onto the chip surface.

  • Analyte Injection: Inject serial dilutions of the target peptide and each analog over the chip surface to measure association.

  • Dissociation: Flow buffer over the chip to measure the dissociation of the peptide from the antibody.

  • Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Analyze the resulting sensorgrams to determine the kinetic parameters (kₐ, kₑ, and Kₑ).

Comparative Data Analysis

The following tables present hypothetical data from the described experiments to illustrate how to compare the cross-reactivity of a monoclonal antibody (mAb-4C3I-Phe) raised against a peptide containing 4-chloro-3-iodophenylalanine.

Table 1: Competitive ELISA Results

Competitor PeptideSequenceIC₅₀ (nM)% Cross-Reactivity
Target Peptide Ac-Cys-Gly-[4-Cl-3-I-Phe] -Leu-Ser-NH₂10100%
Unmodified PeptideAc-Cys-Gly-[Phe] -Leu-Ser-NH₂>10,000<0.1%
4-Chloro-Phe PeptideAc-Cys-Gly-[4-Cl-Phe] -Leu-Ser-NH₂5002%
3-Iodo-Phe PeptideAc-Cys-Gly-[3-I-Phe] -Leu-Ser-NH₂8001.25%
4-Iodo-Phe PeptideAc-Cys-Gly-[4-I-Phe] -Leu-Ser-NH₂1,2000.83%

% Cross-Reactivity = (IC₅₀ of Target Peptide / IC₅₀ of Competitor Peptide) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

Analyte Peptidekₐ (1/Ms)kₑ (1/s)Kₑ (nM)
Target Peptide 2.5 x 10⁵2.5 x 10⁻³10
Unmodified PeptideNo Binding DetectedNo Binding DetectedN/A
4-Chloro-Phe Peptide1.2 x 10⁴6.0 x 10⁻³500
3-Iodo-Phe Peptide8.0 x 10³6.4 x 10⁻³800
4-Iodo-Phe Peptide5.0 x 10³6.0 x 10⁻³1,200

Interpretation of Results and Validation

The hypothetical data suggests that mAb-4C3I-Phe is highly specific for the peptide containing 4-chloro-3-iodophenylalanine.

  • ELISA data shows that significantly higher concentrations of analog peptides are required to inhibit the antibody's binding to the target peptide, indicating much lower affinity for these analogs.

  • SPR data corroborates these findings, with the calculated Kₑ for the target peptide being 50- to 120-fold lower (indicating higher affinity) than for the halogenated analogs. The lack of detectable binding to the unmodified peptide further underscores the antibody's specificity for the modified residue.

To further validate these findings, a peptide blocking assay in the context of a relevant application (e.g., Western blot or immunohistochemistry) should be performed. [4][5][6]Pre-incubating the antibody with an excess of the target peptide should abolish the signal, while pre-incubation with the analog peptides should have a minimal effect. [4][5]

Conclusion

The rigorous evaluation of antibody cross-reactivity is a cornerstone of reliable research and safe therapeutic development. For antibodies targeting novel, synthetic amino acids like 4-chloro-3-iodophenylalanine, a multi-faceted approach combining semi-quantitative screening methods like competitive ELISA with quantitative kinetic analysis using SPR is essential. This comprehensive strategy ensures a thorough understanding of the antibody's specificity profile, providing confidence in its use for downstream applications.

References

  • BenchChem. (n.d.). Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with Modified Peptides.
  • Eurofins Discovery. (n.d.). Target Binding Characterization.
  • PubMed. (n.d.). Measuring antibody-antigen binding kinetics using surface plasmon resonance.
  • Rapid Novor. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis.
  • Abcam. (n.d.). Competitive ELISA protocol.
  • Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
  • ELISA Kits. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
  • Alomone Labs. (n.d.). Peptide blocking protocol for Western blotting (WB).
  • Jackson ImmunoResearch. (2023, March 14). ELISA Guide; Part 2: The ELISA Protocol.
  • Novus Biologicals. (n.d.). Peptide Blocking - A method to confirm antibody specificity.
  • Sigma-Aldrich. (n.d.). ELISA Procedures.
  • Bio-Rad. (n.d.). Demonstrating Antibody Specificity - Western Blot Example.
  • PMC. (n.d.). A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method.
  • PMC. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
  • PMC. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.

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Benchmarking (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl Against Known Tryptophan Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the serotonergic system for oncology, gastrointestinal disorders, and pulmonary vascular remodeling[1][2], the demand for highly specific, structurally optimized inhibitors has surged. This guide provides a comprehensive benchmarking framework for evaluating (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl (CAS: 1270144-03-0)[3], a novel halogenated L-phenylalanine derivative, against established classical inhibitors.

Mechanistic Rationale & Structural Causality

To understand the experimental design, we must first analyze the structural causality of the inhibitor. The canonical inhibitor 4-Chloro-L-phenylalanine (L-PCPA) is a well-documented, irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) biosynthesis[4][5]. PCPA acts as a non-specific antagonist for both TPH1 (peripheral) and TPH2 (central) isoforms[4], depleting endogenous serotonin levels[2][6].

The target compound, (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl , introduces a bulky, highly polarizable iodine atom at the meta-position (3-iodo) of the 4-chloro-phenyl ring.

  • The 4-Chloro Group: Prevents the enzymatic hydroxylation step, effectively acting as a suicide substrate or competitive blocker.

  • The 3-Iodo Group: Exploits the hydrophobic sub-pocket within the TPH active site. This modification is hypothesized to increase binding affinity (lower IC50) and potentially alter the selectivity ratio between TPH1 and TPH2 compared to the parent PCPA molecule.

Pathway Trp L-Tryptophan TPH TPH1 / TPH2 Trp->TPH HTP 5-Hydroxytryptophan (5-HTP) Serotonin Serotonin (5-HT) HTP->Serotonin AADC Enzyme TPH->HTP Hydroxylation Inhibitor (S)-2-Amino-3-(4-chloro- 3-iodophenyl)propanoic acid Inhibitor->TPH Inhibition

Figure 1: Mechanism of action for TPH inhibition in the serotonin biosynthesis pathway.

Comparative Performance Data

When benchmarking this novel derivative, it must be evaluated against both the classical irreversible inhibitor (PCPA) and a modern reversible inhibitor (Telotristat Ethyl). The tables below summarize the physicochemical properties and the benchmarking matrix required for validation.

Table 1: Physicochemical Properties & Handling
CompoundTargetMechanismMW ( g/mol )Optimal SolventStorage (Stock)
L-PCPA TPH1 / TPH2Irreversible199.63[1]Water / DMSO-80°C (6 months)[4]
Telotristat Ethyl TPH1Reversible754.80DMSO-80°C (6 months)
(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl TPH1 / TPH2Competitive / Irreversible361.99Anhydrous DMSO-80°C (6 months)
Table 2: Benchmarking Matrix (Reference & Expected Ranges)
MetricL-PCPA (Reference)Telotristat Ethyl (Reference)Target Compound (Expected Profile)
TPH1 IC50 (In Vitro) ~30 µM0.028 µMHigh Affinity (< 1 µM)
TPH2 IC50 (In Vitro) ~30 µM>10 µMTo be determined via assay
5-HT Depletion (Cellular) Moderate (48h)High (24h)High (24h)
Selectivity (TPH1/TPH2) Non-specific[4]Highly TPH1 specificStructurally driven selectivity

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the preparation and analytical steps to prevent false negatives caused by compound degradation or precipitation.

Protocol A: Compound Preparation and Storage

Causality Check: Halogenated phenylalanines exhibit limited aqueous solubility. Furthermore, moisture-contaminated DMSO reduces solubility and can lead to micro-precipitates that skew IC50 calculations[2].

  • Weighing: Accurately weigh 3.62 mg of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl.

  • Dissolution: Dissolve in 1.0 mL of fresh, anhydrous DMSO to create a 10 mM stock solution[2].

  • Aliquoting: Divide into 50 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store immediately at -80°C. Stock solutions are stable for up to 6 months at -80°C, but only 1 month at -20°C[4].

  • Working Dilution: On the day of the assay, dilute the stock in PEG300/Tween80 or the specific assay buffer[2]. If using an aqueous buffer, filter sterilize through a 0.22 µm membrane before use to ensure no micro-precipitates are present[4].

Protocol B: In Vitro TPH1/TPH2 Enzymatic Assay

Causality Check: Assessing both TPH1 and TPH2 is critical because classical PCPA is a non-specific antagonist of both isoforms[4].

  • Enzyme Preparation: Prepare recombinant human TPH1 and TPH2 in assay buffer (50 mM HEPES pH 7.5, 10 µM Fe(NH4)2(SO4)2, 1 mM DTT).

  • Inhibitor Incubation: Add the target compound at concentrations ranging from 1 nM to 100 µM. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 100 µM L-Tryptophan and 200 µM 6-methyltetrahydropterin (cofactor).

  • Quenching: Stop the reaction after 20 minutes by adding 0.2 M perchloric acid.

  • Quantification: Measure 5-HTP production via LC-MS/MS (preferred over fluorescence to avoid interference from the halogenated aromatic rings).

Protocol C: Cell-Based Serotonin Depletion Assay
  • Cell Culture: Seed RBL-2H3 cells (a high 5-HT producing line) in 6-well plates at 5×105 cells/well.

  • Treatment: Treat cells with the target compound, L-PCPA (positive control), and DMSO (vehicle control) for 24 to 48 hours.

  • Lysis & Extraction: Wash cells with cold PBS, lyse with 0.1 M HCl, and centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Quantify intracellular serotonin levels using LC-MS/MS, normalizing to total protein concentration (BCA assay).

Workflow Step1 1. Compound Preparation (Anhydrous DMSO Stock) Step2 2. In Vitro TPH1/2 Assay (Recombinant Enzymes) Step1->Step2 Step3 3. Cell-Based Assay (RBL-2H3 Cells) Step1->Step3 Step5 5. Data Analysis (IC50 & Selectivity Ratio) Step2->Step5 Step4 4. LC-MS/MS Quantification (5-HT & 5-HTP Levels) Step3->Step4 Step4->Step5

Figure 2: Step-by-step benchmarking workflow for evaluating novel TPH inhibitors.

Conclusion

Benchmarking (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl against established inhibitors like L-PCPA requires rigorous control of compound solubility and isoform-specific enzymatic assays. By utilizing LC-MS/MS for direct quantification and ensuring anhydrous handling conditions, researchers can accurately determine if the 3-iodo-4-chloro substitution successfully overcomes the potency and selectivity limitations of first-generation halogenated phenylalanine inhibitors.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl

Author: BenchChem Technical Support Team. Date: April 2026

As a senior application scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety. Proper chemical handling and disposal are not merely procedural afterthoughts; they are foundational to protecting ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl, a halogenated amino acid derivative. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for your laboratory's chemical waste management.

Pre-Disposal Hazard Assessment: Know Your Compound
  • Acute toxicity (oral): Harmful if swallowed.[1]

  • Skin corrosion/irritation: Causes skin irritation.[1][2][4][5]

  • Serious eye damage/eye irritation: Causes serious eye irritation.[1][2][4][5]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][4]

Therefore, it is imperative to treat this compound as hazardous waste and avoid disposing of it down the drain or in regular trash.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety mandated by the Occupational Safety and Health Administration (OSHA).[8][9]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities.[1]Protects against accidental splashes that can cause serious eye irritation.[1][2][4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[1][2][4][5]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.Prevents inhalation of the powder, which may cause respiratory tract irritation.[10]
Waste Segregation: The Cornerstone of Safe Disposal

Proper waste segregation is a critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[8] (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl falls into the category of halogenated organic solid waste .

The following diagram illustrates the decision-making process for segregating and disposing of this chemical waste.

cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation & Labeling cluster_3 Step 4: Final Disposal A Waste Generated ((S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl) B Solid Waste (Unused chemical, contaminated gloves, weigh boats, etc.) A->B C Liquid Waste (Contaminated Solvents, Rinsates) A->C D Designated 'Halogenated Organic Solid Waste' Container B->D E Designated 'Halogenated Organic Liquid Waste' Container C->E F Store in Satellite Accumulation Area (SAA) D->F E->F G Properly Labeled Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics F->G H Transfer to Central Accumulation Area (CAA) F->H I Arrange for Pickup by Licensed Waste Disposal Service H->I

Caption: Workflow for the disposal of (S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl.

Step-by-Step Disposal Protocol
  • Container Preparation: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[6]

  • Labeling: Before adding any waste, label the container clearly with the words "Hazardous Waste," the full chemical name: "(S)-2-Amino-3-(4-chloro-3-iodophenyl)propanoic acid HCl," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[11]

  • Waste Collection: Carefully place the solid chemical waste, along with any contaminated disposable items like gloves, weigh paper, or pipette tips, into the designated container.[1] Avoid creating dust.

  • Storage: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA).[7][11] This area should be at or near the point of generation and under the control of laboratory personnel.[6]

  • Non-disposable Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol).

  • Rinsate Collection: Crucially, this rinsate must be collected as hazardous liquid waste. [12] Collect it in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

  • Aqueous Solutions: Do not dispose of any aqueous solutions containing this compound down the drain.[1] Collect them in a designated aqueous hazardous waste container.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Contain and Clean:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1][2] Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

Regulatory Compliance and Institutional Procedures

This guide provides a framework for safe disposal. However, you must always adhere to the specific regulations and procedures set forth by your institution and local regulatory bodies. The Environmental Protection Agency (EPA) establishes hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[6] Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA, will provide detailed standard operating procedures for waste disposal.[9][13]

Always consult with your EHS department for guidance on waste container provision, labeling requirements, and pickup schedules.[7]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Angene Chemical. (2024, September 26). Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • AAPPTec. MSDS - Safety Data Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Fisher Scientific. (2011, July 8). SAFETY DATA SHEET.
  • Sigma-Aldrich. (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride.
  • Chem-Lab nv. (2024, April 3). SAFETY DATA SHEET.
  • University of Oslo, Department of Chemistry. Waste Management.
  • PMC. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • University of Wisconsin-Milwaukee. Halogenated Waste.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • BenchChem. Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.